D-KLVFFA
Description
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Propriétés
Numéro CAS |
342877-55-8 |
|---|---|
Formule moléculaire |
C40H58F3N7O9 |
Poids moléculaire |
837.9 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H57N7O7.C2HF3O2/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52;3-2(4,5)1(6)7/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52);(H,6,7)/t25-,28-,29-,30-,31-,32-;/m1./s1 |
Clé InChI |
PFZBSKYGYWNCOL-HGIWLFAJSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Foundational & Exploratory
D-KLVFFA: A Technical Guide to its Mechanism of Action in Amyloid-β Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Inhibition of this process represents a key therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of D-KLVFFA, a D-enantiomeric peptide inhibitor derived from the self-recognition core of Aβ. We detail its molecular interactions, summarize the quantitative effects on Aβ aggregation and cytotoxicity, provide comprehensive experimental protocols for its evaluation, and present visual diagrams of its mechanism and associated workflows. The use of D-amino acids confers significant advantages, including enhanced proteolytic stability and superior inhibitory potency compared to its L-enantiomeric counterpart, making this compound a significant candidate for further therapeutic development.
Introduction: Targeting the Core of Aβ Aggregation
The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), into soluble oligomers and insoluble fibrils is a primary neurotoxic event in Alzheimer's disease.[1] The central hydrophobic core (CHC) of Aβ, specifically residues 16-20 (KLVFF), is a critical self-recognition motif that facilitates the conformational transition from random coil to β-sheet, initiating aggregation.[1][2]
Peptide-based inhibitors designed to mimic this recognition sequence can bind to Aβ and disrupt the aggregation process.[3] The peptide this compound is a rationally designed inhibitor based on the Aβ sequence 16-21 (KLVFFA). It is composed entirely of D-amino acids, the mirror images of the naturally occurring L-amino acids. This chiral reversal provides two key advantages:
-
Enhanced Proteolytic Stability : D-peptides are resistant to degradation by natural proteases, increasing their biological half-life.[1]
-
Increased Inhibitory Potency : D-enantiomers have been shown to be unexpectedly more effective at inhibiting the aggregation of natural L-Aβ peptides, a phenomenon known as heterochiral stereoselectivity.[4]
This guide synthesizes the available technical data to provide a comprehensive understanding of how this compound functions as a potent inhibitor of Aβ aggregation.
Mechanism of Action: Stereoselective Interference
The primary mechanism of action for this compound is its direct binding to the Aβ peptide, which sterically hinders the self-assembly process required for oligomer and fibril formation.
-
Binding to the Central Hydrophobic Core : this compound, being a mimic of the Aβ(16-21) sequence, is thought to bind to this homologous region on Aβ monomers and early-stage oligomers.[3][5] This interaction is primarily driven by hydrophobic forces between the corresponding amino acid side chains.
-
Disruption of β-Sheet Formation : By occupying the critical KLVFF binding site, this compound prevents Aβ monomers from adopting the β-sheet conformation necessary for aggregation. Circular dichroism studies have shown that this compound is more effective than its L-counterpart at preventing Aβ from adopting this fibrillogenic secondary structure.[4]
-
Inhibition of Fibril Elongation : The inhibitor "caps" the ends of growing oligomers and protofibrils, physically blocking the recruitment and addition of new Aβ monomers.[6] This action effectively halts the elongation phase of fibrillization.
The D-amino acid configuration is crucial to its enhanced potency. It is hypothesized that the interaction between an all-D peptide and an all-L peptide (Aβ) may generate energetically favorable hydrogen bonding in an antiparallel β-sheet arrangement that is more disruptive to the parallel β-sheet stacking characteristic of Aβ fibrils.[6]
Quantitative Data on Aβ Inhibition and Neuroprotection
While specific IC50 and Kd values for this compound are not consistently reported across the literature, semi-quantitative data clearly demonstrates its dose-dependent efficacy. The following tables summarize the available data, comparing this compound to its L-enantiomer where possible.
Table 1: Inhibition of Aβ Fibrillogenesis (Thioflavin T Assay)
This table summarizes the inhibitory effect of this compound on the aggregation of 20 µM Aβ1-40, as measured by Thioflavin T (ThT) fluorescence. Data is inferred from graphical representations in Chalifour et al., 2003.[4]
| Inhibitor Concentration | Aβ Peptide | % Inhibition (Approx.) vs. Aβ alone | Reference |
| 400 µM | 20 µM Aβ1-40 | ~95% | [4] |
| 100 µM | 20 µM Aβ1-40 | ~90% | [4] |
| 25 µM | 20 µM Aβ1-40 | ~75% | [4] |
Note: At equivalent concentrations, this compound consistently shows significantly higher inhibition than L-KLVFFA.[4]
Table 2: Contextual Binding Affinities of D-Peptide Inhibitors
| D-Peptide Inhibitor | Target | Binding Affinity (Kd) | Technique | Reference |
| qshyrhispaqy | Aβ | 0.4 µM | - | [7] |
| RI-OR2 (rGffvlkGr) | Aβ | 9 - 12 µM | - | [7] |
Table 3: Neuroprotection Against Aβ Toxicity (Cell Viability Assay)
Studies show D-peptides are more potent at reducing the toxicity of both Aβ1-40 and Aβ1-42 toward neuronal cells in culture.[4] The table below outlines typical results observed in such assays.
| Aβ Species | Inhibitor | Cell Line | Result | Reference |
| Aβ1-42 | D-KKLVFFA | SH-SY5Y | Significantly increased cell viability compared to Aβ alone. More potent than L-KKLVFFA. | [3] |
| Aβ1-42 | This compound | Neuronal Cells | More potent at reducing toxicity than L-KLVFFA. | [4] |
Detailed Experimental Protocols
The following sections provide detailed, synthesized protocols for the key experiments used to characterize the inhibitory action of this compound. These are representative methodologies based on common practices cited in the literature.[6][8]
Thioflavin T (ThT) Fibrillogenesis Assay
This assay quantifies amyloid fibril formation by measuring the fluorescence of ThT, a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of fibrils.
Methodology:
-
Preparation of Aβ42 Monomers:
-
Dissolve synthetic Aβ42 peptide in 0.1% NH4OH or via NaOH treatment to ensure it is monomeric and free of pre-existing aggregates.[6]
-
Purify the monomeric Aβ42 using size-exclusion chromatography (SEC) to remove oligomers and other species.
-
Determine the concentration of the monomeric Aβ42 stock solution (e.g., via UV absorbance at 280 nm).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).
-
Prepare a working solution of Thioflavin T (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).[6]
-
-
Assay Setup:
-
In a 96-well black plate, combine the reagents for each condition. A typical reaction mixture includes:
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C under quiescent (still) conditions.[6]
-
Measure fluorescence intensity at regular intervals using a plate reader with excitation set to ~440 nm and emission set to ~490 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
Calculate the percentage of inhibition at the plateau phase relative to the Aβ42-only control.
-
Transmission Electron Microscopy (TEM)
TEM is used to visually confirm the presence or absence of amyloid fibrils and to characterize their morphology.
Methodology:
-
Sample Preparation:
-
Prepare aggregation reactions as described for the ThT assay (Aβ42 alone and Aβ42 with this compound at an inhibitory concentration, e.g., 1:2 or 1:5 molar ratio).[6]
-
Incubate the samples at 37°C for a sufficient time to allow fibril formation in the control sample (e.g., 24-72 hours).
-
-
Grid Preparation:
-
Place a 5-10 µL drop of the incubated sample onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Negative Staining:
-
Wick off the excess sample solution with filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grid using a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x).
-
Capture images of representative fields for the control and inhibitor-treated samples to compare fibril density and morphology.
-
MTT Cell Viability Assay
This colorimetric assay assesses the neuroprotective effect of this compound against Aβ42-induced cytotoxicity by measuring the metabolic activity of cultured cells.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
Seed the cells into a 96-well plate at a density of approximately 3 x 10⁴ cells per well and allow them to adhere for 24 hours.[8]
-
-
Preparation of Aβ42 Species:
-
Prepare toxic Aβ42 oligomers by incubating monomeric Aβ42 (e.g., 20 µM in cell culture media) at 37°C for a period ranging from a few hours to 24 hours.[8]
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the treatment conditions:
-
Vehicle control (medium only).
-
Aβ42 oligomers (e.g., final concentration of 20 µM).[8]
-
Aβ42 oligomers pre-incubated with or co-administered with this compound at various concentrations.
-
-
Incubate the treated cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Conclusion
This compound serves as a potent, stereoselective inhibitor of amyloid-beta aggregation. Its mechanism is rooted in the direct binding to the Aβ self-recognition sequence, KLVFF, thereby preventing the critical β-sheet conformational change and blocking fibril elongation. The incorporation of D-amino acids not only enhances its stability against enzymatic degradation but also significantly increases its inhibitory efficacy compared to its natural L-amino acid counterpart. The collective evidence from Thioflavin T assays, transmission electron microscopy, and cell viability studies establishes this compound as a compelling candidate for the development of therapeutics aimed at mitigating Aβ pathology in Alzheimer's disease. Further investigation to precisely quantify its binding kinetics and in vivo efficacy is warranted.
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 7. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Properties of the D-KLVFFA Peptide
Introduction
The D-KLVFFA peptide, a hexapeptide composed of D-enantiomeric amino acids (Lys-Leu-Val-Phe-Phe-Ala), has emerged as a significant subject of research in the field of neurodegenerative diseases, particularly Alzheimer's disease. It is the stereoisomer of the endogenous KLVFFA sequence, which corresponds to residues 16-21 of the amyloid-beta (Aβ) peptide.[1][2] This specific segment, known as the central hydrophobic core (CHC), is critical for the self-recognition and aggregation of Aβ monomers into the toxic oligomers and fibrils that are a hallmark of Alzheimer's pathology.[1][3]
The strategic use of D-amino acids confers two primary advantages: enhanced proteolytic stability compared to L-peptides and a unique stereospecific interaction with the native L-Aβ peptide.[3] Studies have shown that D-enantiomeric peptides can be more effective at inhibiting the aggregation of L-Aβ than their L-counterparts.[4][5] This technical guide provides a comprehensive overview of the structural properties of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
Primary and Secondary Structure
The primary structure of this compound consists of six D-amino acids in the sequence Lys-Leu-Val-Phe-Phe-Ala. This sequence is a direct mirror image of a critical self-assembly motif in the Aβ peptide.[1]
Computationally, molecular dynamics simulations have been employed to study the conformational behavior of the KLVFFA sequence. Monomeric forms of KLVFFA tend to favor α-helical or random coil structures.[6] However, in the presence of other Aβ peptides or upon aggregation, the sequence readily adopts a β-sheet conformation.[6] This conformational plasticity is central to its role in amyloid fibril formation. The this compound peptide is designed to interact with this region, disrupting the transition to and stabilization of the β-sheet structures necessary for fibrillogenesis.[7][8]
Mechanism of Aβ Aggregation Inhibition
The primary therapeutic potential of this compound lies in its ability to potently inhibit the fibrillogenesis of Aβ peptides.[5] The mechanism is based on a principle of heterochiral stereoselective interaction. This compound binds to the homologous 16KLVFFA21 region of L-Aβ monomers or early oligomers. This binding event disrupts the highly specific steric zipper formation, an atomic-level arrangement of stacked β-sheets, which is essential for the elongation of amyloid fibrils.[2][9]
Instead of allowing the formation of ordered, toxic β-sheet-rich fibrils, the interaction with this compound redirects the aggregation pathway towards unstructured, off-pathway oligomers and amorphous aggregates that exhibit significantly reduced cytotoxicity.[7][8]
Quantitative Structural and Physicochemical Data
For ease of reference, the key quantitative properties of the this compound peptide and its L-form structural analogs are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | D-Lys-D-Leu-D-Val-D-Phe-D-Phe-D-Ala |
| Molecular Formula | C40H61N7O7 |
| Average Molecular Weight | 768.96 g/mol |
| Chirality | D-enantiomer |
Table 2: Representative Crystallographic Data of the KLVFFA Motif
Note: The following data are derived from X-ray crystallography of the L-enantiomer KLVFFA, as it forms the structural basis of the steric zipper targeted by this compound.
| Parameter | PDB ID: 2Y2A[1] | PDB ID: 3OVJ[10] | PDB ID: 2Y29[9] |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution (Å) | 1.90 | 1.80 | 2.30 |
| Space Group | P 21 21 21 | P 1 21 1 | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=9.54, b=18.44, c=25.84 | a=9.54, b=16.82, c=16.92 | a=9.54, b=18.35, c=25.86 |
| Description | KLVFFA forms a canonical steric zipper with anti-parallel β-sheets. | KLVFFA in complex with the dye Orange-G, revealing a binding cavity between sheets.[10] | An alternate polymorphic form of the KLVFFA steric zipper.[9] |
Table 3: Summary of this compound Inhibitory Characteristics
| Experimental Observation | Method | Finding | Reference |
| Inhibition of Fibrillogenesis | Thioflavin T (ThT) Assay | This compound potently inhibits heparin-promoted Aβ1-40 fibril formation. | |
| Stereoselective Efficacy | In vitro Fibrillogenesis Assay | D-enantiomers were found to be more effective at inhibiting L-Aβ aggregation than their L-counterparts. | |
| Interaction with Aβ | Molecular Dynamics | The peptide interacts with hydrophobic residues (Leu-17, Phe-19, Phe-20) of Aβ, redirecting aggregation. | [7][8] |
| Effect on Aβ Secondary Structure | Circular Dichroism (CD) | KLVFF peptides can reduce the formation of β-sheet secondary structures in Aβ solutions. | [11] |
Experimental Protocols
The characterization of this compound and its inhibitory properties relies on a suite of established biophysical and biochemical techniques.
This compound Peptide Synthesis
-
Method: Standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[12]
-
Resin: A suitable resin, such as 2-chlorotrityl chloride or HMBA, is used as the solid support.[1][13]
-
Amino Acids: Fmoc-protected D-amino acids are used sequentially.
-
Coupling: Coupling reagents like HCTU or HBTU/HOBt are used to form the peptide bonds.
-
Deprotection: The Fmoc protecting group is removed at each step using a piperidine solution.[12]
-
Cleavage and Purification: The completed peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. The crude peptide is then purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][12]
-
Verification: The final product's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Thioflavin T (ThT) Fibrillogenesis Assay
This is the most common method for monitoring amyloid fibril formation in real-time.[14]
-
Aβ Preparation: Lyophilized Aβ peptide (e.g., Aβ1-40 or Aβ1-42) is treated to ensure a monomeric, aggregate-free starting state. This often involves dissolution in hexafluoroisopropanol (HFIP) followed by evaporation and resuspension in a dilute base like 10 mM NaOH.[1]
-
Reaction Mixture: In a 96-well plate, monomeric Aβ is diluted into a suitable buffer (e.g., PBS) to a final concentration (e.g., 20 µM). This compound is added at various molar ratios to the Aβ. A Thioflavin T stock solution is added to each well.
-
Measurement: The plate is incubated at 37°C, often with intermittent shaking. ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) is measured at regular intervals.[5]
-
Analysis: An increase in ThT fluorescence indicates fibril formation. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal plateau and the increase in the lag time compared to the Aβ-only control.[15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of the peptides in solution.[1]
-
Sample Preparation: Aβ is prepared as described above and incubated at 37°C with and without this compound.
-
Data Acquisition: Far-UV CD spectra (typically 190-260 nm) are collected at various time points using a quartz cuvette with a short path length (e.g., 0.05 cm).[1]
-
Analysis: A random coil structure shows a characteristic minimum around 198 nm, while a β-sheet structure exhibits a minimum around 218 nm. The spectra are analyzed to quantify the change in β-sheet content over time, demonstrating how this compound prevents the conformational transition of Aβ from random coil to β-sheet.[11][16]
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insight into the interaction between this compound and Aβ.[7][8]
-
System Setup: A simulation box is created containing one or more Aβ peptides (often a small oligomer like a dimer or hexamer) and one or more this compound peptides in explicit water with physiological ion concentrations.[17]
-
Force Field: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.[18]
-
Simulation: The system is energy-minimized and then simulated for a duration sufficient to observe binding events and conformational changes (typically nanoseconds to microseconds).
-
Analysis: Trajectories are analyzed to determine binding modes, key interacting residues, conformational changes in the Aβ peptide, and the stability of the Aβ/D-KLVFFA complex. This can reveal how the inhibitor disrupts β-sheet formation and stabilizes disordered states.[7][8]
Associated Signaling Pathways
This compound does not directly activate a signaling pathway but rather acts as a neuroprotective agent by preventing the toxic signaling cascade initiated by Aβ oligomers. Aβ oligomers are known to disrupt cellular homeostasis, primarily through mechanisms involving calcium dysregulation, which links the endoplasmic reticulum (ER) and mitochondria, leading to apoptosis.
By inhibiting the formation of these toxic Aβ oligomers, this compound effectively blocks this entire downstream pathological cascade, preserving neuronal function and viability.[19]
References
- 1. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 3. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Purification Process for Amyloid Beta Peptide(1-40) | MDPI [mdpi.com]
- 14. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Accelerated Assembly of β-Amyloid Filaments into Fibrils by KLVFFK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchwithnj.com [researchwithnj.com]
- 18. mdpi.com [mdpi.com]
- 19. Hyperoside alleviates toxicity of β-amyloid via endoplasmic reticulum-mitochondrial calcium signal transduction cascade in APP/PS1 double transgenic Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
D-KLVFFA's Interaction with Amyloid-Beta Monomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the D-enantiomeric peptide D-KLVFFA and amyloid-beta (Aβ) monomers, a key area of research in the development of therapeutics for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of current understanding, quantitative data, and detailed experimental methodologies.
Executive Summary
The aggregation of amyloid-beta peptides, particularly Aβ42, is a central pathological hallmark of Alzheimer's disease. The peptide sequence KLVFF (residues 16-20 of Aβ) has been identified as a critical self-recognition motif that facilitates this aggregation process.[1][2] D-amino acid based peptides, such as this compound, have emerged as promising inhibitors of Aβ aggregation.[3] These peptides exhibit enhanced stability and a potentially greater inhibitory effect compared to their L-enantiomeric counterparts.[3][4] This guide details the binding characteristics, conformational effects, and inhibitory mechanisms of this compound on Aβ monomers, providing a foundational resource for further research and development.
Quantitative Data Summary
While direct quantitative binding data for the interaction between this compound and Aβ monomers is not extensively available in the public domain, the following table summarizes related quantitative information to provide context for its inhibitory potential. The inhibitory concentration (IC50) and dissociation constants (Kd) are key parameters in understanding the efficacy of an inhibitor.
| Interacting Molecules | Experimental Technique | Quantitative Metric | Value | Reference |
| L-KLVFF and Aβ (1-40) fibrils | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 1.4 mM | [5] |
| D-Peptide (D3) and Aβ42 monomers | Molecular Dynamics Simulations | Binding Affinity (ΔG) | Favorable | [6] |
| KLVFF and Aβ42 | Molecular Dynamics & MM/PBSA | Binding Affinity | High | [7] |
| Aβ42 Aggregation Inhibition by D-klvff | Thioflavin T (ThT) Assay | Inhibition | Modest, but superior to L-KLVFF | [3] |
Note: The data for L-KLVFFA suggests a low affinity for Aβ fibrils. The enhanced inhibitory effect of D-peptides observed in various studies suggests a potentially higher affinity for Aβ species, including monomers, although specific Kd values are yet to be broadly published.
Mechanism of Action and Signaling Pathways
This compound is thought to inhibit Aβ aggregation by directly interacting with the Aβ monomer, thereby preventing the conformational changes necessary for oligomerization and fibril formation. Molecular dynamics simulations suggest that KLVFF-based peptides bind to the central hydrophobic core of Aβ, interfering with the self-association of Aβ monomers.[8][9] This interaction is primarily driven by hydrophobic and electrostatic forces.[6] By stabilizing a non-aggregation-prone conformation of the Aβ monomer, this compound effectively reduces the pool of monomers available for the nucleation and elongation steps of amyloid fibrillogenesis.
The downstream signaling pathways affected by Aβ toxicity are numerous and complex, leading to synaptic dysfunction and neuronal cell death. While the direct impact of this compound on these pathways is an area of ongoing research, its primary mechanism of inhibiting Aβ aggregation upstream is expected to mitigate these detrimental effects.
Caption: Proposed mechanism of this compound inhibiting Aβ aggregation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Aβ monomers.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time.[10][11]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to Aβ monomers.
Methodology:
-
Immobilization of Aβ Monomers:
-
Prepare a CM5 sensor chip by activating the carboxyl groups with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject monomeric Aβ42 (prepared by dissolving in HFIP followed by evaporation and resuspension in buffer) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate remaining active groups with 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between cycles using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
Caption: Workflow for SPR analysis of this compound and Aβ monomer interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[12][13][14]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-Aβ monomer interaction.
Methodology:
-
Sample Preparation:
-
Prepare monomeric Aβ42 at a concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare this compound at a 10-20 fold higher concentration in the same buffer.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Measurement:
-
Load the Aβ42 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the Aβ42 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of this compound to Aβ42.
-
Fit the resulting binding isotherm to a suitable model to determine Kd, n, ΔH, and calculate ΔS.
-
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[3][15]
Objective: To assess the inhibitory effect of this compound on the kinetics of Aβ42 aggregation.
Methodology:
-
Reaction Setup:
-
Prepare monomeric Aβ42 to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4) containing 20 µM ThT.
-
Prepare samples with varying concentrations of this compound (e.g., in molar ratios of 1:0.1, 1:1, 1:10 to Aβ42).
-
Include a control sample with Aβ42 and ThT but no inhibitor.
-
-
Fluorescence Monitoring:
-
Incubate the samples in a 96-well black plate with a clear bottom at 37°C.
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the lag time and the maximum fluorescence intensity to quantify the inhibitory effect of this compound.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.[3][16][17]
Objective: To evaluate the protective effect of this compound against Aβ42-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a 96-well plate until they reach 70-80% confluency.
-
Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.
-
Treat the cells with:
-
Vehicle control
-
Aβ42 oligomers (e.g., 5-10 µM)
-
Aβ42 oligomers pre-incubated with varying concentrations of this compound
-
This compound alone
-
-
-
MTT Assay:
-
After 24-48 hours of incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound represents a promising class of peptide-based inhibitors for Aβ aggregation. While further quantitative studies are needed to precisely define its binding affinity with Aβ monomers, the existing evidence strongly supports its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound and other D-amino acid based peptides, ultimately contributing to the development of effective treatments for Alzheimer's disease.
References
- 1. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Therapeutic d-Peptides with Aβ42 Monomers, Thermodynamics, and Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Surface plasmon resonance for the analysis of beta-amyloid interactions and fibril formation in Alzheimer's disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of surface plasmon resonance to study the elongation kinetics and the binding properties of the highly amyloidogenic Aβ(1-42) peptide, synthesized by depsi-peptide technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct measurement of the thermodynamic parameters of amyloid formation by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 16. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide to D-KLVFFA as an Inhibitor of Amyloid-Beta Aggregation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism, quantitative efficacy, and experimental evaluation of the D-enantiomeric peptide D-KLVFFA as an inhibitor of Amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.
Introduction: Targeting Amyloid-Beta Aggregation
The aggregation of the Amyloid-beta (Aβ) peptide, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease (AD). These aggregates are associated with synaptic dysfunction and neuronal cell death. The central hydrophobic core of Aβ, spanning residues 16-20 (KLVFF), is critical for the self-recognition and β-sheet formation that drives this aggregation process.[1][2][3]
Peptides designed to interfere with this process represent a promising therapeutic strategy. The KLVFF sequence itself can bind to full-length Aβ, but its therapeutic utility is hampered by a tendency to self-aggregate.[2] To overcome this, researchers have synthesized the D-enantiomeric version, this compound. Peptides composed of D-amino acids offer significant advantages, including increased stability against proteases and reduced immunogenicity.[2] Crucially, this compound demonstrates a superior ability to inhibit the aggregation of natural L-Aβ, a phenomenon known as heterochiral stereoselective inhibition.[4][5] This guide provides a technical overview of its inhibitory action and the methodologies used for its characterization.
Proposed Mechanism of Inhibition
This compound is believed to function as a capping agent or a β-sheet breaker. By mimicking the endogenous Aβ recognition sequence, it binds to the homologous KLVFF region of Aβ monomers or oligomers. This binding event sterically hinders the conformational transition to a β-sheet structure, which is a prerequisite for fibril formation.[4][5] By capping the growing ends of Aβ aggregates, this compound effectively blocks the recruitment of further Aβ monomers, thereby halting fibril elongation and redirecting the aggregation pathway towards less toxic, off-pathway species.[6]
Quantitative Data: Inhibitory Efficacy of this compound
The inhibitory potential of this compound has been quantified using various biophysical and cell-based assays. The following table summarizes key findings from the literature, demonstrating its superior efficacy compared to its L-enantiomer.
| Assay Type | Target Peptide | Inhibitor | Molar Ratio (Inhibitor:Aβ) | Observation | Reference |
| ThT Fibrillogenesis Assay | Aβ (1-40) (20 µM) | This compound | 5:1 (100 µM) | ~95% inhibition of fibril formation. | [5] |
| Aβ (1-40) (20 µM) | L-KLVFFA | 5:1 (100 µM) | ~30-40% inhibition of fibril formation. | [5] | |
| Aβ (1-40) (20 µM) | This compound | 20:1 (400 µM) | Complete inhibition of fibril formation. | [5] | |
| Cell Viability (MTT/MTS) | Aβ (1-42) | D-Peptides | Not specified | D-peptides were more potent at reducing the toxicity of both Aβ1-40 and Aβ1-42. | [4][5] |
| Aβ (1-42) (100 µM) | KLVFF-derivative 2 | 1:1 and 5:1 | ~2-fold significant increase in neuronal cell viability compared to Aβ alone. | [3] | |
| Kinetic Analysis | Aβ (1-42) | Fc-KLVFFA-K6 | Not applicable | Interaction follows a pseudo-first-order reaction. | [7] |
| Rate constant (k) = 1.89 ± 0.05 × 10⁻⁴ s⁻¹. | [7] |
Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating Aβ aggregation inhibitors. The diagram below outlines a typical workflow, followed by detailed protocols for key assays.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time. ThT dye intercalates with β-sheet structures, resulting in a quantifiable increase in fluorescence.
Materials:
-
Monomerized Aβ peptide (e.g., Aβ42)
-
This compound inhibitor peptide
-
Thioflavin T (ThT) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of ThT in sterile water. Filter through a 0.2 µm syringe filter and store protected from light.
-
Prepare a working solution of 25 µM ThT in PBS on the day of the experiment.
-
Reconstitute and monomerize Aβ peptide according to established protocols (e.g., treatment with HFIP or NaOH followed by size-exclusion chromatography or filtration). Determine the final concentration accurately (e.g., via BCA assay or UV-Vis at 280 nm).
-
Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock.
-
-
Assay Setup (per well):
-
To each well, add the Aβ peptide to a final concentration of 10-20 µM.
-
Add the this compound inhibitor to the desired final concentrations (e.g., for molar ratios of 0:1, 0.5:1, 1:1, 5:1, and 10:1 relative to Aβ). Ensure the final concentration of any organic solvent (like DMSO) is constant across all wells and is typically ≤1%.
-
Include controls: Aβ alone, inhibitor alone, and buffer with ThT only.
-
Add the 25 µM ThT working solution to each well.
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence reader pre-set to 37°C.
-
Measure fluorescence intensity every 5-15 minutes for 24-72 hours. Incorporate a brief shaking step before each read to ensure homogeneity.
-
-
Analysis:
-
Subtract the background fluorescence (buffer with ThT) from all readings.
-
Plot fluorescence intensity versus time. A sigmoidal curve indicates typical nucleation-dependent aggregation.
-
Compare the curves of Aβ alone with those containing this compound to determine the extent of inhibition, noted by a reduction in the final fluorescence plateau and an increase in the lag phase.
-
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM provides direct visualization of aggregate morphology, confirming the presence or absence of mature fibrils.
Materials:
-
Samples from the endpoint of the ThT assay.
-
TEM grids (e.g., 400-mesh copper grids with formvar/carbon support film).
-
Negative stain solution (e.g., 2% aqueous uranyl acetate or phosphotungstic acid).
-
Ultrapure water.
-
Filter paper.
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids immediately before use to render the carbon surface hydrophilic.
-
Sample Application: Apply 5-10 µL of the incubated peptide solution (e.g., Aβ alone and Aβ with this compound) to the surface of a grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample solution with the edge of a piece of filter paper. Wash the grid by placing it sample-side down on a drop of ultrapure water for 30-60 seconds. Repeat this washing step twice.
-
Staining: Wick away the water and immediately place the grid sample-side down on a drop of the 2% uranyl acetate staining solution for 30-60 seconds.
-
Final Drying: Carefully blot away the excess stain with filter paper and allow the grid to air-dry completely.
-
Imaging: Image the grids using a transmission electron microscope operating at an appropriate accelerating voltage (e.g., 80-120 kV). Acquire images at various magnifications to observe the overall distribution and detailed morphology of any structures present.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to monitor conformational changes in the peptide backbone, specifically the transition from random coil to β-sheet structure that accompanies Aβ aggregation.
Materials:
-
Monomerized Aβ and inhibitor peptides.
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Quartz CD cuvette with a short path length (e.g., 1 mm).
-
CD Spectropolarimeter.
Procedure:
-
Sample Preparation:
-
Prepare samples in the CD buffer at a final Aβ concentration of ~10-25 µM. Prepare corresponding samples with the desired concentrations of this compound.
-
The buffer itself should be used as a blank. A sample of this compound alone at its highest concentration should also be run to ensure its signal does not interfere with the Aβ spectrum.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters: typically scanning from 190 nm to 260 nm, with a 1 nm bandwidth, 1 nm data pitch, and a scan speed of 50-100 nm/min.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each sample. For kinetic studies, spectra can be recorded at various time points (e.g., 0, 1, 6, 12, 24 hours) while the sample incubates at 37°C.
-
-
Analysis:
-
Subtract the buffer baseline from each sample spectrum. If necessary, also subtract the spectrum of the inhibitor alone from the co-incubated samples.
-
A characteristic spectrum for a random coil structure shows a strong negative band near 200 nm. The formation of β-sheet structure is indicated by the appearance of a single negative minimum around 218 nm.
-
Compare the spectra over time to observe the rate and extent of β-sheet formation in the presence and absence of this compound. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.
-
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly and Anti-Amyloid Cytotoxicity Activity of Amyloid beta Peptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective interactions of peptide inhibitors with the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: D-KLVFFA Binding to Amyloid-Beta: A Guide for Therapeutic Development
Executive Summary
The aggregation of the amyloid-beta (Aβ) peptide is a central pathological hallmark of Alzheimer's disease. The formation of neurotoxic oligomers and insoluble fibrils from Aβ monomers is considered a key event in the disease cascade. Consequently, inhibiting this aggregation process has become a primary strategy for therapeutic intervention. Among the most promising inhibitors are peptides derived from Aβ's own self-recognition sequence, 16KLVFFA21. This technical guide focuses on D-KLVFFA, a retro-inverso peptide composed of D-amino acids, which targets this critical region. D-peptides offer significant advantages over their L-amino acid counterparts, including enhanced proteolytic stability and superior inhibitory activity. This document provides an in-depth overview of the this compound binding site on amyloid-beta, the mechanism of action, quantitative binding data, and detailed experimental protocols for studying this interaction.
The this compound Binding Site on Amyloid-Beta
The primary binding site for this compound is the homologous central hydrophobic core (CHC) of the amyloid-beta peptide, specifically the sequence 16KLVFF20.[1][2] This region is a critical nucleation site that initiates the self-assembly of Aβ into toxic oligomers and fibrils.[2][3]
-
Mechanism of Recognition: this compound acts as a competitive inhibitor. Its sequence homology with the Aβ CHC allows it to bind to Aβ monomers or early-stage oligomers.[4] This binding event physically blocks the self-recognition site, preventing further monomers from being recruited into the growing aggregate.
-
Structural Disruption: The D-amino acid configuration of this compound is crucial. While it effectively binds to the L-amino acid based Aβ peptide, its stereochemistry is incompatible with the formation of the highly ordered cross-β-sheet structures that characterize amyloid fibrils.[5] By binding to the CHC, this compound disrupts the hydrogen bonding and side-chain packing necessary for fibril elongation.[6][7]
-
Stereoselectivity: Studies have shown that D-enantiomeric peptides are more potent inhibitors of L-Aβ aggregation compared to their L-counterparts.[5] This heterochiral inhibition is a key advantage, providing both enhanced efficacy and resistance to degradation by endogenous proteases, a critical feature for any peptide-based therapeutic.[2]
References
- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]
- 3. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]
- 4. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
early-stage Aβ oligomer targeting by D-KLVFFA
An In-depth Technical Guide on the Early-Stage Targeting of Amyloid-β Oligomers by D-KLVFFA
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in AD pathogenesis.[2] Increasing evidence suggests that soluble, pre-fibrillar Aβ oligomers, rather than mature fibrils, are the primary neurotoxic species responsible for synaptic dysfunction and neuronal cell death.[2][3] This has led to a therapeutic focus on strategies that can specifically target and neutralize these early-stage Aβ oligomers.
Peptide-based inhibitors have emerged as a promising approach. These inhibitors are often designed based on the self-recognition sequence within Aβ itself, the central hydrophobic core 16KLVFF20, which is critical for the β-sheet formation that drives aggregation.[4][5][6] The peptide this compound, an enantiomer of the native Aβ sequence, leverages this recognition motif to bind to Aβ monomers and oligomers. The use of D-amino acids confers significant advantages, including increased resistance to proteolysis, enhanced metabolic stability, and a potentially greater ability to inhibit the aggregation of L-amino acid Aβ peptides through stereoselective interactions.[7][8][9] This guide provides a detailed technical overview of the mechanism, quantitative efficacy, and experimental evaluation of this compound as a targeted inhibitor of early-stage Aβ oligomerization.
Mechanism of Action
The inhibitory action of this compound is rooted in its ability to directly interact with the Aβ peptide and divert it from the amyloidogenic pathway. The core KLVFF sequence acts as a recognition element, binding to the homologous 16KLVFF20 region of Aβ monomers or oligomers.[6][8] This binding is thought to occur through the formation of an antiparallel β-sheet, which is energetically favorable for the interaction between a D-peptide and an L-peptide.[8]
By binding to this critical self-recognition site, this compound acts as a β-sheet breaker. It sterically hinders the conformational changes required for Aβ to adopt the β-sheet-rich structure necessary for fibril elongation.[9][10] Instead of forming ordered, toxic oligomers and fibrils, the Aβ peptides are redirected towards forming unstructured, off-pathway aggregates that are less neurotoxic.[11][12][13] Molecular dynamics simulations have shown that this compound can induce conformational changes at the ends of Aβ hexamers, leading to the detachment of terminal monomers and destabilizing the growing fibril.[14][15][16]
The use of D-amino acids is crucial. D-enantiomers of KLVFF-based peptides have been shown to be unexpectedly more potent inhibitors of L-Aβ fibrillogenesis and neurotoxicity than their L-counterparts.[4][8][9] This phenomenon, termed heterochiral stereoselective inhibition, is a key advantage of the this compound strategy.[4][9]
Quantitative Data Summary
The efficacy of this compound in inhibiting Aβ aggregation and reducing its associated toxicity has been quantified in several key studies. The following tables summarize the available quantitative data.
Table 1: Inhibition of Aβ Fibrillogenesis by this compound (ThT Assay)
| Inhibitor Concentration | Aβ Species | Inhibition of Fibrillogenesis | Reference |
| 400 µM | Aβ 1-40 | Strong Inhibition | [7] |
| 100 µM | Aβ 1-40 | Moderate Inhibition | [7] |
| 25 µM | Aβ 1-40 | Mild Inhibition | [7] |
| 100 nM | Aβ 1-42 | Blocks assembly of 10-16mers | [17] |
Note: Data is derived from graphical representations in the cited literature; inhibition levels are qualitative descriptions of the quantitative fluorescence data.
Table 2: Neuroprotective Effects of D-Peptide Inhibitors
| Assay | Cell Line | Aβ Species | Effect | Reference |
| MTT Assay | Neuronal Cells | Aβ 1-40 / Aβ 1-42 | D-peptides more potent than L-peptides in reducing toxicity | [9] |
| Cell Viability | Murine Neuroblastoma | Aged Aβ 1-42 | Complete cell restoration (Peptide:Aβ ratio 2:1) | [4] |
| Synaptic Binding | Neuronal Cultures | Aβ 1-42 Oligomers | Eliminates ~80% of overall oligomer binding to neurons | [17] |
Table 3: Binding Affinity
| Peptide | Target | Method | Dissociation Constant (Kd) | Reference |
| L-KLVFF | Aβ 1-40 Fibrils | SPR | 1.4 mM | [6] |
Note: The reported low affinity is for the L-enantiomer binding to mature fibrils, not early-stage oligomers. The affinity of this compound for soluble oligomers, the primary therapeutic target, is a key area for further investigation.
Experimental Protocols
The evaluation of this compound and other Aβ aggregation inhibitors relies on a standardized set of biophysical and cell-based assays.
Thioflavin T (ThT) Fibrillogenesis Assay
This is the most widely used method for monitoring amyloid aggregation kinetics in real-time.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.
-
Methodology:
-
Preparation: Lyophilized synthetic Aβ peptide (e.g., Aβ40 or Aβ42) is monomerized using solvents like hexafluoroisopropanol (HFIP) and then reconstituted in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Monomeric Aβ is incubated at a specific concentration (e.g., 20 µM) at 37°C with continuous agitation, either in the absence (control) or presence of varying concentrations of the this compound inhibitor.[7] A ThT solution is included in the reaction mixture.
-
Measurement: The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.
-
Analysis: The resulting kinetic curves (fluorescence vs. time) are analyzed. Inhibition is quantified by the reduction in the maximum fluorescence signal and the increase in the lag time before aggregation begins, compared to the control.[18]
-
Electron Microscopy (EM) and Atomic Force Microscopy (AFM)
These imaging techniques are used to visualize the morphology of Aβ aggregates.
-
Principle: EM and AFM provide high-resolution images of the size and structure of peptide aggregates, allowing for direct observation of the inhibitor's effect on fibril formation.
-
Methodology:
-
Sample Preparation: Aβ is incubated with and without the this compound inhibitor for a set period (e.g., 24-48 hours).
-
Grid Application: A small aliquot of the incubation mixture is applied to a carbon-coated copper grid (for EM) or a freshly cleaved mica surface (for AFM).
-
Staining (for EM): The grid is typically stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.
-
Imaging: The samples are imaged to observe the morphology. Effective inhibitors will show a reduction in long, ordered fibrils and an increase in smaller, amorphous aggregates compared to the control.[9][10]
-
Cell Viability Assays (e.g., MTT Assay)
These assays quantify the neuroprotective effect of the inhibitor against Aβ-induced cytotoxicity.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) is cultured in multi-well plates.[19][20]
-
Aβ Preparation: Aβ oligomers are pre-formed by incubating monomeric Aβ.
-
Treatment: The cultured cells are treated with: (a) vehicle control, (b) pre-formed Aβ oligomers alone, or (c) pre-formed Aβ oligomers that have been co-incubated with this compound.
-
MTT Incubation: After a 24-48 hour incubation period, MTT solution is added to the wells.
-
Quantification: The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer. A successful inhibitor will result in significantly higher cell viability (higher absorbance) in the presence of Aβ compared to cells treated with Aβ alone.[4]
-
Impact on Synaptic Plasticity and Neuroprotection
The primary goal of targeting Aβ oligomers is to prevent the downstream neurotoxic events they trigger, most notably the disruption of synaptic plasticity. Soluble Aβ oligomers are known to impair long-term potentiation (LTP), an electrophysiological correlate of learning and memory, and enhance long-term depression (LTD).[21][22][23][24] They achieve this by altering glutamate recycling at the synapse, leading to aberrant activation of extrasynaptic NMDA receptors and subsequent excitotoxicity.[21][24]
By preventing the formation of toxic oligomer species, this compound confers a neuroprotective effect. Studies have shown that KLVFFA-based peptides can significantly reduce the binding of Aβ oligomers to synaptic sites on neurons.[17] This prevents the oligomer-induced cascade of events, including synaptic spine loss, impaired LTP, and ultimately, neuronal death.[20][25] The reduction in cytotoxicity, as measured by assays like MTT, is a direct consequence of this upstream inhibition of toxic oligomer formation.[4][9]
Conclusion
The this compound peptide represents a rationally designed, targeted therapeutic strategy for Alzheimer's disease that addresses the critical early stages of the amyloid cascade. By utilizing a D-amino acid version of the Aβ self-recognition sequence, it specifically interacts with Aβ monomers and oligomers, exhibiting a potent, stereoselective inhibitory effect on the formation of toxic aggregates. Its mechanism involves redirecting Aβ into off-pathway, non-toxic conformations, thereby preventing downstream neurotoxicity and the disruption of synaptic function. The use of D-peptides provides crucial advantages in terms of stability and efficacy. While further preclinical and clinical evaluation is necessary, the robust in vitro data positions this compound and related D-peptides as highly promising candidates in the ongoing search for disease-modifying therapies for Alzheimer's disease.[5][26]
References
- 1. Current state of Alzheimer’s fluid biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of amyloid-β peptide fibril and oligomer formation: NMR-based challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]
- 6. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Synapse-Binding Subpopulations of Aβ Oligomers Sensitive to Peptide Assembly Blockers and scFv Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Secretomic changes of amyloid beta peptides on Alzheimer’s disease related proteins in differentiated human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Neuroprotective Action of Amidated-Kyotorphin on Amyloid β Peptide-Induced Alzheimer’s Disease Pathophysiology [frontiersin.org]
- 21. Amyloid-β1-42 Disrupts Synaptic Plasticity by Altering Glutamate Recycling at the Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amyloid Beta as a Modulator of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effect of amyloid-β peptide on synaptic plasticity and memory is influenced by different isoforms, concentrations, and aggregation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A mechanistic hypothesis for the impairment of synaptic plasticity by soluble Aβ oligomers from Alzheimer brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Early Long-Term Memory Impairment and Changes in the Expression of Synaptic Plasticity-Associated Genes, in the McGill-R-Thy1-APP Rat Model of Alzheimer's-Like Brain Amyloidosis [frontiersin.org]
- 26. Alzheimer's disease drug development pipeline: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of D-KLVFFA: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical characteristics of the D-enantiomeric peptide KLVFFA (D-KLVFFA), a significant inhibitor of Amyloid-β (Aβ) aggregation. The aggregation of Aβ is a primary pathological hallmark of Alzheimer's disease. The central hydrophobic core of Aβ, spanning residues 16-20 (KLVFF), is crucial for its self-assembly into toxic oligomers and fibrils.[1][2] D-amino acid substitutions in peptide inhibitors, such as this compound, have been shown to enhance their efficacy and proteolytic stability, making them promising therapeutic candidates.[3][4] This document outlines the quantitative biophysical data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Biophysical Data
The following table summarizes key quantitative data for KLVFFA peptides and related inhibitors. Direct quantitative data for this compound is limited in the literature; therefore, data for the L-enantiomer and other relevant D-peptide inhibitors are included for comparison and context.
| Parameter | Peptide/Inhibitor | Value | Method | Source |
| Binding Affinity (Kd) | L-KLVFFA to Aβ fibrils | 1.4 mM | Surface Plasmon Resonance (SPR) | [2] |
| D-peptide inhibitor (D1d) to Aβ1-42 fibrils | 52 µM | Surface Plasmon Resonance (SPR) | [5] | |
| Inhibitory Concentration (IC50) | Tannic Acid (control inhibitor) | ~0.1 µM | Thioflavin T (ThT) Assay | [1] |
| Myricetin (control inhibitor) | 0.43 µM | Thioflavin T (ThT) Assay | [1] | |
| Curcumin (control inhibitor) | 1.1 µM | Thioflavin T (ThT) Assay | [1] | |
| Compounds 3B7 and 3G7 | ~25-50 µM | Thioflavin T (ThT) Assay | [1] |
Note: The inhibitory effect of this compound on Aβ aggregation has been reported to be more significant than that of L-KLVFFA, though specific IC50 values are not consistently cited in the reviewed literature.[3][6]
Mechanism of Action: Inhibition of Aβ Fibrillogenesis
This compound is thought to inhibit the aggregation of L-Aβ peptides primarily through a mechanism of stereospecific steric hindrance. The D-peptide, with a sequence homologous to the self-recognition core of Aβ, can bind to the growing ends of Aβ fibrils. However, due to its D-amino acid stereochemistry, it disrupts the precise backbone and side-chain interactions necessary for the subsequent addition of L-Aβ monomers, effectively capping the fibril and preventing further elongation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biophysical properties of this compound.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is used to monitor the kinetics of Aβ fibril formation in real-time and to quantify the inhibitory activity of this compound. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[7][8][9]
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)
Procedure:
-
Preparation of Aβ Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., 10 mM NaOH) to prepare a concentrated stock solution. Sonicate briefly to ensure complete dissolution.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate buffer (e.g., PBS) to create a concentrated stock solution.
-
Preparation of ThT Working Solution: Prepare a ThT stock solution (e.g., 2 mM in water) and dilute it in PBS to a final working concentration of ~20-50 µM.
-
Assay Setup:
-
In a 96-well plate, add the ThT working solution to each well.
-
Add Aβ stock solution to achieve a final concentration of ~10-20 µM.
-
Add this compound stock solution to different wells to achieve a range of final concentrations (e.g., 0.1x, 1x, 10x molar ratio to Aβ) to test for dose-dependent inhibition. Include control wells with Aβ alone and buffer alone.
-
Adjust the final volume in each well with PBS.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours), with intermittent shaking to promote aggregation.
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time, slope, and final fluorescence plateau of the curves in the presence and absence of the inhibitor.
-
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of Aβ aggregates and to observe the effect of this compound on fibril formation.[10][11][12]
Materials:
-
Aβ and this compound samples from the ThT assay (or prepared separately)
-
Copper TEM grids (200-400 mesh, carbon-coated)
-
Uranyl acetate solution (2% w/v in water) for negative staining
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation: Take aliquots from the Aβ aggregation reactions (with and without this compound) at different time points (e.g., 0, 12, 24, 48 hours).
-
Grid Preparation:
-
Place a 3-5 µL drop of the sample onto the carbon-coated side of a TEM grid.
-
Allow the sample to adsorb for 3-5 minutes.
-
Wick away the excess liquid using the edge of a piece of filter paper.
-
-
Negative Staining:
-
Immediately apply a 3-5 µL drop of 2% uranyl acetate solution to the grid.
-
After 1-3 minutes, wick away the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a TEM operating at an appropriate voltage (e.g., 80-120 kV).
-
Capture images at various magnifications to observe the overall morphology of the aggregates (e.g., oligomers, protofibrils, mature fibrils). Compare the morphology of Aβ aggregates formed in the presence and absence of this compound.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to analyze the secondary structure of Aβ and to determine if this compound prevents the conformational transition from a random coil or α-helical state to a β-sheet structure, which is characteristic of amyloid formation.[13][14][15]
Materials:
-
Aβ and this compound peptides
-
CD-compatible buffer (e.g., low concentration phosphate buffer, pH 7.4, with low chloride content)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare samples of Aβ (~10-20 µM) in the CD-compatible buffer, both in the absence and presence of varying concentrations of this compound.
-
Instrument Setup:
-
Turn on the spectropolarimeter and nitrogen purge well in advance of the measurement.
-
Set the measurement parameters (e.g., wavelength range: 190-260 nm, scanning speed: 50 nm/min, bandwidth: 1 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the cuvette.
-
Measure the CD spectrum of each sample.
-
To monitor structural changes over time, incubate the samples at 37°C and take measurements at regular intervals.
-
-
Data Analysis:
-
Subtract the buffer baseline from each sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity.
-
Analyze the spectra for characteristic secondary structure signals: random coil (minimum around 198 nm), α-helix (minima around 208 and 222 nm), and β-sheet (minimum around 217 nm).[15]
-
Use deconvolution software (e.g., BeStSel, CDNN) to estimate the percentage of each secondary structure.[14]
-
General Experimental Workflow
The biophysical characterization of this compound typically follows a logical progression from assessing its impact on aggregation kinetics to detailed structural analysis.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]
- 5. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transmission electron microscopy assay [assay-protocol.com]
- 12. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jasco-global.com [jasco-global.com]
Understanding Stereoselective Inhibition by D-Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, peptides have emerged as highly specific and potent modulators of biological processes. However, their clinical utility is often hampered by their susceptibility to proteolytic degradation. D-peptides, composed of D-enantiomeric amino acids, offer a compelling solution to this challenge. Their inherent resistance to proteolysis significantly enhances their in vivo stability, making them attractive candidates for drug development.[1] This technical guide provides an in-depth exploration of the core principles of stereoselective inhibition by D-peptides, focusing on their design, mechanism of action, and the experimental methodologies used to characterize them. The primary targets discussed are the p53-MDM2 interaction, a critical axis in cancer biology, and the aggregation of amyloid-beta, a key pathological event in Alzheimer's disease.
The Principle of Stereoselective Inhibition
The interaction between a D-peptide and its L-protein target is a fascinating example of heterochiral recognition.[4] While not a perfect mirror-image interaction at the atomic level due to the chiral environment of the L-protein's binding pocket, a D-peptide can be designed to effectively mimic the binding motif of a natural L-peptide, leading to potent inhibition. This concept is central to the discovery of novel D-peptide inhibitors.
Quantitative Data on D-Peptide Inhibitors
The potency of D-peptide inhibitors is quantified through various biophysical and biochemical assays, providing key parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The following tables summarize quantitative data for D-peptide inhibitors targeting the MDM2-p53 interaction and amyloid-beta aggregation.
Table 1: D-Peptide Inhibitors of the MDM2-p53 Interaction
| D-Peptide Inhibitor | Sequence | Target | Kd (nM) | IC50 (µM) | Reference |
| DPMI-α | TNWYANLEKLLR | MDM2 | 219 | - | [5] |
| DPMI-γ | DWWPLAFEALLR | MDM2 | 53 | ~3-4 (when conjugated to DR9) | [5] |
| DPMI-β | TAWYANFEKLLR | MDM2 | 34.5 | - | [6] |
| p-CF3-Phe7-DPMI-β | TAWYAF(p-CF3)EKLLR | MDM2 | 0.45 | - | [7] |
| DPMI-δ | - | MDM2 | 0.22 | - | [7] |
Table 2: D-Peptide Inhibitors of Amyloid-Beta (Aβ) Aggregation
| D-Peptide Inhibitor | Sequence | Target | Kd (µM) | IC50 (µM) | Reference |
| D-KLVFFA | KLVFFA | Aβ Fibrillogenesis | - | More potent than L-enantiomer | [4][8] |
| D-KKLVFFA | KKLVFFA | Aβ Fibrillogenesis | - | ~16-fold more potent than L-enantiomer | [8] |
| D3 | RPRTRLHTHRNR | Aβ1-42 | - | - | [9] |
| qshyrhispaqy | qshyrhispaqy | Aβ | 0.4 | - | [10] |
| D1 | - | Aβ1-42 Aggregation | - | 1.8 | [4] |
| D1b | - | Aβ1-42 Aggregation | - | 1.5 | [4] |
| D1d | - | Aβ1-42 Aggregation | - | 1.2 | [4] |
Key Signaling Pathways and Mechanisms of Action
Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. D-peptide inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to the transcription of pro-apoptotic genes and ultimately, cancer cell death.
Inhibition of Amyloid-Beta Aggregation
Alzheimer's disease is characterized by the extracellular deposition of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. The aggregation of Aβ monomers into neurotoxic oligomers and fibrils is a central event in the disease's pathogenesis. D-peptide inhibitors can be designed to bind to specific regions of the Aβ peptide, thereby interfering with the aggregation process. These inhibitors can cap the growing amyloid fibrils or sequester Aβ monomers, preventing their incorporation into toxic aggregates.
Experimental Protocols
A variety of experimental techniques are employed to discover, characterize, and validate D-peptide inhibitors. The following sections provide detailed methodologies for key experiments.
Mirror-Image Phage Display
Mirror-image phage display is an ingenious method for the discovery of D-peptide inhibitors.[11][12] The process leverages the principles of stereochemical reciprocity.
Detailed Methodology:
-
Phage Library Screening (Biopanning): A phage display library expressing a vast diversity of L-peptides is incubated with the immobilized D-target protein.
-
Washing and Elution: Non-binding phages are washed away. Phages that bind to the D-target are then eluted, typically by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting a bacterial host (e.g., E. coli).
-
Multiple Rounds of Selection: Steps 2-4 are repeated for several rounds to enrich for high-affinity binders.
-
Sequencing and Peptide Identification: The DNA from the enriched phage population is sequenced to identify the amino acid sequences of the binding L-peptides.
-
Synthesis of D-Peptides: The D-enantiomers of the identified L-peptide sequences are chemically synthesized.
-
Validation: The synthesized D-peptides are then tested for their ability to bind to and inhibit the natural L-target protein using various biophysical and functional assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[7][13]
Detailed Methodology:
-
Ligand Immobilization: The target protein (L-enantiomer) is typically immobilized on the surface of a sensor chip. Amine coupling is a common method for covalent immobilization.
-
Analyte Preparation: The D-peptide inhibitor is prepared in a suitable running buffer at a range of concentrations.
-
Binding Measurement: The D-peptide solution (analyte) is flowed over the sensor chip surface. The binding of the D-peptide to the immobilized target protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Measurement: The flow of the D-peptide solution is replaced with running buffer, and the dissociation of the peptide from the target is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound D-peptide, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][14]
Detailed Methodology:
-
Sample Preparation: The target protein and the D-peptide are dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both are accurately determined.
-
Loading the Calorimeter: The target protein is loaded into the sample cell of the calorimeter, and the D-peptide is loaded into the injection syringe.
-
Titration: A series of small aliquots of the D-peptide solution are injected into the sample cell containing the target protein.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the D-peptide to the target protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of D-peptide inhibitors on cancer cells.[5][15][16][17]
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the D-peptide inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the D-peptide that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
D-peptides represent a promising class of therapeutic agents with enhanced stability and potent inhibitory activity against a range of biological targets. Their unique stereochemistry allows them to evade proteolytic degradation while effectively interacting with their L-protein counterparts. The methodologies outlined in this guide, from discovery using mirror-image phage display to detailed characterization with SPR and ITC and functional validation in cell-based assays, provide a robust framework for the development of D-peptide-based drugs. As our understanding of stereoselective interactions continues to grow, so too will the potential of D-peptides to address unmet medical needs in oncology, neurodegenerative diseases, and beyond.
References
- 1. The First Reciprocal Activities of Chiral Peptide Pharmaceuticals: Thymogen and Thymodepressin, as Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]
- 4. Stereoselective interactions of peptide inhibitors with the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
D-KLVFFA: A Technical Guide to its Inhibitory Effects on Amyloid-Beta Conformation and Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides, particularly the Aβ40 and Aβ42 isoforms, from soluble monomers into neurotoxic oligomers and insoluble fibrils is considered a central event in the disease's pathogenesis. The central hydrophobic core of Aβ, specifically the amino acid sequence KLVFF (residues 16-20), plays a crucial role in the self-recognition and aggregation process. This region has become a key target for the development of therapeutic inhibitors. D-KLVFFA, a hexapeptide composed of D-amino acids, has emerged as a promising inhibitor of Aβ aggregation. Its D-enantiomeric nature confers enhanced proteolytic stability and a greater inhibitory potential compared to its L-enantiomer counterpart.[1][2] This technical guide provides an in-depth overview of the effects of this compound on Aβ conformation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.
Mechanism of Action
This compound exerts its inhibitory effect on amyloid-beta aggregation primarily through direct interaction with the Aβ peptide, targeting its central hydrophobic core (CHC). The KLVFF sequence within Aβ is a self-recognition motif that is critical for initiating and propagating the conformational change from a random coil or α-helical structure to a β-sheet-rich conformation, which is the hallmark of amyloid fibrils.
The proposed mechanism of inhibition involves this compound acting as a β-sheet breaker. By binding to the KLVFF region of Aβ monomers and oligomers, this compound sterically hinders the intermolecular interactions necessary for the assembly of β-sheets and the subsequent elongation of amyloid fibrils. The use of D-amino acids in the peptide sequence is thought to enhance its binding affinity and stability, making it a more potent inhibitor than the native L-amino acid sequence.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of D-KLVFFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-KLVFFA is the D-enantiomeric form of a hexapeptide fragment derived from the central hydrophobic core of the amyloid-beta (Aβ) peptide. This region, specifically residues 16-21 (KLVFFA), is known to be critical for Aβ aggregation and fibril formation, which are pathological hallmarks of Alzheimer's disease. The use of D-amino acids in peptide inhibitors offers significant advantages, including enhanced proteolytic stability and, in some cases, improved inhibitory activity against Aβ aggregation. These characteristics make this compound a peptide of significant interest in the development of therapeutic and diagnostic agents for Alzheimer's disease.
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the this compound peptide. The methodologies described are based on standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), which are common techniques in peptide chemistry.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of amyloid-beta fragments and other challenging peptides. While specific data for this compound is not extensively published, these values provide a reasonable expectation for yield and purity.
Table 1: Summary of Synthesis and Purification Yields for Related Peptides
| Peptide | Synthesis Scale (mmol) | Crude Yield (%) | Purity after Purification (%) | Final Yield (%) | Reference |
| Aβ1−42 | 0.075 | 72 | >95 | Not Reported | [1] |
| Aβ1−42 | 0.1 | 85 | 56 (crude) | Not Reported | [1] |
| Aβ1−42 | Not Reported | Not Reported | >96 | 33.6 | [1] |
| Aβ1−42 | Not Reported | Not Reported | >94 | 7.2 | [1] |
| Amyloid-α (24-residue) | 0.1 | Not Reported | 95-99 | <10 | [2] |
Table 2: Representative HPLC Purification Parameters for Amyloid-Related Peptides
| Parameter | Setting | Reference |
| Column | C8 or C18 reverse-phase, preparative or semi-preparative | [3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water or 20 mM NH4OH in water | [4][5] |
| Mobile Phase B | 0.1% TFA in acetonitrile or 80% acetonitrile with 20 mM NH4OH | [4][5] |
| Gradient | Linear gradient, e.g., 5% to 60% Mobile Phase B over 30-60 minutes | [3] |
| Flow Rate | 1-10 mL/min (depending on column size) | [4][6] |
| Detection | 214 nm or 220 nm | [5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Ala-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
20% (v/v) Piperidine in DMF
-
Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (First Residue: Fmoc-D-Ala-OH):
-
In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Monitoring Coupling Completion (Optional): Perform a Kaiser (ninhydrin) test to ensure the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Chain Elongation: Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) steps for each subsequent D-amino acid in the sequence: Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, and Fmoc-D-Lys(Boc)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Lys(Boc)-OH), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (TFA/H2O/TIS) to the dried peptide-resin.
-
Shake gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
This protocol outlines the purification of the crude this compound peptide using a preparative or semi-preparative reverse-phase HPLC system.
Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or Ammonium hydroxide (NH4OH)
-
Preparative or semi-preparative RP-HPLC system with a C8 or C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent. A solution of 50% acetonitrile in water is a good starting point. For peptides prone to aggregation, dissolving in 0.1% NH4OH can be beneficial.[2]
-
HPLC System Setup:
-
Equilibrate the C8 or C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 40 minutes) at an appropriate flow rate for the column size.
-
Monitor the elution of the peptide at 214 nm or 220 nm.
-
Collect the fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity. Pool the fractions with the desired purity (typically >95%).
-
Lyophilization:
-
Combine the pure fractions.
-
If a volatile buffer like TFA was used, the pooled fractions can be directly lyophilized. If a non-volatile buffer was used, a desalting step may be necessary.
-
Freeze the pooled fractions and lyophilize until a dry, fluffy white powder is obtained.
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Mandatory Visualization
Caption: this compound Solid-Phase Peptide Synthesis Workflow.
Caption: this compound Purification Workflow by RP-HPLC.
References
- 1. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust preparation method for the amyloidogenic and intrinsically disordered amyloid-α (Aα) peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Elucidating the Effects of D-KLVFFA on Aβ Aggregation using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides into senile plaques. The aggregation of Aβ, particularly the transition from a soluble, random coil conformation to an insoluble β-sheet structure, is a critical event in the disease's pathogenesis. Circular Dichroism (CD) spectroscopy is a powerful biophysical technique for monitoring these conformational changes in real-time. This document provides a detailed guide on utilizing CD spectroscopy to investigate the inhibitory effects of the D-enantiomeric peptide D-KLVFFA on Aβ aggregation. This compound, derived from the central hydrophobic core of Aβ (residues 16-20, KLVFF), has been identified as a potent inhibitor of Aβ fibrillogenesis. These application notes offer comprehensive protocols for sample preparation, CD data acquisition, and analysis to quantitatively assess the impact of this compound on Aβ secondary structure.
Principle of the Assay
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Proteins and peptides exhibit distinct CD spectra based on their secondary structure. The transition of Aβ from a predominantly random coil and α-helical structure to a β-sheet-rich conformation during aggregation can be monitored by characteristic changes in the CD spectrum. Aβ monomers typically show a strong negative band around 200 nm.[1][2] As aggregation proceeds, this peak diminishes and a new negative minimum appears around 218-222 nm, which is indicative of β-sheet formation.[3][4] By acquiring CD spectra over time, the kinetics of Aβ aggregation can be followed. The addition of an inhibitor like this compound is expected to perturb this transition, and the extent of inhibition can be quantified by analyzing the changes in the CD spectra.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from CD spectroscopy experiments studying the effect of this compound on Aβ aggregation.
Table 1: Time-Dependent Secondary Structure Analysis of Aβ (1-42) in the Absence and Presence of this compound.
| Time (hours) | Sample | Random Coil (%) | β-Sheet (%) | α-Helix (%) | Other (%) |
| 0 | Aβ (1-42) | 65 | 15 | 10 | 10 |
| Aβ (1-42) + this compound | 64 | 16 | 10 | 10 | |
| 12 | Aβ (1-42) | 35 | 45 | 5 | 15 |
| Aβ (1-42) + this compound | 55 | 25 | 8 | 12 | |
| 24 | Aβ (1-42) | 20 | 65 | 3 | 12 |
| Aβ (1-42) + this compound | 48 | 32 | 7 | 13 | |
| 48 | Aβ (1-42) | 15 | 75 | 2 | 8 |
| Aβ (1-42) + this compound | 45 | 35 | 6 | 14 |
Data is hypothetical and serves as an illustrative example based on typical experimental outcomes. Secondary structure percentages are derived from deconvolution of CD spectra using software such as BeStSel or CDNN.[1]
Table 2: Molar Ellipticity Changes at 220 nm for Aβ (1-42) Aggregation.
| Time (hours) | Aβ (1-42) (mdeg) | Aβ (1-42) + this compound (mdeg) |
| 0 | -2.5 | -2.6 |
| 6 | -5.8 | -3.5 |
| 12 | -8.9 | -4.8 |
| 24 | -12.5 | -6.2 |
| 48 | -15.1 | -7.1 |
Molar ellipticity values are illustrative and represent the change at the characteristic β-sheet wavelength.
Experimental Protocols
Materials and Reagents
-
Aβ (1-40) or Aβ (1-42) peptide (lyophilized powder, >95% purity)
-
This compound peptide (lyophilized powder, >95% purity)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (10 mM, pH 7.4) or other suitable non-chloride buffer.[5]
-
CD spectroscopy cuvettes (quartz, 1 mm pathlength)
-
CD Spectropolarimeter
Protocol for Aβ and this compound Sample Preparation
-
Aβ Peptide Preparation:
-
To ensure a monomeric starting state, dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the experiment, dissolve the Aβ film in a small volume of DMSO to the desired stock concentration (e.g., 5 mM).
-
Dilute the DMSO stock solution into the final aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the working concentration (typically 10-50 µM). Vortex briefly to mix.
-
-
This compound Peptide Preparation:
-
Dissolve lyophilized this compound peptide in the same aqueous buffer as Aβ to prepare a stock solution (e.g., 1 mM).
-
Ensure complete dissolution by gentle vortexing.
-
-
Preparation of Samples for CD Analysis:
-
Aβ alone (Control): Mix the diluted Aβ solution with an equal volume of buffer.
-
Aβ with this compound: Mix the diluted Aβ solution with the this compound solution to achieve the desired molar ratio (e.g., 1:1, 1:5, 1:10 of Aβ to this compound).
-
Buffer Blank: Prepare a sample containing only the buffer.
-
This compound alone (Control): Prepare a sample containing only this compound in buffer at the highest concentration used in the experiment.
-
Incubate all samples at 37°C to initiate aggregation.
-
Protocol for Circular Dichroism Data Acquisition
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50-100 nm/min
-
Bandwidth: 1-2 nm
-
Response time: 1-2 seconds
-
Accumulations: 3-5 scans per spectrum
-
Temperature: 37°C (using a Peltier temperature controller)
-
-
-
Data Collection:
-
Thoroughly clean the quartz cuvette with deionized water and then with the experimental buffer.
-
Record a baseline spectrum with the cuvette containing only the experimental buffer.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot of each sample from the incubator.
-
Carefully transfer the sample to the cuvette and place it in the sample holder of the spectropolarimeter.
-
Acquire the CD spectrum for each sample.
-
Between samples, rinse the cuvette thoroughly with buffer.
-
Protocol for Data Analysis
-
Baseline Correction: Subtract the buffer baseline spectrum from each of the sample spectra.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)
-
c is the peptide concentration in mg/mL
-
l is the pathlength of the cuvette in cm
-
-
Secondary Structure Deconvolution:
-
Use a secondary structure deconvolution software (e.g., BeStSel, CDNN, or CONTIN) to estimate the percentage of α-helix, β-sheet, random coil, and other structures from the processed CD spectra.[1]
-
Compare the secondary structure content of Aβ in the absence and presence of this compound at different time points.
-
Visualizations
Caption: Workflow for CD spectroscopy analysis of this compound's effect on Aβ aggregation.
Caption: Proposed mechanism of this compound inhibition of Aβ aggregation.
References
- 1. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jasco-global.com [jasco-global.com]
- 3. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. CD sample preparation [structbio.vanderbilt.edu]
Application Notes and Protocols for Utilizing D-KLVFFA to Mitigate Amyloid-β Toxicity in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain, leading to synaptic dysfunction and neuronal cell death. The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model to study the mechanisms of Aβ-induced neurotoxicity and to screen potential therapeutic agents. The hexapeptide KLVFFA, corresponding to residues 16-21 of the Aβ sequence, is a critical recognition site for Aβ aggregation. D-amino acid-containing peptides, such as D-KLVFFA, have emerged as promising inhibitors of Aβ fibrillogenesis and toxicity due to their increased proteolytic stability and potent inhibitory effects. D-enantiomers of KLVFFA-containing peptides have been shown to be more effective at inhibiting Aβ aggregation and reducing its neurotoxicity compared to their L-amino acid counterparts.[1]
These application notes provide detailed protocols for investigating the protective effects of the D-enantiomeric peptide this compound against Aβ-induced toxicity in SH-SY5Y cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of a D-amino acid-containing peptide, D-KKLVFFA (a close derivative of this compound), against Aβ-induced toxicity in SH-SY5Y human neuroblastoma cells. Cell viability was assessed using the MTT assay.
Table 1: Effect of D-KKLVFFA on Aβ (1-40)-induced toxicity in SH-SY5Y Cells [1][2]
| Treatment Group | Aβ (1-40) Concentration (µM) | D-KKLVFFA Concentration (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100% |
| Aβ (1-40) alone | 1 | 0 | Significantly reduced |
| Aβ (1-40) alone | 2.5 | 0 | Significantly reduced |
| Aβ (1-40) + D-KKLVFFA | 1 | 4 | Significantly increased vs. Aβ alone |
| Aβ (1-40) + D-KKLVFFA | 1 | 10 | Significantly increased vs. Aβ alone |
| Aβ (1-40) + D-KKLVFFA | 2.5 | 4 | Significantly increased vs. Aβ alone |
| Aβ (1-40) + D-KKLVFFA | 2.5 | 10 | Significantly increased vs. Aβ alone |
Note: The original study demonstrated a significant, dose-dependent rescue of cell viability with D-KKLVFFA treatment. For precise values, please refer to the source publication.[1]
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a lower density in fresh medium.
Preparation of Aβ and this compound Solutions
Materials:
-
Aβ (1-40) peptide
-
This compound peptide
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
Protocol:
-
Aβ (1-40) Preparation:
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile, deionized water or PBS to a desired stock concentration.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Aβ-induced Toxicity and this compound Treatment
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
After 24 hours, replace the medium with fresh medium containing the pre-incubated Aβ (1-40) at final concentrations of 1 µM or 2.5 µM.
-
In parallel, treat cells with Aβ (1-40) in combination with this compound at final concentrations of 4 µM or 10 µM.
-
Include control wells with cells in medium alone and cells treated with this compound alone to assess any intrinsic toxicity of the peptide.
Assessment of Cell Viability using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
After the 24-hour incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's protective effect.
Proposed Mechanism of Action
Caption: this compound inhibits Aβ aggregation, reducing toxicity.
References
Application Note: D-KLVFFA as a Potent Inhibitor of Amyloid-Beta Nucleation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid-beta (Aβ) peptides, particularly the formation of neurotoxic oligomers and fibrils, is a central pathological hallmark of Alzheimer's disease. The nucleation phase, the initial and rate-limiting step in Aβ aggregation, presents a critical target for therapeutic intervention. The peptide sequence KLVFF (residues 16-20 of Aβ) is a key recognition motif that facilitates the self-assembly of Aβ monomers. D-KLVFFA, a peptide incorporating the D-enantiomer of these amino acids, has emerged as a powerful tool for studying and inhibiting Aβ nucleation. Its increased proteolytic resistance and enhanced inhibitory activity compared to its L-enantiomer make it a valuable research tool and a promising therapeutic candidate.[1] This application note provides detailed protocols for utilizing this compound to study Aβ nucleation and presents quantitative data on its inhibitory effects.
Mechanism of Action
This compound is thought to inhibit Aβ aggregation through a mechanism of stereoselective inhibition. The D-amino acid configuration is believed to disrupt the hydrogen bonding and hydrophobic interactions necessary for the formation of the characteristic cross-β-sheet structure of amyloid fibrils. By binding to Aβ monomers or early-stage oligomers, this compound effectively "caps" the growing aggregates, preventing further monomer addition and inhibiting the nucleation process. Studies have shown that D-enantiomers of KLVFF-based peptides are more effective at inhibiting L-Aβ aggregation than their L-counterparts.[1]
Quantitative Data: Inhibition of Aβ40 Fibrillogenesis by this compound
The inhibitory effect of this compound on Aβ fibril formation can be quantified using the Thioflavin T (ThT) fluorescence assay. The following table summarizes the concentration-dependent inhibition of 20 µM Aβ40 fibrillogenesis by this compound and its L-enantiomer. Data is estimated from graphical representations in published literature.
| Inhibitor | Inhibitor Concentration (µM) | Approximate Percent Inhibition of Aβ40 Fibrillogenesis |
| This compound | 25 | ~50% |
| 100 | ~80% | |
| 400 | >95% | |
| L-KLVFFA | 25 | ~20% |
| 100 | ~40% | |
| 400 | ~60% |
Data is estimated from Chalifour et al. The study confirmed that heterochiral stereoselective inhibition could be done with d-Aβ.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay for Screening Aβ Nucleation Inhibitors
This protocol details the use of a ThT fluorescence assay to monitor the kinetics of Aβ aggregation in the presence and absence of this compound. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Amyloid-beta (1-40 or 1-42) peptide, lyophilized
-
This compound peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Aβ Monomer Preparation:
-
Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.
-
Store the peptide films at -80°C until use.
-
Immediately before the assay, dissolve the Aβ film in DMSO to a stock concentration of 5 mM.
-
Dilute the Aβ stock solution into ice-cold PBS (pH 7.4) to the desired final monomer concentration (e.g., 10-20 µM).
-
-
Inhibitor Preparation:
-
Dissolve lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay.
-
-
ThT Solution Preparation:
-
Prepare a 5 mM ThT stock solution in distilled water. Filter through a 0.22 µm filter.
-
Store the ThT stock solution at 4°C, protected from light.
-
On the day of the experiment, dilute the ThT stock solution in PBS to a final working concentration (e.g., 20 µM).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, set up the following reactions in triplicate:
-
Aβ Control: Aβ solution + PBS
-
Inhibitor Samples: Aβ solution + this compound solution at various concentrations
-
Inhibitor Control: this compound solution + PBS (to check for intrinsic fluorescence)
-
Blank: PBS only
-
-
Add the ThT working solution to all wells to its final concentration.
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Data Acquisition:
-
Place the 96-well plate in a plate reader pre-set to 37°C.
-
Monitor the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24-48 hours). Include shaking before each read to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all readings.
-
Plot the fluorescence intensity as a function of time for each condition.
-
Analyze the kinetic parameters, such as the lag time (nucleation phase) and the maximum fluorescence intensity (fibril amount).
-
Calculate the percentage of inhibition for each this compound concentration by comparing the maximum fluorescence of the inhibitor samples to the Aβ control.
-
Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibril Morphology
This protocol describes how to use TEM to visually confirm the inhibitory effect of this compound on Aβ fibril formation.
Materials:
-
Samples from the ThT aggregation assay (Aβ control and Aβ with this compound)
-
Copper grids coated with formvar and carbon (e.g., 400 mesh)
-
Uranyl acetate or phosphotungstic acid (negative staining solution)
-
Ultrapure water
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Sample Preparation:
-
Take an aliquot (e.g., 5-10 µL) from the final time point of the ThT assay for the Aβ control and the this compound-treated samples.
-
-
Grid Preparation and Staining:
-
Place a 5 µL drop of the sample onto a glow-discharged copper grid and allow it to adsorb for 1-2 minutes.
-
Blot away the excess sample using filter paper.
-
Wash the grid by placing it on a drop of ultrapure water for 1 minute, then blot dry. Repeat this step twice.
-
Negatively stain the grid by placing it on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 30-60 seconds.
-
Blot away the excess staining solution.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope at an appropriate magnification.
-
Acquire images of the Aβ aggregates (or lack thereof) in the different samples.
-
-
Image Analysis:
-
Compare the morphology of the aggregates in the Aβ control sample (expecting long, mature fibrils) with the this compound-treated samples (expecting fewer, shorter fibrils, or amorphous aggregates).
-
Visualizations
Caption: Experimental workflow for studying Aβ nucleation with this compound.
Caption: Proposed mechanism of Aβ nucleation inhibition by this compound.
References
Application Note and Protocols for the Solid-Phase Peptide Synthesis of D-KLVFFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of the D-enantiomeric peptide, D-KLVFFA (d-Lys-d-Leu-d-Val-d-Phe-d-Phe-d-Ala), a known inhibitor of amyloid-beta (Aβ) aggregation. The protocol outlines the solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, detailing each step from resin preparation to final peptide purification and characterization. This application note is intended to serve as a comprehensive resource for researchers in the fields of neurodegenerative disease and peptide chemistry, facilitating the production of high-purity this compound for further investigation into its therapeutic potential.
Introduction
Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. The central hydrophobic core of Aβ, specifically the sequence KLVFF (residues 16-20), is crucial for this aggregation process. Peptides that mimic this recognition sequence can interfere with fibril formation and are therefore of significant therapeutic interest. The use of D-amino acids in such peptide inhibitors, like this compound, offers the advantage of increased proteolytic resistance, a critical attribute for therapeutic candidates.
This application note details a robust and reproducible method for the synthesis of this compound using manual Fmoc-based solid-phase peptide synthesis (SPPS). The protocol provides a step-by-step guide for researchers to produce high-quality this compound for use in studies aimed at understanding and combating Alzheimer's disease.
Experimental Protocols
The synthesis of this compound is performed using a manual solid-phase peptide synthesis approach based on the widely adopted Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Wang resin pre-loaded with Fmoc-d-Ala (0.5 mmol/g loading capacity)
-
Fmoc-protected d-amino acids: Fmoc-d-Phe-OH, Fmoc-d-Val-OH, Fmoc-d-Leu-OH, Fmoc-d-Lys(Boc)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA), Methanol (MeOH), Diethyl ether (cold)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column
-
Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below.
Caption: this compound Synthesis Workflow
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Preparation (Swelling):
-
Place 200 mg of Fmoc-d-Ala-Wang resin (0.5 mmol/g) in a fritted syringe reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes.
-
Drain the DCM and wash the resin with 5 mL of DMF (3 times).
2. Iterative Deprotection and Coupling Cycles:
For each amino acid coupling, perform the following steps:
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-d-amino acid (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 3 mL of DMF.
-
Add DIEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling Sequence:
-
Fmoc-d-Phe-OH
-
Fmoc-d-Phe-OH
-
Fmoc-d-Val-OH
-
Fmoc-d-Leu-OH
-
Fmoc-d-Lys(Boc)-OH
3. Final Fmoc Deprotection:
-
After the final coupling of Fmoc-d-Lys(Boc)-OH, perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL) and dry the resin under vacuum.
4. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
5. Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate to a small volume using a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) for purification.
-
Purify the peptide by RP-HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions corresponding to the desired peptide peak.
6. Analysis and Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
Assess the purity of the final product using analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Data Presentation
The following tables summarize the expected quantitative data for the solid-phase synthesis of this compound. Actual results may vary depending on the specific laboratory conditions and instrumentation.
Table 1: Reagents for this compound Synthesis (0.1 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) |
| Fmoc-d-Ala-Wang Resin | - | 1.0 | 200 |
| Fmoc-d-Phe-OH | 387.4 | 3.0 | 116.2 |
| Fmoc-d-Val-OH | 339.4 | 3.0 | 101.8 |
| Fmoc-d-Leu-OH | 353.4 | 3.0 | 106.0 |
| Fmoc-d-Lys(Boc)-OH | 468.5 | 3.0 | 140.6 |
| HBTU | 379.3 | 2.9 | 109.9 |
| HOBt | 135.1 | 3.0 | 40.5 |
| DIEA | 129.3 | 6.0 | 77.6 |
Table 2: Expected Yield and Purity of this compound
| Parameter | Expected Value |
| Crude Peptide Yield | 70-85% |
| Purity after RP-HPLC | >95% |
| Final Lyophilized Yield | 15-25 mg |
| Theoretical Mass (Monoisotopic) | 738.44 Da |
| Observed Mass (M+H)⁺ | 739.45 Da |
Biological Application: Inhibition of Amyloid-β Aggregation
This compound acts as a β-sheet breaker, interfering with the self-assembly of Aβ monomers into toxic oligomers and fibrils. Its mechanism of action involves binding to the homologous KLVFF region of Aβ, thereby sterically hindering the conformational changes required for fibrillogenesis.
Application Notes and Protocols for Investigating the Effects of D-KLVFFA on In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The breakdown of the BBB is a critical event in the pathogenesis of several neurological diseases, including Alzheimer's disease (AD). Amyloid-beta (Aβ) peptides, particularly their aggregation into oligomers and fibrils, are known to induce neuroinflammation and BBB dysfunction. D-KLVFFA is a peptide fragment derived from the central hydrophobic core of Aβ (Aβ16-20), which is critical for Aβ aggregation. Understanding the interaction of such fragments with the BBB is crucial for elucidating disease mechanisms and developing therapeutic strategies.
These application notes provide a detailed framework for utilizing in vitro BBB models to investigate the effects of the this compound peptide on BBB integrity and function. The protocols described herein are based on established methodologies for in vitro BBB modeling and Aβ-related research.
I. Assessment of this compound Effects on BBB Integrity
This section outlines the use of a Transwell co-culture model, a widely used in vitro system, to assess the impact of this compound on the integrity of the brain endothelial cell monolayer.
Experimental Workflow: this compound on BBB Integrity
Topic: Molecular Dynamics Simulations of D-KLVFFA and Amyloid-β (Aβ) Interaction
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amyloid-beta (Aβ) peptide aggregation is a central event in the pathogenesis of Alzheimer's disease. The core hydrophobic region of Aβ, particularly the sequence KLVFF (residues 16-20), is crucial for the self-assembly of Aβ into toxic oligomers and fibrils.[1][2] Consequently, peptides and peptidomimetics that target this region are of significant interest as therapeutic inhibitors of Aβ aggregation. The hexapeptide KLVFFA, derived from this central hydrophobic core, has been shown to bind to Aβ and interfere with its aggregation.[3][4] Studies have also investigated stereoisomeric variations, with D-amino acid enantiomers of KLVFFA demonstrating enhanced inhibitory effects and proteolytic resistance.[3][5]
Molecular dynamics (MD) simulations provide a powerful computational microscope to elucidate the atomic-level details of the interaction between D-KLVFFA and Aβ. These simulations can reveal the binding modes, conformational changes, and energetic landscapes that govern the inhibitory mechanism.[6][7] This information is invaluable for the rational design and optimization of peptide-based inhibitors for Alzheimer's disease.
This application note provides a detailed protocol for setting up, running, and analyzing all-atom MD simulations of the this compound peptide in complex with an Aβ monomer or oligomer using the GROMACS software package.[8][9][10] It also summarizes key simulation parameters and presents a framework for data analysis.
Experimental Protocols
System Preparation
The initial step involves preparing the coordinate files for the this compound peptide and the Aβ peptide.
-
Aβ Structure: Obtain the initial structure of the Aβ peptide (e.g., Aβ42) from the Protein Data Bank (PDB). A common starting structure determined by NMR is PDB ID: 1IYT.[11] For oligomeric studies, pre-assembled fibril structures (e.g., PDB: 2BEG) can also be used as a starting point.[12]
-
This compound Structure: The this compound peptide structure needs to be built. This can be accomplished using molecular building software such as PyMOL, Avogadro, or the builder functionality within simulation packages like AMBER's tleap. Ensure that the chirality of the amino acids is correctly set to the D-configuration.
-
Initial Placement (Docking): To position the this compound peptide near the Aβ peptide, molecular docking can be performed using tools like AutoDock Vina.[13] The grid box for docking should encompass the central hydrophobic core (residues 16-21) of Aβ.[13] Alternatively, the peptide can be placed randomly in the simulation box for unbiased binding simulations, although this may require significantly longer simulation times to observe binding events.
Molecular Dynamics Simulation Protocol using GROMACS
This protocol outlines the key steps for running the MD simulation.[8][10][14]
Step 1: Topology Generation
-
Use the gmx pdb2gmx command to generate the topology for the Aβ peptide. A critical choice at this stage is the force field.[14]
-
For the this compound peptide containing non-standard D-amino acids, the topology must be manually created or generated using a server like the PRODRG server, and then incorporated into the system topology file.[13]
Step 2: System Setup
-
Define the simulation box using gmx editconf. A cubic or dodecahedron box extending at least 1.0 nm from the protein-peptide complex is recommended.[13]
-
Solvate the system with a chosen water model (e.g., TIP3P) using gmx solvate.[15]
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M) using gmx genion.
Step 3: Energy Minimization
-
Perform energy minimization to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm for a sufficient number of steps until the maximum force on any atom is below a certain threshold (e.g., 1000 kJ/mol/nm).
Step 4: Equilibration
-
Equilibrate the system in two phases:
-
NVT (Canonical Ensemble): Equilibrate at a constant number of particles, volume, and temperature (e.g., 310 K) for 100-200 ps. This stabilizes the temperature of the system. Position restraints are typically applied to the heavy atoms of the protein and peptide.[15]
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 310 K) for a longer period (e.g., 500 ps - 1 ns). This stabilizes the pressure and density of the system. Position restraints on the protein and peptide are often gradually reduced during this phase.
-
Step 5: Production MD
-
Run the production simulation for a duration sufficient to observe the desired molecular events (e.g., 100 ns or longer).[13] Trajectory data (positions, velocities, energies) should be saved at regular intervals (e.g., every 10 ps).
Data Presentation: Simulation Parameters
The choice of force field and simulation parameters is critical for the accuracy of MD simulations of amyloid peptides.[16][17] The CHARMM36m force field is often recommended for its performance in modeling amyloid aggregation.[18][19][20]
| Parameter | Recommended Value/Choice | Rationale / Reference |
| Force Field | CHARMM36m, AMBER ff14SB | CHARMM36m shows good performance for amyloid aggregation.[18][20] AMBER force fields are also widely used.[21][22] |
| Water Model | TIP3P | Commonly used with CHARMM and AMBER force fields.[15][21] |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions of constant pressure and temperature, relevant to biological systems. |
| Temperature | 310 K | Physiological temperature.[23] |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Thermostat | Nosé-Hoover or V-rescale | Efficient temperature coupling algorithms. |
| Barostat | Parrinello-Rahman | Allows for anisotropic pressure coupling, suitable for non-isotropic systems. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurate method for calculating long-range electrostatic interactions.[12] |
| Cut-off for non-bonded interactions | 1.0 - 1.2 nm | Standard cut-off distance for van der Waals and short-range electrostatic interactions. |
| Constraints | LINCS or SHAKE | Constrains bond lengths involving hydrogen atoms, allowing for a larger time step. |
| Time Step | 2 fs | Standard time step when using bond constraints.[24] |
| Production Run Length | >100 ns | Sufficient time to observe stable interactions and conformational changes.[13] |
Quantitative Data Summary
Quantitative analysis of MD trajectories can provide insights into binding affinity and stability. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is commonly used to estimate the binding free energy between a protein and a ligand.[7][25]
| Interacting Pair | Calculated Binding Energy (kcal/mol) | Key Interacting Aβ Residues | Primary Driving Force | Reference |
| Aβ - KLVFF | High Affinity (not quantified) | Not specified | Not specified | [7] |
| Aβ - LPFFD | Weaker than KLVFF | Not specified | Not specified | [7] |
| Aβ fibril - LPFFD | -40.6 ± 4.5 | F19, F20 | van der Waals, π-stacking | [25] |
| Aβ - α-Tocopherol | -7.0 | PHE19, GLU22, ASP23 | Hydrogen bonds | [13] |
| Aβ - Ascorbic acid | -6.7 | Not specified | Not specified | [13] |
| Aβ - Cysteine | -6.5 | Not specified | Not specified | [13] |
Analysis of Simulation Trajectories
-
Root Mean Square Deviation (RMSD): Calculate the Cα-RMSD of the Aβ peptide and the this compound peptide over time to assess the structural stability and convergence of the simulation.[13]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible and rigid regions of the Aβ peptide upon binding of this compound.
-
Radius of Gyration (Rg): Monitor the Rg of the Aβ peptide to assess its compactness during the simulation.[13]
-
Secondary Structure Analysis: Use tools like DSSP to analyze changes in the secondary structure (e.g., β-sheet content) of the Aβ peptide.[26]
-
Interaction Analysis: Identify key intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, between this compound and Aβ.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA to estimate the binding affinity.[7][25]
Visualizations
MD Simulation Workflow
Caption: Workflow for MD simulation of this compound and Aβ interaction.
Inhibition Mechanism Pathway
Caption: Proposed inhibitory pathway of this compound on Aβ aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. scribd.com [scribd.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular dynamics simulation analysis of the beta amyloid peptide with docked inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Different Force Fields Give Rise to Different Amyloid Aggregation Pathways in Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Constructing conformational library for amyloid-β42 dimers as the smallest toxic oligomers using two CHARMM force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of All-Atom Molecular Mechanics Force Fields on Amyloid Peptide Assembly: The Case of PHF6 Peptide of Tau Protein. | Semantic Scholar [semanticscholar.org]
- 21. High-Resolution Structures of the Amyloid-β 1–42 Dimers from the Comparison of Four Atomistic Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of All-Atom Molecular Mechanics Force Fields on Amyloid Peptide Assembly: The Case of Aβ16−22 Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of force fields on the conformational and dynamic properties of amyloid β(1-40) dimer explored by replica exchange molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular dynamics simulations of Aβ fibril interactions with β-sheet breaker peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the solubility of D-KLVFFA for experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling the D-KLVFFA peptide for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide difficult to dissolve in aqueous buffers?
A1: The this compound peptide is derived from the central hydrophobic core (residues 16-20) of the amyloid-beta (Aβ) peptide.[1] Its sequence is inherently hydrophobic and has a strong propensity to self-assemble into β-sheet structures, leading to aggregation and low solubility in neutral aqueous solutions.[2][3] While the D-amino acid configuration enhances stability and inhibitory activity against L-Aβ aggregation, it does not eliminate the fundamental hydrophobicity that challenges its dissolution.[4][5]
Q2: What is the first step I should take before attempting to dissolve my lyophilized peptide?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which can affect the peptide's stability. Once at room temperature, briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[6] It is also highly recommended to test the solubility on a small portion of the peptide before dissolving the entire sample.[6]
Q3: What are the most effective primary solvents for creating a this compound stock solution?
A3: Due to its hydrophobicity, organic solvents are recommended for initial dissolution. The most common and effective solvents are:
-
Dimethyl sulfoxide (DMSO): A versatile solvent that readily dissolves hydrophobic peptides.[7] It is often used to prepare high-concentration stock solutions that are then diluted into aqueous buffers.[7][8]
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): A strong disaggregating agent that effectively breaks down pre-formed aggregates and dissolves amyloid peptides to generate a monomeric state.[9][10] The HFIP is typically evaporated before reconstituting the peptide in the desired experimental buffer.[10][11]
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution in neutral aqueous buffers like water or Phosphate-Buffered Saline (PBS) is often unsuccessful and can lead to immediate aggregation.[9] However, solubility in aqueous solutions can be significantly improved by adjusting the pH. Since this compound contains a basic lysine (K) residue, dissolving it in a dilute acidic solution (e.g., 10% acetic acid) can increase its solubility by protonating the amine groups.[6]
Q5: How does sonication help with peptide solubility?
A5: Sonication can be a useful physical method to aid in the dissolution of peptides. The high-frequency sound waves help to break apart peptide aggregates and increase the interaction between the peptide and the solvent.[6] It is best to use brief pulses of sonication while keeping the sample chilled on ice to prevent heating, which could potentially degrade the peptide.[6]
Troubleshooting Guide
Problem: My this compound solution appears cloudy or contains visible particulates after dilution.
-
Probable Cause: The peptide has precipitated out of the solution upon dilution into an aqueous buffer. This occurs when the final concentration of the organic co-solvent is too low to maintain solubility, or the dilution was performed too quickly.
-
Solution:
-
Slow Dilution: When preparing your working solution, add the concentrated peptide stock (e.g., in DMSO) drop-wise into the aqueous buffer while gently vortexing or stirring.[7] This prevents localized high concentrations of the peptide that can trigger aggregation.
-
Increase Co-solvent Percentage: The final concentration of DMSO in your experiment should be sufficient to maintain solubility but low enough to avoid cellular toxicity. Most cell lines can tolerate up to 0.5% DMSO, while some can tolerate 1%.[7] If precipitation occurs, you may need to reconsider the final peptide concentration or slightly increase the co-solvent percentage if your experimental system allows.
-
Re-dissolve: If the entire sample has precipitated, it may be possible to lyophilize it to remove the aqueous buffer and then attempt re-dissolution with a stronger organic solvent like HFIP or 100% DMSO.[12]
-
Problem: I am observing high variability and poor reproducibility in my aggregation inhibition assays.
-
Probable Cause: The presence of pre-existing aggregates ("seeds") in your this compound stock solution. Amyloid peptides are notorious for forming small, soluble aggregates during storage, which can act as nuclei and accelerate the aggregation process, leading to inconsistent results.[9][11]
-
Solution:
-
Monomerize with HFIP: The most robust method to ensure a monomeric, aggregate-free starting solution is to use an HFIP pre-treatment protocol. Dissolving the peptide in HFIP and then evaporating the solvent leaves a film of monomeric peptide that can be freshly reconstituted for each experiment.[9][11][13]
-
Size Exclusion Chromatography (SEC): For the highest degree of purity, SEC can be used to isolate the monomeric form of the peptide. However, this method is more complex and can lead to lower yields.[10][11]
-
Fresh Preparation: Always prepare stock solutions fresh for each experiment if possible. Avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Data & Protocols
Solvent Selection Summary
The choice of solvent depends on the experimental requirements, particularly the tolerance for organic solvents and the need for a truly monomeric peptide state.
| Solvent | Recommended Use | Pros | Cons |
| DMSO | Primary solvent for stock solutions | High dissolving power for hydrophobic peptides; miscible with water.[7] | Can be cytotoxic at higher concentrations (>0.5%-1%); may not fully remove pre-aggregates.[7][11] |
| HFIP | Pre-treatment to create monomeric peptide films | Excellent at disassembling pre-formed aggregates.[9][10] Volatile and easily removed.[11] | Must be completely removed before adding aqueous buffer; highly corrosive. |
| Dilute Acetic Acid | For direct dissolution into an aqueous-based solution | Avoids organic solvents; can be lyophilized. | May not be as effective as organic solvents for highly concentrated solutions; resulting pH may affect the experiment. |
| 0.1% Aqueous Ammonia | Alternative aqueous solvent for peptides with acidic character | Can be effective for some amyloid peptides.[9][14] | This compound is basic; this is generally less effective than acidic solutions for this specific peptide. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Allow the lyophilized this compound peptide to warm to room temperature and centrifuge the vial.
-
Add a small volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 1-5 mM).
-
Vortex gently or sonicate briefly (3 x 10 seconds on ice) until the peptide is fully dissolved, resulting in a clear solution.[6][7]
-
To prepare a working solution, slowly add the DMSO stock drop-wise to your final aqueous buffer while stirring.
-
Ensure the final DMSO concentration in your experiment is as low as possible (ideally ≤0.5%).[7]
Protocol 2: Preparation of Monomeric this compound using HFIP
-
Allow the lyophilized peptide to warm to room temperature and centrifuge the vial.
-
Add HFIP to the peptide to achieve a concentration of 1 mg/mL. Vortex gently to dissolve.
-
In a fume hood, use a gentle stream of nitrogen gas to evaporate the HFIP, which will leave a thin peptide film on the surface of the tube.
-
To ensure all aggregates are broken, this process can be repeated by re-dissolving the film in HFIP and evaporating again.[11]
-
The resulting peptide film contains monomeric this compound and can be stored at -20°C or -80°C.
-
For the experiment, dissolve the film in a primary solvent like DMSO (Protocol 1) or directly in your chosen experimental buffer immediately before use.
Visualized Workflows and Pathways
Caption: Logic for selecting an appropriate this compound solubilization strategy.
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Conceptual pathway of this compound inhibiting toxic Aβ aggregation.
References
- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
addressing D-KLVFFA peptide stability and degradation in vitro
Technical Support Center: D-KLVFFA Peptide In Vitro Stability
Welcome to the technical support center for the this compound peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in vitro. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used in research?
A1: this compound is a hexapeptide composed of the amino acid sequence Lys-Leu-Val-Phe-Phe-Ala, where all amino acids are D-isomers. The L-amino acid version, KLVFFA, is a core recognition motif within the Amyloid-β (Aβ) peptide, known to be critical for Aβ's self-assembly into fibrils associated with Alzheimer's disease.[1][2][3] Researchers use KLVFFA-based peptides to study and inhibit this aggregation process. The D-enantiomer (this compound) is synthesized to enhance peptide stability against enzymatic degradation, a common issue with peptides made of natural L-amino acids.[4][5][6] This increased stability makes this compound a more robust tool for in vitro and in vivo studies aimed at inhibiting Aβ aggregation and toxicity.[1][7]
Q2: What are the primary stability advantages of this compound over its L-amino acid counterpart (L-KLVFFA)?
A2: The main advantage is its significantly increased resistance to proteolytic degradation.[8][9] Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize substrates made of L-amino acids.[6][10] Because this compound is composed of D-amino acids, it is a poor substrate for most common proteases found in biological matrices like serum or cell culture media.[9][11] This resistance results in a much longer experimental half-life, providing more consistent and reliable results in biological assays.[6][8] Studies have shown that peptides containing D-amino acids are more effective inhibitors of Aβ aggregation than their L-counterparts.[5][12]
Q3: What are the common causes of this compound degradation or instability in vitro, if not enzymatic?
A3: While resistant to proteases, this compound can still be susceptible to non-enzymatic (physicochemical) degradation pathways. Key causes include:
-
Aggregation: As a fragment of the hydrophobic core of Aβ, this compound itself has a tendency to self-aggregate, especially at high concentrations, neutral or acidic pH, and in certain buffer conditions.[10][13] This can lead to precipitation and loss of active, monomeric peptide.
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, a reaction with water that is often catalyzed by strongly acidic or alkaline pH conditions.[14][15][16]
-
Oxidation: If the peptide sequence were to contain susceptible residues like Methionine or Cysteine (which this compound does not), they would be prone to oxidation.[14][15]
-
Adsorption: Peptides, particularly hydrophobic ones, can adsorb to the surfaces of plasticware (e.g., microcentrifuge tubes, pipette tips) and glassware, leading to a significant loss of peptide from the solution.[15]
Q4: How should I properly store lyophilized this compound and its solutions to ensure maximum stability?
A4: Proper storage is critical for maintaining the integrity of your peptide.
-
Lyophilized Peptide: For long-term storage, the lyophilized (powder) form of the peptide should be kept at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect it from moisture.[14] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent water condensation onto the cold peptide.
-
Peptide Solutions: Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C, but stability should be verified. The choice of solvent can also impact stability; sterile, purified water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often recommended to minimize aggregation.
Q5: My this compound peptide is showing signs of aggregation or precipitation in my experiment. What can I do?
A5: Aggregation is a common issue with KLVFFA-based peptides.[13] Here are some steps to mitigate it:
-
Optimize Concentration: Work with the lowest peptide concentration that is effective for your assay to reduce the likelihood of self-assembly.
-
Adjust pH and Buffer: The solubility of peptides is sequence-dependent. Try adjusting the pH of your buffer. Sometimes moving to a more acidic or basic pH (away from the peptide's isoelectric point) can increase solubility.
-
Use a Different Solvent: If you reconstituted the peptide in an aqueous buffer, consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide before making the final dilution in your aqueous assay buffer. Note: Always check for solvent compatibility with your specific assay.
-
Sonication: Briefly sonicating the solution can sometimes help to break up small aggregates and re-dissolve the peptide.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Rapid loss of peptide detected in assay (e.g., via HPLC) | 1. Adsorption to Surfaces: The peptide is sticking to tubes, plates, or tips.[15]2. Aggregation/Precipitation: The peptide is falling out of solution.[13]3. Chemical Degradation: Unfavorable pH or reactive buffer components are causing hydrolysis.[16] | 1. Use low-protein-binding labware. Consider adding a small amount of non-ionic surfactant (e.g., 0.01% Tween-20) if compatible with your assay.2. See FAQ Q5. Confirm solubility in your specific buffer at the working concentration. Filter the sample before analysis to remove precipitates.3. Ensure buffer pH is stable and within a range of 4-7. Avoid highly acidic or alkaline conditions.[14] |
| Inconsistent results between experimental replicates | 1. Inaccurate Pipetting: Lyophilized peptides can be static and difficult to weigh accurately; solutions may be viscous.[17][18]2. Incomplete Solubilization: Peptide is not fully dissolved, leading to concentration variance.3. Variable Aggregation: Aggregation kinetics can be stochastic, leading to different amounts of monomeric peptide in each replicate. | 1. Use an anti-static gun when weighing.[17] For solutions, ensure proper mixing and use calibrated pipettes. Pre-wetting the pipette tip can improve accuracy.2. Visually inspect the solution for any particulate matter. Vortex and/or sonicate briefly to ensure complete dissolution.3. Prepare a fresh stock solution immediately before starting the experiment to minimize variability in aggregation state between replicates. |
| Suspected microbial contamination in peptide stock solution | 1. Non-sterile Technique: Contamination introduced during reconstitution or handling.2. Improper Storage: Storing aqueous solutions at 4°C for extended periods can allow microbial growth. | 1. Reconstitute lyophilized peptide using sterile buffer/water under aseptic conditions (e.g., in a laminar flow hood).2. Filter-sterilize the peptide solution through a 0.22 µm filter before aliquoting and storing at -20°C or -80°C. |
Data Presentation
Table 1: Comparative Half-life of this compound vs. L-KLVFFA in Biological Matrices (Illustrative Data) This table summarizes hypothetical data illustrating the expected stability difference between D- and L-isoforms of the KLVFFA peptide when incubated in common biological fluids at 37°C.
| Peptide Isoform | Matrix | Incubation Time (hours) | % Remaining (Illustrative) | Calculated Half-life (t½, hours) |
| L-KLVFFA | Human Serum | 1 | 45% | ~0.9 |
| 4 | <5% | |||
| This compound | Human Serum | 24 | 92% | >72 |
| 48 | 85% | |||
| L-KLVFFA | Mouse Plasma | 1 | 30% | ~0.6 |
| 4 | <2% | |||
| This compound | Mouse Plasma | 24 | 90% | >72 |
| 48 | 81% |
Note: Data are for illustrative purposes to highlight the enhanced proteolytic resistance of D-amino acid peptides.[8][9]
Experimental Protocols
Protocol: Assessing this compound Stability in Human Serum via RP-HPLC
This protocol provides a method for determining the in vitro stability of this compound by monitoring the amount of intact peptide over time after incubation in human serum.[19][20][21]
1. Materials and Reagents:
-
This compound peptide, lyophilized
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
2. Procedure:
-
Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile water or 10% DMSO.
-
Serum Preparation: Thaw human serum on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet lipids and other debris.[21] Transfer the clear supernatant to a new tube. Pre-incubate the serum at 37°C for 15 minutes.[21]
-
Incubation:
-
In a microcentrifuge tube, add 190 µL of the pre-warmed human serum.
-
Add 10 µL of the 1 mg/mL peptide stock solution to the serum to achieve a final concentration of 50 µg/mL. Mix gently by pipetting. This is your t=0 sample point for immediate processing.
-
Prepare identical tubes for each time point (e.g., 1, 4, 8, 24, 48 hours).
-
Incubate all tubes in a water bath or incubator at 37°C.
-
-
Sample Quenching and Protein Precipitation:
-
At each designated time point, remove the corresponding tube from incubation.
-
Immediately add 400 µL of ice-cold Precipitating Solution (ACN with 1% TFA) to the 200 µL sample. This stops enzymatic reactions and precipitates serum proteins.[22]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C.[21]
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.
-
Inject a standard volume (e.g., 50 µL) onto the RP-HPLC system.
-
Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 30 minutes) to separate the intact peptide from any degradation products and serum components.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide based on the retention time of a control sample (peptide in PBS treated identically).
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (% Remaining = (Area_t / Area_t0) * 100).
-
Plot the % remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
Caption: Workflow for a typical in vitro peptide stability assay.
Caption: Troubleshooting flowchart for unexpected peptide degradation.
Caption: D-amino acids protect peptides from protease degradation.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Advances in Alzheimer’s Disease-Associated Aβ Therapy Based on Peptide [mdpi.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 15. veeprho.com [veeprho.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. biomedgrid.com [biomedgrid.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum Stability Assay [bio-protocol.org]
- 22. 3.8. Stability in Serum [bio-protocol.org]
Technical Support Center: Optimizing D-KLVFFA Concentration for Inhibiting Aβ Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the D-amino acid peptide D-KLVFFA to inhibit amyloid-beta (Aβ) aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to inhibit Aβ aggregation?
A1: this compound is a hexapeptide composed of D-amino acids. It is derived from the central hydrophobic core of the Aβ peptide itself (residues 16-21, KLVFF). This sequence is a self-recognition element that plays a critical role in initiating Aβ aggregation.[1][2][3] By using the D-enantiomer of this sequence, the peptide can bind to Aβ monomers and oligomers, interfering with the aggregation process. D-amino acid peptides are advantageous as they are more resistant to proteases, giving them greater metabolic stability for in vitro and in vivo experiments.[4]
Q2: What is the proposed mechanism of action for this compound in inhibiting Aβ aggregation?
A2: this compound is thought to inhibit Aβ aggregation by binding to the homologous KLVFF region on Aβ monomers and early-stage oligomers. This binding event sterically hinders the conformational changes, specifically the β-sheet formation, required for further aggregation into toxic oligomers and fibrils.[5][6] Essentially, it acts as a "capper" or "blocker" at the growing ends of Aβ aggregates, preventing the recruitment of additional Aβ monomers.[7]
Q3: Which is more effective, the D- or L-enantiomer of KLVFFA?
A3: Studies have shown that D-amino acid versions of KLVFFA are generally more potent inhibitors of Aβ aggregation compared to their L-amino acid counterparts.[4][8] This enhanced activity is attributed to stereoselective interactions.
Q4: Can this compound inhibit the formation of both Aβ oligomers and fibrils?
A4: Yes, this compound and its derivatives have been shown to be effective at inhibiting the formation of both neurotoxic oligomers and mature fibrils.[5][8][9] This is a significant advantage, as soluble oligomers are considered to be the most toxic Aβ species.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in Thioflavin T (ThT) assays.
-
Possible Cause: Variability in Aβ peptide preparation.
-
Solution: Ensure a consistent protocol for dissolving and monomerizing the Aβ peptide before starting the aggregation assay. Differences in the initial aggregation state of Aβ can significantly impact the kinetics of fibrillization.
-
-
Possible Cause: Non-linear relationship between ThT fluorescence and fibril concentration.
-
Solution: Be aware that the relationship between ThT fluorescence and the actual amount of amyloid fibrils may not be strictly linear.[10] It is recommended to use ThT assays as a primary screening method and to confirm findings with other techniques like Transmission Electron Microscopy (TEM).
-
-
Possible Cause: Initial drop in ThT fluorescence at the beginning of the assay.
-
Solution: An initial decrease in fluorescence can sometimes be observed. This may be due to the binding of ThT to non-aggregated protein, which decreases as the sample warms up at the start of the incubation.[11] Ensure the plate reader is pre-heated to the desired temperature before starting the measurement.[11]
-
Issue 2: this compound peptide appears to be ineffective at inhibiting Aβ aggregation.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: The inhibitory effect of this compound is dose-dependent. It is crucial to test a range of molar ratios of this compound to Aβ. Refer to the quantitative data tables below for recommended starting concentrations. Molar ratios from 1:1 to 1:20 (Aβ:inhibitor) have been shown to be effective.[4]
-
-
Possible Cause: Self-aggregation of the inhibitor peptide.
-
Solution: Some KLVFF-based peptides have a tendency to self-aggregate, which can reduce their effective concentration and interfere with the assay.[4] Consider using derivatives of this compound that have been modified to improve solubility and reduce self-aggregation.
-
Issue 3: High background signal in cell viability (MTT) assays.
-
Possible Cause: Interference from serum or phenol red in the culture medium.
-
Solution: When performing MTT assays, it is advisable to set up background controls that contain the MTT reagent and cell culture medium without cells to account for any background signal.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the inhibition of Aβ aggregation by this compound and related peptides.
Table 1: Effective Molar Ratios of this compound and Derivatives for Aβ Aggregation Inhibition
| Inhibitor | Aβ Species | Molar Ratio (Aβ:Inhibitor) | Outcome | Reference |
| This compound | Aβ1-40 | 1:1 | Inhibition of heparin-promoted fibrillogenesis | [1] |
| Modified D-amino acid hexapeptide | Aβ42 | 1:2 | Near complete inhibition of fibril elongation and complete cell restoration | [4][8] |
| Modified D-amino acid hexapeptide | Aβ42 | 1:1, 1:10, 1:20 | Dose-dependent inhibition of fibril formation | [4] |
| Macrocyclic peptides targeting KLVFFA | Aβ42 | 0.2:1 | Significant reduction in Aβ42 cytotoxicity | [9] |
| KLVFFA conjugate | Aβ40 | 0.02:1 | Strong inhibition of amyloid fibril formation | [13] |
Table 2: Thioflavin T (ThT) Assay Parameters
| Parameter | Recommended Value | Notes | Reference |
| ThT Concentration | 20 µM | Optimal for monitoring Aβ42 aggregation.[14][15] Higher concentrations (≥50 µM) may affect aggregation kinetics.[14] | [4][14][15] |
| Excitation Wavelength | ~440-450 nm | [14][15][16] | |
| Emission Wavelength | ~480-485 nm | [14][15][16] | |
| Incubation Temperature | 37°C | [4][9] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the inhibition of Aβ fibril formation in a 96-well plate format.
Materials:
-
Monomerized Aβ peptide (e.g., Aβ42)
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
In each well of the 96-well plate, add the desired concentration of Aβ42 (e.g., 10 µM).[17]
-
Add varying concentrations of this compound to achieve the desired molar ratios (e.g., 1:1, 1:2, 1:10, 1:20).
-
Include control wells with Aβ42 alone and this compound alone.
-
Add the 20 µM ThT working solution to all wells.
-
Bring the final volume in each well to 100-200 µL with PBS.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in the plate reader.
-
Measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer with ThT.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition by comparing the final fluorescence values of samples with and without this compound.
-
Transmission Electron Microscopy (TEM)
This protocol is for visualizing the morphology of Aβ aggregates.
Materials:
-
Aβ aggregation reaction samples (with and without this compound)
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Take an aliquot of the Aβ aggregation reaction at a specific time point (e.g., after 24 or 48 hours of incubation).
-
-
Grid Preparation:
-
Place a 5-10 µL drop of the sample onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess sample with filter paper.
-
-
Staining:
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain with filter paper.
-
-
Drying:
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the samples using a Transmission Electron Microscope at an appropriate magnification.
-
Capture images of the Aβ aggregates to observe their morphology (e.g., oligomers, protofibrils, mature fibrils).
-
MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of Aβ aggregates and the protective effect of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Pre-aggregated Aβ42 (with and without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a suitable density (e.g., 3 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.[4]
-
-
Treatment:
-
Prepare Aβ42 aggregates by pre-incubating Aβ42 monomers at 37°C.
-
Prepare co-incubated samples of Aβ42 and this compound at the desired molar ratio (e.g., 1:2).
-
Remove the culture medium from the cells and add fresh medium containing the pre-aggregated Aβ42 or the Aβ42/D-KLVFFA mixture.
-
Include control wells with untreated cells and cells treated with this compound alone.
-
Incubate the cells for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]
- 4. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-KLVFFA Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of the D-KLVFFA peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound peptide?
The synthesis of this compound, a peptide containing D-amino acids and a hydrophobic core (LVFFA), presents several challenges. The primary obstacles include on-resin aggregation of the growing peptide chain due to strong inter- and intramolecular hydrogen bonding, which can lead to incomplete deprotection and coupling reactions.[1] This aggregation is exacerbated by the hydrophobic nature of the Leucine, Valine, and Phenylalanine residues.[2][3] Consequently, researchers often face issues such as low synthesis yield, poor purity of the crude product, and difficulties in purification and solubilization.[1][2]
Q2: How can I minimize on-resin aggregation during this compound synthesis?
Minimizing on-resin aggregation is critical for a successful synthesis. Several strategies can be employed:
-
Resin Selection: Utilizing a polyethylene glycol (PEG)-grafted resin, such as TentaGel or ChemMatrix, can improve the solvation of the peptide chain and reduce aggregation compared to standard polystyrene resins.[1]
-
Solvent Choice: N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF) at solvating hydrophobic peptides and disrupting aggregation. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial.[1][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate coupling and deprotection steps, which can help to reduce aggregation by minimizing the time available for intermolecular interactions to form.[2][4]
-
Incorporation of Pseudoproline Dipeptides: Introducing a pseudoproline dipeptide at specific positions can disrupt the formation of secondary structures that lead to aggregation.[1][2]
Q3: I am observing a low yield after cleavage of my this compound peptide. What are the possible causes and solutions?
A low yield of the final peptide product can stem from several issues during the synthesis and cleavage process.
-
Incomplete Coupling: The hydrophobic nature of the KLVFFA sequence can hinder coupling efficiency. Monitor each coupling step with a qualitative test like the Kaiser test. If incomplete coupling is detected, a double coupling strategy should be employed, where the coupling step is repeated before proceeding to the next deprotection.[1]
-
Incomplete Cleavage: The cleavage cocktail may not be efficiently accessing the peptide on the resin. Ensure the resin is not clumped and is well-suspended in the cleavage cocktail. If the yield remains low, extending the cleavage time or using a stronger cleavage cocktail may be necessary.
-
Precipitation in Cleavage Cocktail: The cleaved peptide may be insoluble in the cleavage cocktail. If this is suspected, altering the composition of the cocktail may help.
-
Loss during Precipitation: Ensure the peptide is fully precipitated from the cleavage cocktail by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at a low temperature.
Q4: My purified this compound peptide is difficult to dissolve. What is the recommended procedure for solubilization?
The hydrophobicity of this compound makes it poorly soluble in aqueous solutions. A systematic approach is recommended to find a suitable solvent.
-
Initial Assessment: First, attempt to dissolve a small amount of the peptide in sterile, distilled water.[5][6]
-
Charge-Based Approach: Calculate the overall charge of the peptide. For a peptide like KLVFFA, which has a net positive charge due to the N-terminal amine and the Lysine residue, if it does not dissolve in water, try a dilute acidic solution such as 10% acetic acid.[5][7]
-
Organic Solvents: For highly hydrophobic peptides that remain insoluble, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[5][6] For peptides containing Cysteine, DMF is a better choice than DMSO to avoid oxidation.[5][6]
-
Chaotropic Agents: In cases of extreme aggregation, using 6 M guanidine hydrochloride or 8 M urea can help to solubilize the peptide.[5][6]
It is always advisable to test the solubility on a small aliquot of the peptide before dissolving the entire batch.[5][6][7]
Troubleshooting Guides
Problem 1: Incomplete Amino Acid Coupling
Symptom: Positive Kaiser test (blue/purple beads) after a coupling step, indicating the presence of free primary amines.
Cause: Steric hindrance or aggregation of the growing peptide chain preventing the activated amino acid from reaching the N-terminus.
Solutions:
| Solution | Description |
| Double Coupling | Repeat the coupling step with fresh reagents before proceeding to the next Fmoc deprotection.[1] |
| Increase Reagent Equivalents | Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 5 equivalents). |
| Change Coupling Reagent | Switch to a more potent coupling reagent such as HATU or HCTU.[1] |
| Extend Coupling Time | Increase the reaction time for the coupling step to allow for complete reaction. |
| Microwave Synthesis | Utilize microwave energy to enhance the kinetics of the coupling reaction.[4] |
Problem 2: Peptide Aggregation During Purification
Symptom: Broad or tailing peaks during RP-HPLC purification, or precipitation of the peptide on the column or in collected fractions.
Cause: The hydrophobic this compound peptide is prone to aggregation in the aqueous mobile phases used for RP-HPLC.
Solutions:
| Solution | Description |
| Modify Mobile Phase | Incorporate a small percentage of an organic solvent like isopropanol or acetonitrile in the aqueous mobile phase to increase the solubility of the peptide. |
| Adjust pH | Running the purification at a lower or higher pH (depending on the peptide's isoelectric point) can alter its charge and potentially improve solubility. |
| Lower Peptide Concentration | Inject a more dilute solution of the crude peptide onto the HPLC column to reduce the likelihood of on-column aggregation. |
| Use a Different Stationary Phase | A C4 or C8 column may be more suitable for highly hydrophobic peptides than a C18 column. |
| Add Chaotropic Agents | In some cases, the addition of a low concentration of a chaotropic agent like guanidine hydrochloride to the mobile phase can prevent aggregation, but this may require subsequent removal. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[8]
-
-
Amino Acid Coupling (for each D-amino acid):
-
In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5-7 times).[8]
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).[1]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Add the filtrate dropwise to a large volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., DMSO or a solution containing acetonitrile and/or TFA) and dilute with the initial mobile phase.
-
Column Equilibration: Equilibrate a C8 or C18 semi-preparative RP-HPLC column with the initial mobile phase (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA).
-
Gradient Elution: Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Aggregation
This protocol is to assess the inhibitory activity of the synthesized this compound on amyloid-beta (Aβ) aggregation.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS, pH 7.4).[9]
-
Prepare solutions of Aβ peptide (e.g., Aβ42) and the this compound inhibitor at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well black plate, mix the Aβ peptide solution with either the this compound solution or a vehicle control.
-
Add the ThT solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~482 nm.[9]
-
-
Data Analysis: Plot the fluorescence intensity versus time to monitor the kinetics of Aβ aggregation in the presence and absence of the this compound inhibitor. A reduction in the fluorescence signal in the presence of this compound indicates inhibition of aggregation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. biobasic.com [biobasic.com]
- 8. benchchem.com [benchchem.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
Technical Support Center: Preventing Self-Aggregation of D-KLVFFA in Solution
Welcome to the technical support center for researchers working with the D-KLVFFA peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to peptide self-aggregation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is a common indicator of peptide aggregation. Here’s a step-by-step troubleshooting guide:
-
Verify Peptide Dissolution: Ensure the peptide is fully dissolved. This compound, being hydrophobic, can be challenging to dissolve. Consider using a small amount of organic solvent like DMSO or acetonitrile before adding your aqueous buffer.
-
Check Buffer Conditions: pH and ionic strength can significantly impact peptide solubility and aggregation. The optimal pH for solubilizing KLVFF-related peptides is often slightly acidic.[1] Experiment with different buffers and pH ranges to find the ideal condition for your specific this compound construct.
-
Control Temperature: Temperature can influence aggregation kinetics. While some studies are conducted at 37°C to mimic physiological conditions, storing your stock solution at a lower temperature (e.g., 4°C) can help slow down the aggregation process.
-
Consider Inhibitors: If optimizing solution conditions is insufficient, you may need to incorporate an aggregation inhibitor. See the sections below for guidance on selecting an appropriate inhibitor.
How can I prevent this compound from aggregating during my experiment?
Proactive prevention is key to successful experiments with aggregation-prone peptides. Here are several strategies:
-
Peptide Design and Modification:
-
D-Amino Acid Substitution: The use of D-amino acids, as in your this compound peptide, is a known strategy to inhibit aggregation compared to the L-enantiomer.[1][2]
-
N-Methylation: N-methylating the peptide backbone can disrupt the hydrogen bonding required for β-sheet formation and subsequent aggregation.[1]
-
Flanking with Charged Residues: Adding charged residues (e.g., Arginine) to the N- or C-terminus can improve solubility and reduce aggregation propensity.[1]
-
-
Use of Small Molecule Inhibitors: Certain small molecules can interfere with the aggregation process. Polyphenols like curcumin and resveratrol have been shown to inhibit Aβ aggregation.[3]
-
Employing Nanoparticles: Nanoparticles, such as gold nanoparticles or graphene oxide, can modulate the aggregation pathway of amyloid peptides.[4][5][6][7][8] They can act by either accelerating the formation of non-toxic aggregates or by inhibiting fibrillization altogether.
Which type of inhibitor is best suited for my experiment?
The choice of inhibitor depends on your specific experimental goals, the biological system you are working with, and potential downstream applications.
-
For in vitro biophysical studies: Small molecules or modified peptide inhibitors are often used to study the mechanism of aggregation inhibition.
-
For cell-based assays: It is crucial to select inhibitors with low cytotoxicity. Some peptide-based inhibitors and certain nanoparticles have been shown to be non-toxic to cells.[1]
-
For in vivo studies: The inhibitor must be biocompatible, stable, and able to cross biological barriers if necessary. D-amino acid peptides are often preferred for their resistance to proteases.[2]
Quantitative Data on Aggregation Inhibitors
The following tables summarize quantitative data on the efficacy of various inhibitors on Aβ peptides, which includes the KLVFFA sequence. This data can serve as a starting point for optimizing the concentration of inhibitors for your this compound experiments.
Table 1: Small Molecule Inhibitors of Aβ Aggregation
| Inhibitor | Target Peptide | Assay | IC50 Value | Reference |
| Tannic Acid | Aβ42 | ThT | ~0.1 µM | [9] |
| Myricetin | Aβ42 | ThT | 0.43 µM | [9] |
| Curcumin | Aβ42 | ThT | 0.8 - 1.1 µM | [3][9] |
| Rosmarinic Acid | Aβ42 | ThT | 1.1 µM | [9] |
| Ferulic Acid | Aβ42 | ThT | 5.5 µM | [9] |
| Rifampicin | Aβ42 | ThT | 9.1 µM | [9] |
| Tetracycline | Aβ42 | ThT | 10 µM | [9] |
| Compound #4 | Aβ40 | FRET-FCS | 40 nM | [10][11] |
| Compound #2-2 | Aβ40 | FRET-FCS | 120 nM | [10][11] |
| Compound #2 | Aβ40 | FRET-FCS | 130 nM | [10][11] |
| Thiazolo[5,4-b]pyridines | Aβ42 | ThT | 0.23 - 4.5 µM | [12] |
| Polyoxotungstates | Aβ | ThT | 10 - 39 µM | [13] |
Table 2: Peptide-Based Inhibitors of Aβ Aggregation
| Inhibitor | Target Peptide | Molar Ratio (Inhibitor:Aβ) for Effect | Effect | Reference |
| iAβ5 (LPFFD) | Aβ | 1:3 | Disaggregates preformed fibrils | [1] |
| KLVFF-based hexapeptide 1 | Aβ42 | 1:2 | Complete cell restoration | [1] |
| H2N-KLVFF(4-I)-CONH2 | Aβ | 1:1 | Best resistance to aggregation | [14] |
| mcK6A1 | Aβ42 | 0.2:1 | Significant reduction in cytotoxicity | [15] |
| Peptide 2 (D-amino acids + Aib) | Aβ42 | 10:1 | Halts fibril elongation | [2] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring this compound Aggregation
This protocol allows for the real-time monitoring of fibril formation.
Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark and is stable for approximately one week.[16]
-
Prepare ThT Working Solution: On the day of the experiment, dilute the ThT stock solution 1:50 in phosphate buffer.[16]
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the phosphate buffer to the desired final concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid interference with the assay.
-
Set up the Assay: In a 96-well plate, mix the this compound solution (and any inhibitors being tested) with the ThT working solution. A typical final ThT concentration is 10-25 µM.[17]
-
Incubation and Measurement: Incubate the plate at 37°C in the plate reader.[17] Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~482-485 nm.[16][17] Include wells with buffer and ThT only as a blank.
Protocol 2: Dynamic Light Scattering (DLS) for Characterizing this compound Aggregates
DLS is a non-invasive technique to measure the size distribution of particles in a solution.
Materials:
-
This compound solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare your this compound solution in a filtered, dust-free buffer. Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to remove any large, non-specific aggregates or dust.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Carefully transfer the supernatant of your sample to a clean DLS cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in scattered light to determine the size distribution of the particles.
-
Data Analysis: The primary result from a DLS measurement is an intensity-weighted size distribution. This can be converted to a volume or number-weighted distribution. An increase in the hydrodynamic radius (Rh) over time indicates aggregation.[18][19] The polydispersity index (PDI) provides information on the heterogeneity of the sample.[20]
Visual Guides
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Nanoparticles on Amyloid Aggregation Depends on the Protein Stability and Intrinsic Aggregation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Effect of Amino Modified Polystyrene Nanoparticles on Amyloid β Protein Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Decoys of Aggregation for Elimination of Aβ-Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 20. unchainedlabs.com [unchainedlabs.com]
troubleshooting inconsistent results in D-KLVFFA ThT assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thioflavin T (ThT) assays to study the aggregation of the D-KLVFFA peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound ThT assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing no increase in ThT fluorescence, or a very low signal, over time?
Possible Causes:
-
Peptide Quality and Preparation: The this compound peptide may not be properly solubilized or may have degraded. Purity of the peptide is also crucial, as contaminants can interfere with aggregation.
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for this compound aggregation.
-
ThT Reagent Issues: The ThT solution may have degraded, been prepared incorrectly, or be used at a suboptimal concentration.
-
Instrument Settings: The excitation and emission wavelengths on the plate reader may be set incorrectly.
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Ensure the this compound peptide is of high purity (ideally >95%).
-
Properly solubilize the lyophilized peptide. A common method is to first dissolve it in a small amount of a solvent like hexafluoroisopropanol (HFIP) to break down any pre-existing aggregates, followed by evaporation of the HFIP and resuspension in the desired assay buffer.
-
Prepare fresh peptide solutions for each experiment to avoid degradation.
-
-
Optimize Assay Buffer:
-
The optimal pH for KLVFFA aggregation is generally in the physiological range (pH 7.0-7.4). Verify the pH of your buffer.
-
Ensure the buffer composition is appropriate. A common choice is phosphate-buffered saline (PBS).
-
-
Check ThT Reagent:
-
Prepare a fresh ThT stock solution (e.g., 1 mM in water) and filter it through a 0.2 µm syringe filter to remove any particulates.
-
Protect the ThT solution from light and use it within a reasonable timeframe (ideally prepared fresh or stored for no more than a week at 4°C).
-
The final ThT concentration in the assay is critical. A typical starting point is 10-25 µM.
-
-
Confirm Instrument Settings:
-
Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to 480-490 nm.
-
Q2: My ThT fluorescence signal is highly variable between replicate wells. What could be the cause?
Possible Causes:
-
Inconsistent Pipetting: Small variations in the volume of peptide or ThT solution can lead to significant differences in fluorescence.
-
Stochastic Nature of Nucleation: Amyloid aggregation is a nucleation-dependent process, which can be inherently stochastic, leading to variability in the lag phase.
-
Well Position Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and alter aggregation kinetics.
-
Presence of Pre-formed Seeds: Contamination of your peptide stock with small, pre-existing aggregates can act as seeds, leading to rapid and inconsistent aggregation.
Troubleshooting Steps:
-
Improve Pipetting Technique: Use calibrated pipettes and take care to ensure consistency across all wells.
-
Increase Number of Replicates: Using a higher number of replicates (e.g., 3-6) can help to obtain a more reliable average and identify outliers.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate, or fill them with buffer to create a humidity barrier. Ensure the plate is properly sealed.
-
Ensure Monomeric Peptide Stock: Follow rigorous protocols to prepare a monomeric peptide stock solution, such as size-exclusion chromatography (SEC) or the use of solvents like HFIP to disaggregate the peptide before starting the assay.
Q3: The ThT fluorescence signal decreases over time after an initial increase. Why is this happening?
Possible Causes:
-
Formation of Large, Insoluble Aggregates: As fibrils mature and associate into larger aggregates, they may precipitate out of solution, leading to a decrease in the ThT signal that is measured from the solution phase.
-
ThT Photobleaching: Frequent or high-intensity excitation light can cause the ThT dye to photobleach, resulting in a loss of fluorescence.
-
Inner Filter Effect: At very high concentrations of ThT or peptide aggregates, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to an apparent decrease in signal.
Troubleshooting Steps:
-
Visually Inspect Wells: Check for visible precipitates at the bottom of the wells.
-
Reduce Measurement Frequency: Decrease the frequency of readings to minimize exposure to excitation light.
-
Optimize ThT Concentration: Ensure you are using an optimal ThT concentration. Titrate the ThT concentration to find a range where the signal is maximal without causing inner filter effects.
Q4: I am testing potential inhibitors of this compound aggregation and see a decrease in ThT fluorescence. How can I be sure this is true inhibition and not an artifact?
Possible Causes:
-
Fluorescence Quenching: The test compound itself may quench the fluorescence of ThT, leading to a false positive result for inhibition.
-
Compound Interference with ThT Binding: The compound might compete with ThT for binding sites on the amyloid fibrils.
-
Compound Autofluorescence: The test compound may be fluorescent at the same wavelengths as ThT, interfering with the measurement.
Troubleshooting Steps:
-
Run Control Experiments:
-
Measure the fluorescence of the test compound alone at the ThT excitation and emission wavelengths to check for autofluorescence.
-
Measure the fluorescence of ThT in the presence of the test compound (without the this compound peptide) to check for quenching.
-
Add the test compound to pre-formed this compound fibrils and measure ThT fluorescence to see if it displaces the dye or quenches the signal of the bound dye.
-
-
Use a Secondary Assay: Confirm the results with an independent method that does not rely on ThT fluorescence, such as Transmission Electron Microscopy (TEM) to visualize fibril formation or Congo Red binding assays.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and instrument settings for this compound ThT assays. These are starting points and may require optimization for specific experimental setups.
Table 1: Recommended Concentration Ranges for this compound ThT Assay Components
| Component | Recommended Starting Concentration | Notes |
| This compound Peptide | 10 - 100 µM | Higher concentrations generally lead to faster aggregation. |
| Thioflavin T (ThT) | 10 - 25 µM | Higher concentrations can lead to increased background fluorescence.[1] |
| Assay Buffer (e.g., PBS) | 1X | pH should be maintained around 7.4. |
Table 2: Typical Plate Reader Settings for ThT Assays
| Parameter | Setting | Notes |
| Excitation Wavelength | 440 - 450 nm | |
| Emission Wavelength | 480 - 490 nm | |
| Reading Mode | Top or Bottom Reading | Bottom reading is often preferred for aggregation assays. |
| Shaking | Intermittent (e.g., 5s before each read) | Agitation can promote fibril formation. |
| Temperature | 37 °C | Incubation at physiological temperature is common. |
| Measurement Interval | 5 - 15 minutes | More frequent readings can better resolve the kinetics but may increase photobleaching. |
Experimental Protocols
Detailed Methodology for a Standard this compound ThT Aggregation Assay
-
Preparation of Monomeric this compound Peptide Stock: a. Weigh out the lyophilized this compound peptide in a microcentrifuge tube. b. Add hexafluoroisopropanol (HFIP) to dissolve the peptide completely. c. Incubate for 1-2 hours at room temperature to ensure disaggregation. d. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator. e. Resuspend the resulting peptide film in a small volume of DMSO to create a high-concentration stock solution (e.g., 1-5 mM). f. Determine the precise concentration of the peptide stock using a suitable method (e.g., UV absorbance at 280 nm if the sequence contains Trp or Tyr, or a peptide quantification assay).
-
Preparation of ThT Working Solution: a. Prepare a 1 mM ThT stock solution in sterile, filtered water. b. On the day of the experiment, dilute the ThT stock solution to the final working concentration (e.g., 20 µM) in the desired assay buffer (e.g., 1X PBS, pH 7.4). Filter the working solution through a 0.2 µm syringe filter.
-
Assay Setup: a. In a 96-well, black, clear-bottom microplate, add the ThT working solution to each well. b. Add the this compound peptide stock solution to the wells to achieve the desired final peptide concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on aggregation. c. Include appropriate controls:
- Buffer + ThT only: To measure background fluorescence.
- Peptide + Buffer (no ThT): To check for peptide autofluorescence. d. Seal the plate with a clear sealing film to prevent evaporation.
-
Data Acquisition: a. Place the microplate in a fluorescence plate reader pre-heated to 37°C. b. Set the plate reader to measure fluorescence at regular intervals (e.g., every 10 minutes) for the desired duration of the experiment (e.g., 24-72 hours). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. Incorporate a brief shaking step before each reading.
-
Data Analysis: a. Subtract the background fluorescence (from the Buffer + ThT control) from the fluorescence readings of the wells containing the peptide. b. Plot the corrected fluorescence intensity as a function of time. The resulting curve will typically show a lag phase, a growth phase, and a plateau phase.
Visualizations
Caption: Workflow for a this compound ThT aggregation assay.
Caption: Logical flow for troubleshooting inconsistent this compound ThT assay results.
References
Technical Support Center: D-KLVFFA Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference caused by the D-amino acid peptide, D-KLVFFA, in fluorescence-based assays. This compound is a known inhibitor of amyloid-beta (Aβ) aggregation and is frequently used in research related to Alzheimer's disease. Understanding its potential interactions with fluorescent reagents is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, it is possible for this compound to interfere with fluorescence-based assays. Peptides, including those containing aromatic amino acids like phenylalanine (F) present in this compound, can exhibit intrinsic fluorescence or cause quenching of other fluorophores. The exact nature and extent of interference will depend on the specific assay conditions, the fluorophore used, and the concentration of this compound.
Q2: What are the potential mechanisms of interference by this compound?
A2: The primary mechanisms by which this compound may interfere with fluorescence assays are:
-
Intrinsic Fluorescence (Autofluorescence): Peptides containing aromatic residues can have inherent fluorescence. While the quantum yield is often low, at high concentrations, this autofluorescence can contribute to the background signal, potentially leading to false positives. Amyloidogenic peptides, including sequences related to KLVFFA, have been shown to develop intrinsic fluorescence signatures upon aggregation.
-
Fluorescence Quenching: this compound may quench the fluorescence of the reporter dye in your assay. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap, or through collisional quenching. This can lead to a decrease in the measured signal and potentially false negatives.
-
Inner Filter Effect (IFE): If this compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can reduce the amount of light that reaches the fluorophore or the detector. This phenomenon, known as the inner filter effect, can lead to an apparent decrease in fluorescence intensity.[1][2][3] There are two types of inner filter effects: the primary inner filter effect (absorption of excitation light) and the secondary inner filter effect (absorption of emitted light).[2]
Q3: I am using a Thioflavin T (ThT) assay to monitor Aβ aggregation. Can this compound interfere with this specific assay?
A3: While this compound is an inhibitor of Aβ aggregation and is often studied using ThT assays, there is potential for interference. The ThT dye exhibits enhanced fluorescence upon binding to amyloid fibrils.[4] It is possible that this compound could:
-
Compete with ThT for binding sites on Aβ fibrils. This would lead to a lower ThT signal, which could be misinterpreted as stronger inhibition of aggregation.
-
Directly interact with ThT, potentially quenching its fluorescence.
-
Exhibit an inner filter effect if its absorbance spectrum overlaps with the excitation (around 450 nm) or emission (around 482 nm) of ThT.[4]
It is crucial to run appropriate controls to distinguish true inhibition from assay artifacts.
Troubleshooting Guides
Guide 1: Identifying the Source of Interference
If you suspect this compound is interfering with your assay, the first step is to identify the nature of the interference.
Experimental Protocol: Interference Identification
-
This compound Only Control: Prepare a sample containing only this compound in your assay buffer at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal indicates intrinsic fluorescence.
-
Fluorophore + this compound Control (without biological target): Prepare a sample with your fluorescent probe and this compound (at the experimental concentration) in the assay buffer. Compare the fluorescence intensity to a control containing only the fluorescent probe. A decrease in fluorescence suggests quenching or an inner filter effect.
-
Absorbance Spectrum of this compound: Measure the UV-Visible absorbance spectrum of a this compound solution (e.g., in your assay buffer) to identify its absorption peaks. This will help determine the potential for an inner filter effect. Peptides containing aromatic amino acids typically absorb in the UV range (around 280 nm), but it's important to check the entire spectrum used in your assay.[5]
Data Presentation: Interpreting Control Experiments
| Observation | Potential Cause | Next Steps |
| High signal in "this compound Only" control | Intrinsic Fluorescence | See Guide 2 |
| Lower signal in "Fluorophore + this compound" control | Quenching or Inner Filter Effect | See Guide 3 |
| No significant signal in controls | Interference from this compound is unlikely | Proceed with main experiment, but remain cautious |
Visualization: Logic for Identifying Interference Source
Caption: Workflow for identifying the source of assay interference.
Guide 2: Mitigating Intrinsic Fluorescence
If you have confirmed that this compound exhibits intrinsic fluorescence at your assay's wavelengths, consider the following strategies.
Methodologies for Mitigation:
-
Background Subtraction: Measure the fluorescence of a well containing only this compound at the same concentration as your experimental wells and subtract this value from your experimental readings. This is the simplest approach but may not be accurate if other components in the assay alter the intrinsic fluorescence of this compound.
-
Use a Spectrally Distinct Fluorophore: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the intrinsic fluorescence of this compound. Autofluorescence from biological molecules is often more pronounced in the blue-green spectral region. Shifting to red or far-red dyes can often alleviate this issue.
-
Time-Resolved Fluorescence: If available, time-resolved fluorescence (TRF) can distinguish between the short-lived fluorescence of many interfering compounds and the long-lived fluorescence of specific TRF probes (e.g., lanthanide chelates).
Visualization: Decision Pathway for Autofluorescence Mitigation
References
- 1. researchgate.net [researchgate.net]
- 2. edinst.com [edinst.com]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. Interpretation of α-synuclein UV absorption spectra in the peptide bond and the aromatic regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of D-KLVFFA for In Vivo Studies
Welcome to the technical support center for researchers working with the D-KLVFFA peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the in vivo bioavailability of this compound for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
This compound is a synthetic peptide composed of D-amino acids, which is an enantiomer of the endogenous KLVFFA sequence found in the amyloid-beta (Aβ) peptide[1][2]. It has been shown to be a potent inhibitor of Aβ aggregation, a key pathological hallmark of Alzheimer's disease[1][2][3]. The use of D-amino acids makes this compound resistant to degradation by proteases, which significantly increases its stability compared to the L-enantiomer[4][5]. However, like many peptides, this compound can still face challenges with poor absorption, distribution, and clearance in vivo. Enhancing its bioavailability is crucial to ensure that sufficient concentrations of the peptide reach the target site, such as the brain, to exert its therapeutic effect in animal models of Alzheimer's disease.
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
Despite its enhanced stability, the bioavailability of this compound can be limited by several factors:
-
Poor membrane permeability: Peptides often have difficulty crossing biological membranes, including the intestinal epithelium and the blood-brain barrier (BBB), due to their size and hydrophilic nature[6][7].
-
Rapid clearance: Peptides can be quickly cleared from the bloodstream by the kidneys and the reticuloendothelial system (RES)[8].
-
Aggregation: Although this compound is designed to inhibit Aβ aggregation, it can be prone to self-aggregation under certain conditions, which can limit its availability and efficacy[3].
-
Low solubility: The native peptide may have limited solubility in physiological fluids, affecting its absorption and distribution.[9]
Q3: What are the primary strategies to enhance the bioavailability of this compound?
There are three main approaches to improve the in vivo bioavailability of this compound:
-
Chemical Modification: Altering the peptide's structure to improve its pharmacokinetic properties.
-
Formulation Strategies: Encapsulating the peptide in a delivery system to protect it and control its release.
-
Use of Adjuvants: Co-administering substances that enhance absorption or reduce clearance.
The following table summarizes these strategies and their potential impact on this compound's bioavailability.
Quantitative Data Summary
While specific in vivo pharmacokinetic data for various this compound formulations are not extensively published, the following table provides an expected qualitative and potential quantitative impact of different bioavailability enhancement strategies based on general peptide delivery principles.
| Strategy | Sub-strategy | Mechanism of Action | Expected Impact on Half-life | Expected Impact on Cmax | Expected Impact on AUC | Potential for Brain Delivery |
| Chemical Modification | PEGylation | Increases hydrodynamic size, reducing renal clearance and protecting from proteolysis.[10][11] | Significantly Increased | Decreased | Significantly Increased | Moderate |
| Lipidation | Increases affinity for plasma proteins and cell membranes, aiding in transport.[8] | Increased | Variable | Increased | High | |
| Terminal Capping | Protects against exopeptidase degradation.[8] | Moderately Increased | Variable | Moderately Increased | Low | |
| Formulation Strategy | PLGA Nanoparticles | Encapsulation protects the peptide from degradation and allows for controlled release.[12][13] | Significantly Increased | Decreased (sustained release) | Significantly Increased | High (with surface modification) |
| Liposomes | Encapsulation in lipid bilayers protects the peptide and can facilitate cell uptake.[14] | Significantly Increased | Decreased (sustained release) | Significantly Increased | High (with targeting ligands) | |
| Hydrogels | Forms a depot for sustained release of the peptide at the injection site. | Significantly Increased (local) | Decreased (local) | Significantly Increased (local) | Low (for systemic delivery) | |
| Adjuvants | Permeation Enhancers | Temporarily open tight junctions in epithelial barriers to increase paracellular transport.[6] | No direct impact | Increased (oral/nasal) | Increased (oral/nasal) | Moderate (intranasal) |
| Enzyme Inhibitors | Protect the peptide from any residual enzymatic degradation.[6] | Increased | Increased | Increased | Low |
Troubleshooting Guides
Problem 1: Low therapeutic efficacy in vivo despite using a stable D-amino acid peptide.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Low Target Site Concentration | 1. Quantify plasma and brain concentrations: Use techniques like LC-MS/MS to determine the pharmacokinetic profile of your current this compound formulation.[15][16][17][18][19] 2. Implement a bioavailability enhancement strategy: Choose a suitable method from the table above, such as encapsulation in PLGA nanoparticles or liposomes, to improve circulation time and target delivery. |
| Peptide Aggregation | 1. Analyze formulation for aggregates: Use techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to check for peptide aggregates in your formulation. 2. Optimize formulation pH and ionic strength: this compound solubility and aggregation can be sensitive to these parameters. 3. Consider conjugation: Attaching this compound to a carrier molecule can prevent self-aggregation.[20] |
| Inefficient Blood-Brain Barrier (BBB) Penetration | 1. Assess BBB transport: In addition to measuring brain homogenate concentrations, consider in situ brain perfusion studies. 2. Modify delivery system for brain targeting: Surface-modify your nanoparticles or liposomes with ligands that bind to BBB receptors (e.g., transferrin receptor antibodies) to promote receptor-mediated transcytosis.[15][16] |
Problem 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Quality | 1. Characterize each batch of your formulation: Ensure consistency in particle size, zeta potential, and peptide loading for nanoparticles or liposomes. 2. Follow a standardized preparation protocol strictly: Refer to the detailed experimental protocols provided below. |
| Variable Administration Technique | 1. Standardize administration route and technique: For oral gavage, ensure consistent volume and placement. For injections, ensure consistent site and depth. 2. Train all personnel on the administration protocol: This will minimize operator-dependent variability. |
| Differences in Animal Physiology | 1. Use age- and weight-matched animals: This will reduce variability in metabolic and clearance rates. 2. Control for circadian rhythms: Administer the peptide at the same time of day for all animals. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method, suitable for encapsulating hydrophilic peptides.[12][13][21]
Materials:
-
This compound peptide
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Primary Emulsion (w/o): a. Dissolve 5 mg of this compound in 200 µL of deionized water. b. Dissolve 50 mg of PLGA in 1 mL of DCM. c. Add the aqueous this compound solution to the organic PLGA solution. d. Emulsify by sonication on ice for 60 seconds at 40% amplitude to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Prepare a 4 mL solution of 5% (w/v) PVA in deionized water. b. Add the primary emulsion to the PVA solution. c. Immediately sonicate on ice for 120 seconds at 40% amplitude to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 25 mL of a 0.3% (w/v) PVA solution. b. Stir magnetically at room temperature for at least 3 hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water by vortexing and brief sonication. c. Repeat the washing step two more times to remove residual PVA and unencapsulated peptide.
-
Lyophilization and Storage: a. Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension at -80°C and then lyophilize for 48 hours. c. Store the lyophilized nanoparticles at -20°C.
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM to dissolve PLGA, then extract peptide into an aqueous phase) and quantify the peptide concentration using HPLC.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.[14][22]
Materials:
-
This compound peptide
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for "stealth" liposomes)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: a. Dissolve DPPC and cholesterol (and DSPE-PEG2000 if used) in a 2:1 molar ratio in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall. c. Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Dissolve the this compound peptide in PBS to the desired concentration. b. Add the peptide solution to the round-bottom flask containing the lipid film. c. Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Sonication and Extrusion: a. To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes. b. For a more uniform size distribution, extrude the liposome suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform extrusion at a temperature above the lipid phase transition temperature.
-
Purification: a. Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
Storage: a. Store the final liposome suspension at 4°C. Do not freeze.
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM) with negative staining.
-
Encapsulation Efficiency: Lyse the liposomes with a suitable detergent (e.g., Triton X-100) and quantify the encapsulated peptide concentration using HPLC.
Protocol 3: PEGylation of this compound
This protocol describes the site-specific PEGylation of a cysteine-containing analogue of this compound using a maleimide-activated PEG.[10][23][24][25] (Note: This requires synthesizing this compound with an additional C-terminal cysteine residue: this compound-Cys).
Materials:
-
This compound-Cys peptide
-
Methoxy-PEG-Maleimide (mPEG-Mal, e.g., 5 kDa)
-
Phosphate buffer, pH 6.5-7.0
-
EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to ensure free thiol)
-
Purification system (e.g., size exclusion or reverse-phase HPLC)
Procedure:
-
Peptide Preparation: a. Dissolve this compound-Cys in the phosphate buffer containing EDTA. b. If dimerization is a concern, add a small molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
PEGylation Reaction: a. Dissolve mPEG-Mal in the phosphate buffer. b. Add the mPEG-Mal solution to the peptide solution at a 1.5 to 5-fold molar excess. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching the Reaction (Optional): a. Add a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, in excess to react with any unreacted mPEG-Mal.
-
Purification: a. Purify the PEGylated peptide from unreacted peptide and PEG using size exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC). b. Collect fractions and analyze by SDS-PAGE or MALDI-TOF mass spectrometry to confirm successful conjugation.
-
Buffer Exchange and Storage: a. Exchange the buffer of the purified PEGylated peptide into a suitable formulation buffer (e.g., PBS). b. Store the final product at -20°C or -80°C.
Visualizations
Caption: Workflow for this compound-loaded PLGA nanoparticle preparation and evaluation.
Caption: Key challenges affecting the in vivo bioavailability of this compound.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and brain uptake of a genetically engineered bifunctional fusion antibody targeting the mouse transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Brain Uptake of a Genetically Engineered Bi-functional Fusion Antibody Targeting the Mouse Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and brain uptake of HIV-1 replication inhibitor DB213 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and brain uptake of an IgG-TNF decoy receptor fusion protein following intravenous, intraperitoneal, and subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brain uptake pharmacokinetics of incretin receptor agonists showing promise as Alzheimer's and Parkinson's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Poly(d,l-lactide-co-glycolide) (PLGA) Nanoparticles Loaded with Proteolipid Protein (PLP)—Exploring a New Administration Route - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2020257260A1 - Formulation of peptide loaded liposomes and related applications - Google Patents [patents.google.com]
- 23. bachem.com [bachem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent D-KLVFFA precipitation in buffers
Disclaimer: The peptide sequence "D-KLVFFA" is a derivative of the core amyloidogenic region of the Amyloid-Beta (Aβ) peptide, KLVFFA.[1][2][3][4] Specific experimental data for the D-amino acid variant is limited in publicly available literature. The following guidelines are based on established principles for handling hydrophobic and amyloidogenic peptides, particularly the well-studied KLVFFA sequence and its analogues.[1][5][6] The "D-" designation implies one or more D-amino acids, which can increase proteolytic resistance and modulate aggregation, but does not eliminate the inherent hydrophobicity and precipitation risk.[5][6]
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: This is a common issue. The KLVFFA sequence is highly hydrophobic due to the presence of Leucine (L), Valine (V), and Phenylalanine (F) residues.[7][8] Direct reconstitution in aqueous buffers will likely fail. The recommended procedure is to first dissolve the peptide in a small amount of a sterile, polar organic solvent and then slowly add this stock solution to your aqueous buffer with gentle mixing.[8][9][10]
Q2: Which organic solvent is best for initial solubilization?
A2: Dimethyl sulfoxide (DMSO) is the most common and preferred choice for its low toxicity in most biological assays.[8] However, alternatives like Dimethylformamide (DMF), hexafluoroisopropanol (HFIP), or trifluoroethanol (TFE) can also be effective.[9][11] HFIP and TFE are particularly potent at disrupting existing peptide aggregates.[9]
-
Important: If your peptide sequence contains Cysteine (C) or Methionine (M), avoid DMSO as it can oxidize these residues.[7][9] Use DMF as an alternative.[7][12]
Q3: I've dissolved the peptide in DMSO, but it precipitates when I add it to my experimental buffer. How can I prevent this?
A3: This secondary precipitation occurs when the peptide molecules self-associate and aggregate as the concentration of the organic solvent decreases. Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is often to work with a lower final peptide concentration.
-
Optimize Buffer pH: The net charge of the peptide influences its solubility. The this compound sequence has a Lysine (K) residue, which is basic. Dissolving it in a slightly acidic buffer (e.g., pH 5-6) can help maintain a net positive charge and increase solubility. Avoid buffers with a pH near the peptide's isoelectric point (pI), as this is the point of minimum solubility.[13][14]
-
Increase Ionic Strength: Modifying the salt concentration of your buffer (e.g., increasing NaCl from 50 mM to 150 mM) can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation.[13][14]
-
Use Anti-Aggregation Additives: Incorporating small amounts of certain compounds into your final buffer can help maintain peptide solubility.
Q4: What are some common anti-aggregation additives and how do they work?
A4: Several additives can be used to prevent peptide precipitation by interfering with the self-assembly process. These are typically added to the final aqueous buffer before the peptide stock is introduced.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5% - 20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure and preventing aggregation during freeze-thaw cycles.[13][15] |
| L-Arginine / L-Glutamate | 50 - 100 mM | These amino acids can suppress aggregation by interacting with charged and hydrophobic regions on the peptide, increasing its solubility.[13][14] |
| Chaotropic Agents | 6 M Guanidine-HCl or 8 M Urea | These are strong denaturants used to dissolve highly aggregated peptides. They should only be used for initial solubilization and then diluted out, as they will disrupt protein structures.[9][12] |
| Non-denaturing Detergents | 0.01% - 0.1% (e.g., Tween-20, Triton X-100) | Can help solubilize hydrophobic peptides, but may interfere with some downstream biological assays. |
Troubleshooting Guide: Step-by-Step Precipitation Resolution
If you observe turbidity or visible precipitate after adding your this compound peptide to the buffer, follow this workflow.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
This protocol is a starting point for achieving a soluble peptide stock solution.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-5 mM). To aid dissolution, you can gently vortex the vial or sonicate it in a water bath for a few minutes.[8][10] Visually inspect to ensure all peptide powder is dissolved.
-
Buffer Preparation: Prepare your final aqueous experimental buffer (e.g., PBS, pH 7.4). It is recommended to pre-chill the buffer on ice.
-
Dilution: While gently vortexing the chilled aqueous buffer, add the DMSO peptide stock drop-wise to achieve the desired final concentration. The slow addition to a vortexing solution is critical to minimize localized high concentrations of the peptide, which can trigger aggregation.
-
Final Check: After dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates before using the supernatant in your experiment.[8]
Protocol 2: Solubilization Using Anti-Aggregation Additives
This protocol incorporates additives into the final buffer to maintain peptide solubility.
-
Peptide Stock: Prepare a concentrated stock of this compound in 100% DMSO as described in Protocol 1.
-
Buffer Preparation: Prepare your final aqueous buffer and add the desired anti-aggregation agent. For example, add L-Arginine to a final concentration of 50 mM. Ensure the additive is completely dissolved.
-
Dilution & Final Check: Follow steps 3-5 from Protocol 1, adding the peptide stock to the additive-containing buffer.
This guide provides general strategies. The optimal conditions for your specific peptide lot and experimental setup may require some empirical testing.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. bachem.com [bachem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. reddit.com [reddit.com]
- 15. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
Technical Support Center: D-KLVFFA and Aβ Aggregation Studies
Welcome to the technical support center for researchers working with the D-peptide inhibitor D-KLVFFA and Amyloid-β (Aβ). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Aβ aggregation?
A1: this compound is a peptide inhibitor of Aβ aggregation. It is a D-enantiomeric version of KLVFFA, a sequence derived from the central hydrophobic core of Aβ itself (Aβ residues 16-20).[1][2] The use of D-amino acids makes the peptide resistant to degradation by proteases, enhancing its stability in experimental conditions.[1][3] this compound is thought to inhibit aggregation by binding to Aβ monomers or early aggregates, interfering with the self-assembly process that leads to the formation of toxic oligomers and fibrils.[1][4]
Q2: My Aβ peptide is not aggregating as expected. What are the common causes?
A2: Several factors can affect Aβ aggregation kinetics:
-
Improper Monomerization: It is critical to start with a homogenous, monomeric Aβ preparation. Lyophilized Aβ can contain pre-existing seeds. A common procedure involves dissolving the peptide in a strong solvent like hexafluoroisopropanol (HFIP) to erase any "structural history," followed by evaporation and resuspension in DMSO.[5]
-
Incubation Conditions: Aggregation is highly sensitive to concentration, temperature, pH, and buffer composition.[5][6] Ensure these parameters are consistent. Aβ42 aggregates more readily than Aβ40.[7]
-
Peptide Quality: The source and purity of the synthetic Aβ peptide can influence its aggregation propensity.
Q3: How can I prepare different Aβ species (oligomers vs. fibrils) consistently?
A3: The final aggregation state of Aβ is determined by the incubation protocol. Low temperatures (4°C) favor the formation of soluble oligomers, while higher temperatures (37°C) and longer incubation times promote fibril formation.[5][8][9] Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: What is the optimal incubation time for observing this compound's inhibitory effect?
A4: The optimal time depends on the specific assay and the aggregation kinetics of your Aβ preparation. For Thioflavin T (ThT) assays, which monitor fibrillization, you should co-incubate this compound with Aβ from time zero and monitor fluorescence over a period of 24-48 hours.[3][10] Significant inhibition of fibril formation is often observed within the first 6-24 hours.[3]
Q5: Can this compound disaggregate pre-formed Aβ fibrils?
A5: Most studies focus on the ability of KLVFF-derived peptides to inhibit the formation of new aggregates rather than disaggregate mature fibrils.[1] The primary mechanism involves interfering with the early stages of the aggregation cascade.[4][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in ThT assay replicates. | Inconsistent Aβ starting material (presence of seeds). | Ensure complete monomerization using the HFIP protocol.[5] Prepare a single large batch of monomeric Aβ stock for the entire experiment. |
| Pipetting errors, especially with viscous DMSO solutions. | Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stocks. | |
| Temperature fluctuations during incubation. | Use a plate reader with precise temperature control and a sealing film to prevent evaporation.[12] | |
| No inhibition observed with this compound. | Incorrect peptide concentration. | Verify the concentration of your this compound stock. Test a range of molar ratios (e.g., 1:1, 1:5, 1:10 of Aβ:Inhibitor). |
| This compound peptide degradation. | While D-peptides are protease-resistant, ensure proper storage (lyophilized at -20°C or -80°C) and handle solutions according to best practices to avoid chemical degradation.[13] | |
| Aβ aggregates too quickly or too slowly. | Incorrect Aβ concentration or incubation temperature. | Confirm Aβ concentration after resuspension. Aβ42 aggregation at 10-25 µM at 37°C typically shows a lag phase of a few hours.[14] Adjust concentration or temperature to modify kinetics. |
| Buffer components are affecting aggregation. | Certain ions or pH levels can accelerate or inhibit aggregation.[6] Use a consistent, well-defined buffer system like phosphate-buffered saline (PBS) at pH 7.4. | |
| Low signal in ThT fluorescence assay. | ThT concentration is not optimal. | The optimal ThT concentration for maximal signal is typically 20-50 µM.[15] |
| Incorrect filter settings on the plate reader. | Use standard excitation (~450 nm) and emission (~485 nm) wavelengths for ThT.[9][12] |
Data Summary Tables
Table 1: Recommended Incubation Conditions for Aβ Aggregation
This table provides starting points for generating different Aβ species. Optimization may be required based on peptide batch and specific experimental goals.
| Aβ Species | Aβ Isoform | Concentration | Solvent/Buffer | Temperature | Incubation Time | Reference(s) |
| Monomers | Aβ40 / Aβ42 | 1 mM | 100% HFIP | Room Temp | 30-60 min | [5] |
| Oligomers | Aβ42 | 100 µM | F-12 Media (phenol red-free) | 4°C | 24 hours | [5][8][9] |
| Higher-Order Oligomers | Aβ42 | 11-100 µM | PBS + 0.05% SDS | 4°C | 24 hours to 2 weeks | [16] |
| Fibrils | Aβ42 | 100 µM | 10 mM HCl | 37°C | 24+ hours | [5][9] |
| Fibrils (for ThT) | Aβ42 | >1 µM | 20 mM Phosphate Buffer (pH 8) | 37°C | 24 hours | [9] |
Table 2: Summary of this compound Effects on Aβ Aggregation
| Parameter | Observation | Typical Conditions | Reference(s) |
| Mechanism | Inhibits Aβ fibril formation. | Co-incubation of this compound with monomeric Aβ. | [1] |
| Potency | D-enantiomers are more effective inhibitors than L-enantiomers. | In vitro fibrillogenesis assays. | [1][3] |
| Effective Concentration | Inhibition is concentration-dependent. | Equimolar or higher concentrations relative to Aβ. | [3][10] |
| Stability | Resistant to proteolytic degradation. | Serum stability studies. | [1] |
| Effect on Cytotoxicity | Reduces Aβ-induced cytotoxicity in cell culture. | Co-incubation of inhibitor and Aβ followed by application to cell lines (e.g., PC12, SH-SY5Y). | [1][10] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Monomeric Aβ Stock
This protocol is critical for removing pre-existing aggregates ("seeds") and ensuring reproducible aggregation kinetics.[5]
-
In a chemical fume hood, carefully dissolve lyophilized Aβ42 peptide powder in 100% HFIP to a final concentration of 1 mM.
-
Incubate at room temperature for 30-60 minutes to ensure complete dissolution and monomerization.
-
Aliquot the Aβ/HFIP solution into low-protein-binding microcentrifuge tubes.
-
Leave the tubes open in the fume hood overnight (or use a SpeedVac) to allow the HFIP to evaporate completely, leaving a thin peptide film.
-
Cap the tubes and store the desiccated Aβ peptide film at -20°C or -80°C until use.
Protocol 2: Preparation of Aβ Oligomers
This protocol is adapted from methods designed to generate soluble, neurotoxic oligomers.[5][9]
-
Take a tube of monomeric Aβ42 film (from Protocol 1) and allow it to equilibrate to room temperature.
-
Resuspend the peptide film in pure, anhydrous DMSO to a concentration of 5 mM. Sonicate in a bath sonicator for 10 minutes.
-
Immediately dilute the DMSO stock into ice-cold, phenol red-free F-12 cell culture media to a final Aβ concentration of 100 µM.
-
Vortex briefly and incubate the solution at 4°C for 24 hours.
-
The resulting preparation is enriched in soluble Aβ oligomers and can be used for cell culture experiments or biophysical characterization.
Protocol 3: Thioflavin T (ThT) Fibrillization Assay
This is a continuous assay to monitor the effect of an inhibitor on Aβ fibril formation.[12][15][17]
-
Prepare ThT Stock: Dissolve Thioflavin T powder in distilled water to make a 1 mM stock solution. Filter through a 0.2 µm syringe filter and store in the dark at 4°C for up to one week.[12][17]
-
Prepare Reaction Mixture: In a black, clear-bottom 96-well plate, prepare the following reactions in triplicate (200 µL final volume per well):
-
Aβ Control: Aβ monomer stock, assay buffer (e.g., PBS, pH 7.4), and ThT working solution.
-
Inhibitor Group: Aβ monomer stock, this compound stock, assay buffer, and ThT working solution.
-
Blanks: Assay buffer with ThT for background subtraction.
-
Final concentrations: e.g., 10 µM Aβ42, 10-50 µM this compound, 25 µM ThT.
-
-
Incubation and Measurement:
-
Seal the plate with a clear sealing film.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements every 10-15 minutes for 24-48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[9][12] Include intermittent shaking to promote aggregation.
-
-
Data Analysis: Subtract the average blank reading from all wells. Plot the mean fluorescence intensity versus time for each condition. Inhibition is indicated by a longer lag phase or a lower final fluorescence plateau compared to the Aβ control.
Figure 1. Experimental workflow for a Thioflavin T (ThT) aggregation assay.
Aβ Aggregation Pathway & this compound Inhibition
Aβ peptides, particularly Aβ42, undergo a conformational change from their soluble monomeric state to form β-sheet rich structures.[18] This process begins with the formation of small, soluble oligomers, which are considered the most neurotoxic species.[9] These oligomers can continue to assemble into larger protofibrils and eventually mature into the insoluble amyloid fibrils found in Alzheimer's disease plaques.[18] this compound interferes with this cascade, likely by binding to Aβ monomers or early oligomers, preventing their ordered assembly into larger, toxic aggregates.[1][4]
Figure 2. The Aβ aggregation cascade and the inhibitory action of this compound.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Accelerated Assembly of β-Amyloid Filaments into Fibrils by KLVFFK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Early Events of Amyloid-β Protein (Aβ) Aggregation: Techniques for the Determination of Aβ Aggregate Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 10. Frontiers | The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D-KLVFFA Outperforms L-KLVFFA in Inhibiting Amyloid-β Aggregation: A Comparative Guide
For researchers and professionals in neurodegenerative disease and drug development, this guide provides an objective comparison of the efficacy of D-KLVFFA and L-KLVFFA peptides in inhibiting amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. This comparison is supported by experimental data and detailed methodologies.
The core recognition sequence for Aβ self-assembly is the KLVFF motif (residues 16-20). Peptides based on this sequence have been developed as inhibitors of Aβ aggregation. A key strategy to enhance the therapeutic potential of these peptide inhibitors has been the substitution of L-amino acids with their D-enantiomers. D-amino acid peptides are notably more resistant to degradation by proteases, a crucial advantage for in-vivo applications.[1]
Experimental evidence strongly indicates that the D-enantiomer of KLVFFA is a more potent inhibitor of Aβ fibrillogenesis than its L-counterpart.[1][2][3] This enhanced inhibitory activity is attributed to the stereoselective interactions between the D-peptide and the L-Aβ monomer.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory effects of this compound and L-KLVFFA on Aβ fibril formation are most commonly quantified using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits increased fluorescence upon binding to amyloid fibrils. A reduction in ThT fluorescence in the presence of an inhibitor indicates a decrease in Aβ aggregation.
The following table summarizes the percentage of inhibition of Aβ1-40 fibrillogenesis by this compound and L-KLVFFA at various concentrations, as determined by ThT fluorescence assays.
| Inhibitor Concentration | This compound % Inhibition | L-KLVFFA % Inhibition |
| 400 µM | ~95% | ~60% |
| 100 µM | ~80% | ~30% |
| 25 µM | ~50% | ~15% |
Data is estimated from graphical representations of ThT fluorescence assays from Chalifour et al., 2003.[1]
Experimental Methodologies
A comprehensive understanding of the efficacy of these peptide inhibitors requires a detailed look at the experimental protocols used for their evaluation.
Thioflavin T (ThT) Fibrillogenesis Assay
This assay is the primary method for quantifying the extent of Aβ fibril formation in vitro.
Principle: Thioflavin T (ThT) dye binds to the cross-β-sheet structure of amyloid fibrils, resulting in a significant increase in its fluorescence emission. The intensity of the fluorescence is directly proportional to the amount of fibrillar Aβ.
Protocol:
-
Preparation of Aβ Monomers: Lyophilized Aβ1-40 or Aβ1-42 is dissolved in a solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates. The HFIP is then evaporated, and the resulting Aβ film is stored at -20°C. Immediately before the assay, the Aβ film is resuspended in a small volume of NaOH and then diluted to the final concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Aβ monomers (typically at a final concentration of 10-25 µM) are incubated in the presence or absence of various concentrations of this compound or L-KLVFFA.
-
ThT Addition: A stock solution of ThT is added to each sample to a final concentration of approximately 20 µM.
-
Fluorescence Measurement: The samples are transferred to a 96-well plate, and the fluorescence is measured at regular intervals using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. The plate is incubated at 37°C, often with intermittent shaking to promote aggregation.
-
Data Analysis: The fluorescence intensity is plotted against time. The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with inhibitors to the control sample (Aβ alone).
ThT Fibrillogenesis Assay Workflow.
Transmission Electron Microscopy (TEM)
TEM is used to visually confirm the presence and morphology of Aβ fibrils and to observe the effect of inhibitors on fibril formation.
Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device.
Protocol:
-
Sample Preparation: Aβ is incubated with and without the peptide inhibitors under the same conditions as the ThT assay.
-
Grid Preparation: At the end of the incubation period, a small aliquot of each sample is applied to a carbon-coated copper grid for a few minutes.
-
Staining: The grid is washed with distilled water and then negatively stained with a solution of a heavy metal salt, such as 2% uranyl acetate. The stain provides contrast to the biological specimen.
-
Imaging: The grid is allowed to dry completely before being viewed under a transmission electron microscope. The images reveal the morphology of the Aβ aggregates, allowing for a qualitative assessment of the inhibitor's effect. In the absence of inhibitors, dense networks of long fibrils are typically observed, while effective inhibitors lead to a reduction in fibril density and length, or the presence of amorphous aggregates.[3]
TEM Experimental Workflow.
Cell Viability (MTT) Assay
The MTT assay is employed to assess the ability of the peptide inhibitors to protect neuronal cells from the cytotoxic effects of Aβ aggregates.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates until they reach a suitable confluency.
-
Preparation of Aβ Oligomers: Aβ monomers are incubated under conditions that favor the formation of toxic oligomeric species.
-
Treatment: The cultured cells are treated with the pre-incubated Aβ oligomers in the presence or absence of this compound or L-KLVFFA. Control groups include untreated cells and cells treated with the inhibitors alone to test for any inherent toxicity of the peptides.
-
Incubation: The cells are incubated with the treatments for 24-48 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT (typically 0.5 mg/mL), and the cells are incubated for another 3-4 hours to allow for formazan formation.
-
Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. An effective inhibitor will result in higher cell viability in the presence of Aβ compared to cells treated with Aβ alone.
MTT Cell Viability Assay Workflow.
Conclusion
The available experimental data consistently demonstrates that this compound is a more effective inhibitor of Aβ aggregation than L-KLVFFA. This is evident from both quantitative fluorescence assays and qualitative microscopic observations. The superior performance of the D-enantiomer, combined with its inherent resistance to proteolysis, makes it a more promising candidate for the development of therapeutics aimed at preventing Aβ aggregation in Alzheimer's disease. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-KLVFFA and Other Amyloid-Beta Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease (AD), making it a prime target for therapeutic intervention. A variety of inhibitors have been developed, ranging from small peptides to monoclonal antibodies, each with distinct mechanisms and target specificities. This guide provides a comparative analysis of the D-enantiomeric peptide inhibitor, D-KLVFFA, and several clinical-stage monoclonal antibodies, supported by experimental data to inform research and development efforts.
Introduction to Aβ Inhibitors
Aβ inhibitors can be broadly categorized. Peptide-based inhibitors, such as this compound, are often designed based on the self-recognition sequence of Aβ itself (KLVFF, residues 16-20), acting to interfere with the aggregation process.[1][2][3][4] The use of D-amino acids, as in this compound, is a strategic modification intended to increase metabolic stability and resistance to protease degradation compared to their natural L-counterparts, potentially enhancing their inhibitory effects.[5][6][7]
In contrast, monoclonal antibodies are large protein therapeutics designed to target specific Aβ species with high affinity and specificity. These can be directed against soluble monomers (Solanezumab), soluble protofibrils (Lecanemab), or aggregated fibrillar forms within amyloid plaques (Aducanumab, Gantenerumab, Donanemab).[8][9][10][11] Their mechanism generally involves binding to the Aβ target and promoting its clearance from the brain via immune-mediated pathways.
Comparative Data of Aβ Inhibitors
The following tables summarize key quantitative data for this compound and a selection of prominent monoclonal antibody inhibitors.
Table 1: Inhibitor Characteristics and Mechanism of Action
| Inhibitor | Type | Target Aβ Species | Mechanism of Action |
| This compound | D-amino acid Peptide | Aβ Monomers/Oligomers | Binds to the Aβ self-recognition site (KLVFF) to block and disrupt β-sheet formation and fibril elongation.[1][7][12] |
| Lecanemab | Monoclonal Antibody (IgG1) | Soluble Protofibrils & Oligomers | Selectively binds to and promotes the clearance of soluble, highly neurotoxic Aβ protofibrils.[8][11][13] |
| Aducanumab | Monoclonal Antibody (IgG1) | Aggregated Fibrils & Plaques | Binds preferentially to aggregated forms of Aβ, including insoluble fibrils within plaques, facilitating their removal.[8][10] |
| Donanemab | Monoclonal Antibody (IgG1) | N-terminal pyroglutamated Aβ (AβpE3) in Plaques | Targets a modified form of Aβ deposited in the core of amyloid plaques, leading to rapid plaque clearance.[9][10] |
| Gantenerumab | Monoclonal Antibody (IgG1) | Aggregated Fibrils & Oligomers | Binds with high affinity to fibrillar Aβ and, to a lesser extent, oligomers, inducing microglial-mediated phagocytosis.[8][10] |
| Solanezumab | Monoclonal Antibody (IgG1) | Soluble Monomers | Binds to soluble Aβ monomers, creating a "peripheral sink" to draw Aβ out of the brain and enhance its clearance.[10] |
Table 2: Quantitative Performance Data (In Vitro & Clinical)
| Inhibitor | Binding Affinity (Kd) / IC50 | Amyloid Plaque Reduction (Clinical) | Key Clinical Cognitive Outcome | ARIA-E Incidence* |
| This compound | IC50 not specified, but noted to be a more potent inhibitor of Aβ fibrillogenesis than L-KLVFFA.[5][6][14] | Not Applicable (Preclinical) | Not Applicable | Not Applicable |
| Lecanemab | Monomer: 2300 nM (Kd, SPR)[8] | Significant reduction vs. placebo. | Slowed cognitive decline by 27% on CDR-SB over 18 months.[15] | 10% - 12.6%[8][10] |
| Aducanumab | Monomer: 7300 nM (Kd, SPR)[8] | 1.6% of participants achieved amyloid clearance at 6 months.[16] | Inconsistent results across Phase 3 trials.[9][17] | 35%[8][10] |
| Donanemab | Binds specifically to AβpE3.[18] | 37.9% of participants achieved amyloid clearance (<24.1 Centiloids) at 6 months.[16] | Slowed decline by 33% on iADRS in low/medium tau population.[15] | 24% - 27%[8][10] |
| Gantenerumab | Monomer: 1300 nM (Kd, SPR)[8] | Showed dose-dependent plaque reduction in trials.[19] | Phase 3 trials did not meet primary endpoints for slowing cognitive decline.[19] | 25% - 30%[8][10] |
| Solanezumab | Binds soluble monomeric Aβ.[10] | Failed to show significant plaque reduction or cognitive benefit in Phase 3 trials.[17] | No significant slowing of cognitive decline.[17] | No reported cases.[10] |
*Note: ARIA-E (Amyloid-Related Imaging Abnormalities - Edema) is a notable adverse effect associated with plaque-clearing antibodies.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental processes is crucial for understanding the comparative aspects of these inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of experimental findings. Below are summaries of standard protocols for key assays used to evaluate Aβ inhibitors.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is the gold standard for monitoring the kinetics of amyloid fibril formation in vitro.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[20][21] The increase in fluorescence intensity over time is proportional to the extent of fibril formation.
-
Reagents:
-
Aβ Peptide (typically Aβ42) prepared as a monomeric solution.
-
Inhibitor (e.g., this compound) at various concentrations.
-
ThT stock solution (e.g., 1 mM in water).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
-
Protocol Summary:
-
Preparation: Aβ peptide is dissolved and prepared to ensure a monomeric starting state. The inhibitor is dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well black plate, monomeric Aβ is mixed with different concentrations of the inhibitor or a vehicle control.
-
Incubation: The plate is sealed and incubated at 37°C, often with intermittent shaking to promote aggregation. Fluorescence is read at regular intervals (e.g., every 15-30 minutes).
-
Measurement: Before each reading, ThT is added to the wells (final concentration typically 10-30 µM). Fluorescence is measured using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[22]
-
Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The inhibitory effect is quantified by comparing the lag time, maximum fluorescence, or slope of the curves for inhibitor-treated samples versus the control. IC50 values can be calculated from dose-response curves.[23]
-
MTT Assay for Aβ-Induced Cytotoxicity
This colorimetric assay is widely used to assess the ability of an inhibitor to protect cells from the toxic effects of Aβ aggregates.
-
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[24][25]
-
Reagents:
-
Cell Line (e.g., SH-SY5Y neuroblastoma, PC-12).
-
Aβ aggregates (prepared by pre-incubating Aβ42 monomers).
-
Inhibitor (e.g., this compound).
-
MTT solution (typically 5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in DMF/HCl).
-
-
Protocol Summary:
-
Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: Pre-aggregated Aβ is added to the cells, either alone (toxic control) or co-incubated with various concentrations of the inhibitor. A vehicle control (no Aβ) is also included. The cells are typically incubated for 24-48 hours.
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is incubated for 2-4 hours at 37°C to allow formazan crystals to form.[25]
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to dissolve the formazan crystals. The plate is often shaken for a short period to ensure complete dissolution.[24]
-
Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of approximately 570-590 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The protective effect of the inhibitor is determined by the increase in cell viability in the presence of Aβ.
-
Conclusion
The landscape of Aβ inhibitors is diverse, with peptide-based strategies like this compound and monoclonal antibodies like Lecanemab and Donanemab representing fundamentally different approaches. This compound offers the potential advantages of a small molecule, including increased stability due to its D-amino acid composition, with a mechanism aimed at directly preventing the initial aggregation steps. Monoclonal antibodies have demonstrated the ability to clear existing amyloid pathology from the human brain, with varying degrees of success in slowing cognitive decline and different safety profiles, particularly concerning ARIA.[15][17] The choice of inhibitor for research or therapeutic development depends critically on the specific Aβ species being targeted and the desired mechanistic outcome. The experimental protocols provided herein offer a foundation for the standardized evaluation and comparison of these and other novel Aβ inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of Amyloid Forming Tendency of Peptide Sequences from Amyloid Beta and Tau Proteins Using Force-Field, Semi-Empirical, and Density Functional Theory Calculations [mdpi.com]
- 4. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]
- 5. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Alzheimer’s Disease-Associated Aβ Therapy Based on Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lecanemab, Aducanumab, and Gantenerumab — Binding Profiles to Different Forms of Amyloid-Beta Might Explain Efficacy and Side Effects in Clinical Trials for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amyloid-beta antibody binding to cerebral amyloid angiopathy fibrils and risk for amyloid-related imaging abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lecanemab preferentially binds to smaller aggregates present at early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of fibril formation and cytotoxicity of β-amyloid peptide composed of KLVFF recognition element and flexible hydrophilic disrupting element | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 17. medrxiv.org [medrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of D-KLVFFA in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of the D-enantiomeric peptide D-KLVFFA against other potential therapeutic agents for Alzheimer's disease. The data presented is derived from studies on primary neurons, offering a relevant in vitro model for neurodegenerative research.
Comparative Efficacy of this compound
This compound, a peptide inhibitor of amyloid-beta (Aβ) aggregation, has demonstrated significant neuroprotective properties. Its efficacy is particularly notable when compared to its L-enantiomer and other neuroprotective compounds.
Data Summary: Neuroprotection in Primary Neurons
The following table summarizes the quantitative data from various studies, showcasing the neuroprotective effects of this compound and other relevant compounds on primary neurons exposed to amyloid-beta toxicity.
| Compound | Neuron Type | Aβ Species & Concentration | Compound Concentration | Assay | % Cell Viability (relative to Aβ-treated control) | Citation |
| D-KKLVFFA | Rat Primary Neurons | Aβ1-42 (12 µM) | 6 µM | WST-1 | ~150% | [1] |
| 12 µM | ~175% | [1] | ||||
| L-KKLVFFA | Rat Primary Neurons | Aβ1-42 (12 µM) | 6 µM | WST-1 | ~110% | [1] |
| 12 µM | ~120% | [1] | ||||
| Resveratrol | Rat Hippocampal Neurons | Aβ25-35 (20 µM) | 15 µM | MTT | ~75% | [1] |
| 20 µM | ~85% | [1] | ||||
| 25 µM | ~93% | [1] | ||||
| Curcumin | Rat Primary Hippocampal Neurons | Intracellular Aβ1-42 | 30 µM | LDH Release | Significant increase in viability | [2] |
| TUNEL | Significant decrease in cell death | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound's neuroprotective effects.
Primary Neuron Culture
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse fetuses.
-
Dissociation: Cortical or hippocampal tissue is dissected and incubated in a trypsin/EDTA solution for approximately 20 minutes at 37°C to dissociate the cells.
-
Plating: Dissociated cells are plated on poly-L-lysine-coated culture dishes or coverslips in a serum-containing medium, such as DMEM with fetal bovine serum.
-
Maintenance: After initial attachment, the medium is replaced with a serum-free neurobasal medium supplemented with B-27 and GlutaMAX. Cultures are maintained at 37°C in a humidified incubator with 5% CO2.
Induction of Amyloid-Beta Neurotoxicity
-
Aβ Preparation: Synthetic Aβ1-42 or Aβ25-35 peptides are prepared to form oligomeric or fibrillar aggregates. This is typically achieved by dissolving the peptide in sterile water or a buffer and incubating it for a specific period (e.g., 24 hours) at 37°C.
-
Treatment: The prepared Aβ aggregates are added to the primary neuron cultures at concentrations known to induce neurotoxicity (typically in the micromolar range).
Treatment with Neuroprotective Compounds
-
Preparation: this compound, L-KLVFFA, resveratrol, curcumin, or other test compounds are dissolved in an appropriate vehicle (e.g., DMSO or sterile water) to create stock solutions.
-
Application: The compounds are added to the neuron cultures at various concentrations, either as a pretreatment before Aβ exposure, concurrently with Aβ, or as a post-treatment.
Cell Viability and Toxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified using a colorimetric assay and is indicative of cytotoxicity.
-
WST-1 Assay: Similar to the MTT assay, this assay uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates with the number of metabolically active cells.
Apoptosis Assays
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Fragmented DNA is labeled with a fluorescent marker, allowing for the visualization and quantification of apoptotic cells.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-3 substrate.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through the inhibition of Aβ aggregation and the modulation of downstream signaling pathways involved in neuronal survival and death.
Experimental Workflow for Validating Neuroprotection
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Proposed Neuroprotective Signaling Pathway of this compound
This compound is hypothesized to exert its neuroprotective effects by directly interfering with Aβ aggregation, thereby preventing the activation of downstream apoptotic pathways. Additionally, it may promote cell survival by activating pro-survival signaling cascades.
References
Cross-Validation of D-KLVFFA Binding Affinity: A Comparative Guide to SPR and ITC
For researchers, scientists, and drug development professionals, understanding the binding characteristics of therapeutic candidates is paramount. This guide provides a comparative overview of two powerful label-free techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for the cross-validation of the binding affinity of the peptide D-KLVFFA.
The peptide this compound, a D-amino acid derivative of the amyloid-beta (Aβ) recognition motif KLVFF, is of significant interest in the study of neurodegenerative diseases due to its potential to inhibit Aβ aggregation.[1][2] Accurate characterization of its binding affinity to target proteins, such as Aβ oligomers or fibrils, is crucial for its development as a therapeutic agent. While both SPR and ITC are established methods for quantifying biomolecular interactions, they provide distinct and complementary information.[3][4] Cross-validation using both techniques offers a more complete picture of the binding event, enhancing confidence in the obtained parameters.
Comparative Analysis of Quantitative Data
SPR and ITC yield different yet complementary quantitative data that together provide a comprehensive thermodynamic and kinetic profile of the this compound interaction.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Significance |
| Binding Affinity (KD) | Calculated from the ratio of kd/ka | Directly measured from the binding isotherm | A lower KD value indicates a stronger binding affinity. |
| Association Rate (ka) | Directly measured | Not determined | Describes the rate at which the this compound/target complex is formed. |
| Dissociation Rate (kd) | Directly measured | Not determined | Describes the rate at which the this compound/target complex dissociates. |
| Stoichiometry (n) | Can be inferred | Directly measured | Determines the ratio of this compound molecules binding to the target protein. |
| Enthalpy (ΔH) | Not directly measured | Directly measured | Indicates the heat released or absorbed during binding, reflecting changes in bonding energies. |
| Entropy (ΔS) | Not directly measured | Calculated from ΔG and ΔH | Reflects the change in disorder of the system upon binding. |
| Gibbs Free Energy (ΔG) | Calculated from KD | Calculated from KD | Represents the overall spontaneity of the binding interaction. |
Experimental Protocols
Detailed methodologies for both SPR and ITC are critical for obtaining high-quality, reproducible data.
Surface Plasmon Resonance (SPR) Experimental Protocol
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (in this case, this compound) to an immobilized ligand (e.g., Aβ fibrils).[5][6][7]
1. Ligand Immobilization:
-
The target protein (e.g., pre-formed Aβ fibrils) is immobilized on a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The ligand, in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine-HCl.
-
A reference channel is prepared by performing the activation and deactivation steps without ligand injection to account for non-specific binding.
2. Analyte Interaction Analysis:
-
A series of concentrations of this compound peptide are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected sequentially over the ligand and reference surfaces at a constant flow rate.
-
The association of this compound to the immobilized ligand is monitored in real-time.
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound/target complex.
-
The sensor surface is regenerated between analyte injections using a specific regeneration solution (e.g., a low pH glycine solution) to remove bound analyte.
3. Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
ITC directly measures the heat released or absorbed during the binding interaction between two molecules in solution.[8][9][10][11][12]
1. Sample Preparation:
-
The target protein and the this compound peptide are extensively dialyzed against the same buffer to minimize heats of dilution.[12]
-
The concentrations of both the protein in the sample cell and the peptide in the syringe are accurately determined. Typically, the concentration of the protein in the cell is at least 10 times the expected KD, and the peptide concentration in the syringe is 10-20 times the protein concentration.[9][12]
-
All solutions are degassed prior to the experiment to avoid air bubbles in the calorimeter.[12]
2. Titration Experiment:
-
The sample cell is filled with the target protein solution, and the injection syringe is filled with the this compound peptide solution.
-
The system is allowed to equilibrate at a constant temperature.
-
A series of small, precise injections of the this compound solution are made into the sample cell.
-
The heat change associated with each injection is measured relative to a reference cell containing buffer.[10][12]
3. Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.
-
These integrated heat values are plotted against the molar ratio of this compound to the target protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[11]
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the conceptual binding interaction.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Caption: Conceptual diagram of this compound binding to its target.
By employing both SPR and ITC, researchers can obtain a robust and comprehensive understanding of the binding characteristics of this compound. The kinetic information from SPR, combined with the thermodynamic profile from ITC, provides a powerful dataset for guiding drug design and optimization efforts in the pursuit of effective therapies for Alzheimer's disease and related proteinopathies.
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exonpublications.com [exonpublications.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. youtube.com [youtube.com]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
D-KLVFFA vs. Small Molecule Inhibitors: A Comparative Guide for Alzheimer's Disease Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-KLVFFA-based peptides and small molecule inhibitors as therapeutic strategies against Amyloid-β aggregation in Alzheimer's disease. This document synthesizes preclinical data, details experimental methodologies, and visualizes key concepts to aid in the evaluation of these distinct approaches.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques in the brain. The aggregation of Aβ, particularly the Aβ42 isoform, is considered a central event in the pathogenesis of AD, initiating a cascade of events that leads to synaptic dysfunction and neuronal cell death. Consequently, the inhibition of Aβ aggregation has become a major focus of therapeutic development. Two prominent strategies that have emerged are the use of peptide-based inhibitors derived from the Aβ sequence itself, such as this compound, and the development of diverse small molecule inhibitors.
This guide provides a detailed comparison of these two approaches, presenting quantitative data from preclinical studies, outlining the protocols for key experiments, and offering visual representations of their mechanisms and workflows.
Mechanism of Action: A Tale of Two Strategies
The therapeutic strategies of this compound and small molecule inhibitors, while both aimed at preventing Aβ aggregation, operate on different principles.
This compound: The Mimicry Approach
The peptide sequence KLVFF (lysine-leucine-valine-phenylalanine-phenylalanine) corresponds to residues 16-20 of the Aβ peptide and is a critical self-recognition site that facilitates the protein's misfolding and aggregation into β-sheets. Peptide inhibitors based on this sequence are designed to bind to this region on Aβ monomers or oligomers, thereby preventing their incorporation into larger aggregates.
The use of D-amino acids in this compound offers a significant advantage over L-amino acid peptides. D-peptides are resistant to degradation by proteases, which increases their stability and bioavailability in a biological environment. It has been shown that peptides containing D-amino acids can be more effective inhibitors of Aβ aggregation than their L-counterparts.
Small Molecule Inhibitors: A Diverse Arsenal
Small molecule inhibitors represent a broader and more diverse class of compounds that can interfere with Aβ aggregation through multiple mechanisms. Unlike this compound, which has a specific, targeted interaction, small molecules can:
-
Bind to hydrophobic pockets on Aβ monomers, stabilizing them in a non-aggregation-prone conformation.
-
Interfere with π-π stacking interactions between aromatic residues (like phenylalanine) that are crucial for β-sheet formation.
-
Act as "decoys," redirecting the aggregation pathway to form non-toxic, off-pathway oligomers or amorphous aggregates.
-
Chelate metal ions (e.g., copper, zinc) that are known to promote Aβ aggregation.
The diversity in their structures and mechanisms allows for a wider range of therapeutic targets, from early-stage monomers and oligomers to the elongation of mature fibrils.
Quantitative Data Comparison
The following tables summarize preclinical data for representative this compound peptides and small molecule inhibitors, focusing on their efficacy in inhibiting Aβ aggregation and their ability to protect against Aβ-induced cytotoxicity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Inhibitory Efficacy against Aβ Aggregation
| Inhibitor | Assay | Aβ Species | IC50 / % Inhibition | Reference |
| This compound (Peptide 2) | ThT Assay | Aβ42 (10 µM) | ~95% inhibition at 1:2 (Aβ:inhibitor) | |
| mcK6A1 (Macrocyclic peptide) | ThT Assay | Aβ42 (10 µM) | Dose-dependent inhibition | |
| D3 (D-enantiomeric peptide) | ThT Assay | Aβ42 | Inhibition of aggregation and fibril formation | |
| Compound 10 (3-aminopyrazole derivative) | ThT Assay | Aβ42 monomers | ≥50% inhibition at 1:2 (Aβ:inhibitor) | |
| Curcumin | ThT Assay | Aβ40 (10-50 µM) | Dose-dependent decrease in ThT fluorescence | |
| Bexarotene | ThT Assay | Aβ42 (2 µM) | Substantial delay in aggregation at 3 M eq |
Table 2: Neuroprotection against Aβ-induced Cytotoxicity
| Inhibitor | Cell Line | Aβ Species & Conc. | % Cell Viability | Reference |
| This compound (Peptide 2) | SH-SY5Y | Aβ42 (10 µM) | Significant increase in viability vs. Aβ alone | |
| mcK6A1 (Macrocyclic peptide) | PC-12 | Aβ42 | Significant reduction in cytotoxicity at 0.2:1 (inhibitor:Aβ) | |
| Compound 10 (3-aminopyrazole derivative) | Primary rat cortical neurons | Aβ42 oligomers (5 µM) | Increased viability to ~80% vs. ~50% for Aβ alone | |
| "Decoy" Compounds (#2, #4, #2-2) | SH-SY5Y | Aβ40/Aβ42 (3 µM) | Protection against Aβ-induced toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Preparation: Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -20°C.
-
Monomeric Aβ Solution: Immediately before use, dissolve the Aβ film in DMSO to a concentration of 5 mM. Dilute this stock into ice-cold PBS to the desired final concentration (e.g., 10 µM).
-
Inhibitor Preparation: Dissolve the test inhibitor (this compound or small molecule) in an appropriate solvent (e.g., DMSO, water) to create a stock solution.
-
Assay Setup: In a 96-well plate, combine the Aβ solution with the inhibitor at various concentrations. Include a control with Aβ and vehicle, and a blank with buffer and ThT.
-
ThT Addition: Add ThT from the stock solution to each well to a final concentration of ~10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Data Analysis: Plot fluorescence intensity versus time. The lag time, slope of the elongation phase, and final fluorescence intensity can be used to quantify the extent and rate of fibril formation and the effect of the inhibitor.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of Aβ aggregates and to confirm the presence or absence of fibrils in the presence of an inhibitor.
Materials:
-
Aβ aggregate samples (from ThT assay or separate preparation)
-
Copper grids (200-400 mesh) with formvar/carbon coating
-
Staining solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application: Place a 3-5 µL drop of the Aβ sample onto the carbon-coated side of the copper grid. Allow it to adsorb for 3-5 minutes.
-
Wicking: Carefully wick away the excess sample from the edge of the grid using a piece of filter paper.
-
Staining: Apply a drop of the 2% uranyl acetate staining solution to the grid for 3 minutes.
-
Final Wicking and Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV). Scan at low magnification to locate areas of interest and then at higher magnification (e.g., 25,000x or higher) to visualize the fine structure of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments with a width of approximately 5-10 nm.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is used to determine if an inhibitor can protect cells from Aβ-induced toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Aβ oligomer preparations (known to be the most toxic species)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the prepared Aβ oligomers, with or without the test inhibitor at various concentrations. Include controls for untreated cells and cells treated with the vehicle.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Solubilization: Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control after subtracting the background absorbance.
Visualizations
Signaling Pathway and Points of Intervention
Caption: Amyloid cascade and intervention points for this compound and small molecules.
Experimental Workflow for Inhibitor Screening
A Comparative Analysis of D-KLVFFA and Retro-Inverso Peptides as Inhibitors of Amyloid-Beta Aggregation
A deep dive into the inhibitory mechanisms, comparative efficacy, and experimental validation of two promising classes of peptide-based inhibitors for Alzheimer's Disease research.
In the quest for effective therapeutic strategies against Alzheimer's disease, the inhibition of amyloid-beta (Aβ) peptide aggregation is a primary target for researchers. Among the various approaches, peptide-based inhibitors designed to interfere with the self-assembly of Aβ have shown significant promise. This guide provides a detailed comparison of two such classes of inhibitors: D-amino acid substituted peptides, exemplified by D-KLVFFA, and retro-inverso peptides. Both are derived from the central hydrophobic core (CHC) of Aβ (residues 16-20, KLVFF), a critical region for Aβ self-recognition and aggregation.[1][2][3][4][5]
Unraveling the Inhibitory Mechanisms
The inhibitory action of both this compound and retro-inverso peptides stems from their ability to bind to Aβ monomers or early-stage oligomers, thereby preventing their conformational transition into β-sheet-rich structures and subsequent aggregation into toxic oligomers and fibrils.[1][6]
This compound: This peptide is an enantiomeric form of the natural L-KLVFFA sequence. The substitution of L-amino acids with their D-counterparts provides a crucial advantage: increased resistance to proteolytic degradation.[1] The mechanism of inhibition is believed to involve the binding of this compound to the homologous KLVFF region of Aβ, which disrupts the ordered self-assembly process.[3] Studies have shown that D-enantiomers can be more effective at inhibiting L-Aβ aggregation than their L-counterparts, a phenomenon attributed to heterochiral stereoselective interactions.[1]
Retro-Inverso Peptides: These peptides represent a more sophisticated design, featuring a reversed amino acid sequence composed of D-amino acids.[1][7][8] This unique "double" modification—sequence reversal and chirality inversion—allows the side chains of the retro-inverso peptide to maintain a similar spatial orientation to the original L-peptide, thereby preserving its binding affinity for the target.[9] The primary advantage of the retro-inverso design is its exceptional stability against proteases, significantly enhancing its potential as a therapeutic agent.[6][8] For instance, the retro-inverso peptide RI-OR2, derived from the KLVFF sequence, has demonstrated potent inhibition of Aβ oligomer and fibril formation and is highly resistant to degradation in human plasma and brain extracts.[6]
Quantitative Comparison of Inhibitory Efficacy
The following table summarizes key quantitative data from various studies, offering a direct comparison of the performance of this compound and retro-inverso peptides in inhibiting Aβ aggregation.
| Inhibitor | Target Aβ Species | Assay | Key Findings | Reference |
| This compound | Aβ(1-40) | Thioflavin T (ThT) Fibrillogenesis Assay | More effective at inhibiting L-Aβ fibrillogenesis in vitro compared to L-KLVFFA.[1][3] | [1][3] |
| RI-OR2 (Ac-rGffvlkGr-NH2) | Aβ(1-42) | Surface Plasmon Resonance (SPR) | Binds to immobilized Aβ(1-42) monomers and fibrils with an apparent Kd of 9-12 μM.[6] | [6] |
| RI-OR2 (Ac-rGffvlkGr-NH2) | Aβ(1-40) and Aβ(1-42) | ThT Assay, Immunoassay, SDS-PAGE, AFM | Effectively blocked the formation of Aβ oligomers and fibrils. More effective against Aβ(1-42) than Aβ(1-40).[6] | [6] |
| RI-OR2-TAT Nanoliposomes | Aβ | In vitro inhibition assay | 50% inhibition of Aβ oligomer and fibril formation at a molar ratio of ~1:2000 (liposome-bound RI-OR2-TAT to Aβ).[10] | [10] |
| RI-OR2-TAT Nanoliposomes | Aβ | Binding Assay | High-affinity binding to Aβ with a Kd of 13.2-50 nM.[10] | [10] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the inhibitory mechanisms and a typical experimental workflow for evaluating these inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison.
Preparation of Monomeric Amyloid-Beta
A crucial first step in aggregation assays is to ensure a homogenous, monomeric starting population of Aβ, devoid of pre-existing seeds.[11][12]
-
HFIP Treatment: Dissolve the synthetic Aβ peptide (e.g., Aβ42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/ml.[13] Sonicate the solution for 5-10 minutes.
-
Solvent Evaporation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum centrifugation to ensure complete removal of the solvent.[13]
-
Storage: Store the resulting peptide film at -80°C until use.[13]
-
Solubilization: Immediately before use, resuspend the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.[12][13] This stock solution contains primarily monomeric Aβ.
Thioflavin T (ThT) Fluorescence Assay
This is a widely used method to monitor the formation of amyloid fibrils in real-time.[13]
-
Reaction Mixture: In a 96-well black plate, prepare the reaction mixtures containing Aβ (e.g., 10-20 µM final concentration), the inhibitor at various concentrations, and ThT (e.g., 10 µM final concentration) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[14]
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Analysis: Plot fluorescence intensity versus time. A lag phase followed by a rapid increase in fluorescence indicates fibril formation. The efficacy of the inhibitor is determined by its ability to prolong the lag phase and/or reduce the maximum fluorescence intensity.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of Aβ aggregates.
-
Sample Preparation: At specific time points during the aggregation assay, take aliquots of the reaction mixtures (Aβ alone and Aβ with inhibitors).
-
Grid Application: Apply a small volume (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Staining: Wick off the excess sample and stain the grid with a solution of a heavy metal salt (e.g., 2% uranyl acetate) for 1-2 minutes.
-
Imaging: After drying, examine the grids using a transmission electron microscope to observe the presence, absence, and morphology of Aβ fibrils and other aggregates.
Cell Viability (MTT) Assay
This assay assesses the ability of the inhibitors to protect cells from Aβ-induced toxicity.[1]
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Prepare Aβ oligomers or fibrils by pre-incubating Aβ with or without the inhibitors. Add these preparations to the cell culture medium at a final concentration known to be toxic.
-
Incubation: Incubate the cells with the Aβ preparations for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilizing solution) and measure the absorbance at ~570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. An increase in viability in the presence of an inhibitor indicates a protective effect against Aβ toxicity.
Conclusion
Both this compound and retro-inverso peptides are potent inhibitors of Aβ aggregation, acting through a mechanism of binding to the Aβ peptide and disrupting its self-assembly. The available data suggests that retro-inverso peptides, such as RI-OR2, may offer superior therapeutic potential due to their remarkable resistance to proteolytic degradation, a critical attribute for in vivo applications.[6][8] While this compound also demonstrates enhanced stability compared to its L-counterpart and effective inhibition, the dual modification of sequence reversal and chirality inversion in retro-inverso peptides provides a more robust strategy for developing long-acting Aβ aggregation inhibitors. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of these two promising classes of peptide inhibitors.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of retro-inverso peptides as anti-aggregation drugs for β-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 5. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 9. arts.units.it [arts.units.it]
- 10. Retro-inverso peptide inhibitor nanoparticles as potent inhibitors of aggregation of the Alzheimer's Aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 14. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
D-KLVFFA vs. Scrambled Peptide Controls: A Head-to-Head Comparison in Amyloid-Beta Aggregation Inhibition
For researchers in the fields of neurodegenerative disease and drug development, the inhibition of amyloid-beta (Aβ) peptide aggregation is a primary therapeutic target in the fight against Alzheimer's disease. The peptide D-KLVFFA, a D-amino acid derivative of a key recognition sequence within Aβ, has emerged as a potent inhibitor of this process. To validate its sequence-specific activity, it is essential to compare its performance against a scrambled peptide control, which possesses the same amino acid composition but in a randomized sequence. This guide provides an objective, data-driven comparison of this compound and a representative scrambled peptide control (e.g., D-VFLKFA), summarizing key experimental findings and methodologies.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the performance of this compound versus a scrambled peptide control in two key assays: inhibition of Aβ fibrillogenesis (Thioflavin T assay) and reduction of Aβ-induced cytotoxicity (MTT assay).
| Peptide | Concentration (µM) | Inhibition of Aβ Fibrillogenesis (%) | Reference |
| This compound | 10 | 85 ± 5 | [1] |
| This compound | 25 | 95 ± 3 | [1] |
| Scrambled (D-VFLKFA) | 10 | < 10 | Hypothetical |
| Scrambled (D-VFLKFA) | 25 | < 10 | Hypothetical |
Table 1: Inhibition of Amyloid-Beta Fibrillogenesis. Data from Thioflavin T (ThT) assays indicate a significant, dose-dependent inhibition of Aβ aggregation by this compound. In contrast, a scrambled peptide control is expected to show minimal to no inhibitory activity, demonstrating the sequence-specificity of this compound's mechanism.
| Treatment | Cell Viability (%) | Reference |
| Aβ (10 µM) alone | 50 ± 4 | [2] |
| Aβ (10 µM) + this compound (10 µM) | 88 ± 6 | [2] |
| Aβ (10 µM) + Scrambled (D-VFLKFA) (10 µM) | 52 ± 5 | Hypothetical |
Table 2: Neuroprotection against Amyloid-Beta Cytotoxicity. MTT assays on SH-SY5Y neuroblastoma cells show that this compound significantly rescues cells from Aβ-induced toxicity. A scrambled peptide control is not expected to provide any significant neuroprotective effect.
Signaling Pathways and Mechanisms
The primary mechanism of this compound is not the modulation of an intracellular signaling cascade, but rather a direct interaction with the Aβ peptide itself. It acts as a β-sheet breaker, binding to the homologous KLVFF region of Aβ monomers and preventing their incorporation into growing neurotoxic oligomers and fibrils. The use of D-amino acids confers resistance to proteases, enhancing its stability and therapeutic potential.
Experimental Protocols
Thioflavin T (ThT) Fibrillogenesis Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
-
Preparation of Aβ: Lyophilized Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), dried to a film, and then resuspended in a buffer like PBS to a final concentration of 10-20 µM.
-
Incubation: The Aβ solution is mixed with this compound or the scrambled peptide control at various concentrations in a 96-well plate.
-
ThT Addition: Thioflavin T is added to each well to a final concentration of approximately 10-20 µM.
-
Fluorescence Reading: The plate is incubated at 37°C with intermittent shaking, and fluorescence is measured at regular intervals (e.g., every 15 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.
-
Data Analysis: The increase in fluorescence intensity over time reflects the rate of fibril formation. The percentage of inhibition is calculated by comparing the fluorescence of samples with inhibitors to that of Aβ alone.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability in the presence of toxic substances like Aβ.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 10,000 cells per well. The cells are allowed to adhere overnight.
-
Preparation of Aβ Oligomers: Aβ peptide is pre-incubated under conditions that favor the formation of toxic oligomers.
-
Treatment: The cultured cells are treated with the pre-aggregated Aβ, either alone or in combination with this compound or the scrambled peptide control.
-
Incubation: The cells are incubated with the treatments for 24-48 hours at 37°C.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Reading: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
References
Safety Operating Guide
Proper Disposal Procedures for D-KLVFFA: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the amyloid-beta inhibitor D-KLVFFA, ensuring personnel safety and regulatory compliance.
For researchers and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a peptide inhibitor of Amyloid-β assembly, requires careful handling and adherence to established disposal protocols due to its potential biological activity and hazardous properties. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound in both solid and liquid forms.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets indicate that this compound may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Therefore, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
It is also crucial to avoid the formation of dust when handling solid this compound.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound should always be in accordance with your institution's specific guidelines for chemical and hazardous waste.[3] Consultation with your institution's Environmental Health and Safety (EHS) department is the most critical step in ensuring compliance and safety.[3][4]
Solid this compound Waste
Unused, expired, or contaminated solid this compound should be managed as follows:
-
Collection: Carefully collect the solid waste in a clearly labeled, sealed, and compatible container.[3] For spills, gently sweep the material to prevent dust generation and place it into a designated chemical waste container.[3]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known hazard information.[5]
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, segregated from incompatible materials, until collection by the institution's waste management service.[5][6]
Liquid this compound Waste
Solutions containing this compound must be disposed of as chemical waste and should never be poured down the drain.[3]
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.[3] Do not mix with other incompatible waste streams.[3]
-
Labeling: Clearly label the container with "this compound" and the solvent used.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, following all institutional guidelines for the storage of chemical waste.[6]
Deactivation and Neutralization
Currently, there are no publicly available, specific experimental protocols for the chemical deactivation or neutralization of this compound. General laboratory waste guidelines do not provide a standard procedure for breaking down bioactive peptides before disposal. Therefore, attempting to neutralize the peptide in the lab is not recommended without a validated protocol. The primary and recommended method of disposal is through incineration by a licensed hazardous waste management facility.[4][7]
Quantitative Data Summary
For inventory and waste manifest purposes, all quantities of this compound designated for disposal should be accurately recorded.
| Waste Type | Container Requirements | Disposal Method |
| Solid this compound | Sealed, clearly labeled, compatible container. | Collection by institutional EHS for incineration. |
| Liquid this compound | Sealed, clearly labeled, compatible container. | Collection by institutional EHS for incineration. |
Experimental Protocols
As of the latest information, no specific experimental protocols for the deactivation of this compound for disposal purposes have been published. The standard and safest protocol is to treat it as chemical waste for incineration.
Disposal Workflow and Decision Process
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Caption: Workflow for responding to a this compound spill.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for D-KLVFFA
For researchers and scientists engaged in drug development, particularly in the field of Alzheimer's disease, the peptide D-KLVFFA serves as a critical inhibitor of Amyloid-β assembly.[1] Ensuring the safe handling of this and similar research peptides is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
When working with this compound, a comprehensive PPE strategy is necessary to minimize exposure risks. The following table summarizes the recommended PPE for various laboratory activities involving this peptide.
| Activity | Required PPE | Rationale |
| Routine Handling & Preparation (e.g., reconstitution, aliquoting) | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown | Protects against accidental splashes and direct contact with skin and eyes.[2][3][4][5] |
| Handling of Lyophilized Powder (e.g., weighing) | - All routine PPE- Dust respirator (e.g., N95) or use of a chemical fume hood | Minimizes the risk of inhaling fine peptide particles.[3][5][6] |
| Large-Volume Operations or Spill Cleanup | - Full protective suit- Splash goggles- Dust respirator- Boots- Chemical-resistant gloves | Provides comprehensive protection in situations with a higher risk of widespread contamination.[5][7] |
| Compound Storage | - Standard laboratory attire | Basic protection during indirect handling. |
It is imperative to always wash hands thoroughly after handling this compound and before leaving the laboratory.[3][5]
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial for experimental accuracy and safety. The following protocol outlines the key steps for working with this peptide.
1. Preparation and Weighing:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.[3]
-
Don all required PPE as specified in the table above.
-
To minimize inhalation of the lyophilized powder, perform weighing inside a chemical fume hood or on a bench with minimal air currents.[3][4]
-
Use a clean spatula and weighing paper or a weigh boat for accurate measurement.
2. Reconstitution and Dissolution:
-
Peptides like this compound are typically dissolved in sterile, purified water or a buffer solution.
-
Add the appropriate solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can cause denaturation.[2]
3. Experimental Use:
-
Handle the this compound solution with care to prevent splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to avoid contamination and evaporation.[3]
4. Storage:
-
For long-term storage, lyophilized this compound should be kept at -20°C.[2][6]
-
Reconstituted peptide solutions should be stored at -80°C for up to six months or at -20°C for one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to create single-use aliquots.[2]
Disposal Plan: Ensuring Safe and Compliant Waste Management
The proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility.
| Waste Type | Description | Disposal Container | Disposal Protocol |
| Chemical Waste (Liquid) | Solvents and solutions containing this compound. | Labeled, sealed, and compatible chemical waste container.[8] | Collect all liquid waste in the designated container. Do not mix with incompatible waste streams.[4][8] |
| Chemical Waste (Solid) | Unused lyophilized this compound, contaminated gloves, weighing paper, etc. | Sealed and labeled waste container.[8] | Place all solid waste contaminated with the peptide into the designated container. |
| Sharps Waste | Needles, syringes, or other contaminated sharps. | Puncture-resistant sharps container.[8] | Dispose of all contaminated sharps immediately in the appropriate container. |
All chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[8][9] Never dispose of peptides down the drain or in the regular trash.[4]
Visualizing the Workflow: From Receipt to Disposal
To provide a clear overview of the handling and disposal process for this compound, the following workflow diagram has been created.
Caption: Workflow for Handling and Disposal of this compound.
Emergency Procedures: A Quick Reference
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Caption: Emergency Response for this compound Exposure or Spills.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. realpeptides.co [realpeptides.co]
- 3. benchchem.com [benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
